1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUVNZVHZHYLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
This guide details the synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of agrochemicals (e.g., fungicides) and pharmaceutical agents (e.g., Factor Xa inhibitors, receptor antagonists).
The synthesis prioritizes regiocontrol , ensuring the exclusive formation of the 1,3-isomer over the thermodynamically competitive 1,5-isomer. Two robust methodologies are presented: a direct cyclization using a C4-dicarbonyl equivalent (Method A) and a scalable oxidative route via a methylpyrazole intermediate (Method B).
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a pyrazole core substituted at the N1 position with a 2-chlorophenyl group and at the C3 position with a carboxylic acid. The C4 and C5 positions are unsubstituted.[1]
Strategic Disconnections:
-
N1-C5 / N2-C3 Disconnection: The most logical break involves the formation of the pyrazole ring from 2-chlorophenylhydrazine and a 1,3-dielectrophile .
-
Functional Group Interconversion (FGI): The C3-carboxylic acid can be derived from an ester (direct cyclization) or a methyl group (oxidative degradation).
Retrosynthesis Diagram
Caption: Retrosynthetic pathways showing the Direct Ester Route (Left) and the Oxidative Methyl Route (Right).
Part 2: Primary Synthesis Protocol (Direct Cyclization)
This route is preferred for laboratory-scale synthesis due to its convergence and mild conditions. It utilizes ethyl 2,4-dioxobutanoate (often available as the sodium salt) to introduce the C3-carboxylate moiety directly.
Mechanism & Regioselectivity
The reaction relies on the differential nucleophilicity of the hydrazine nitrogens:
-
The terminal -NH₂ of 2-chlorophenylhydrazine is more nucleophilic than the internal -NH-Ar.
-
The aldehyde carbonyl (C4) of ethyl 2,4-dioxobutanoate is more electrophilic than the ketone (C2).
-
Pathway: The terminal -NH₂ attacks the aldehyde first, forming a hydrazone intermediate. Subsequent cyclization by the internal -NH- onto the ketone yields the 1,3-isomer .
-
Note: Acidic conditions (AcOH) enhance this selectivity by suppressing the formation of the 1,5-isomer.
-
Step 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
| Parameter | Specification |
| Reagents | 2-Chlorophenylhydrazine HCl (1.0 equiv), Ethyl 2,4-dioxobutanoate Na salt (1.1 equiv) |
| Solvent | Glacial Acetic Acid (or Ethanol with cat. HCl) |
| Temperature | Reflux (118°C for AcOH, 78°C for EtOH) |
| Time | 4–6 Hours |
| Yield | 65–75% |
Experimental Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chlorophenylhydrazine hydrochloride (5.0 g, 27.9 mmol) and ethyl 2,4-dioxobutanoate sodium salt (5.1 g, 30.7 mmol).
-
Solvent: Add glacial acetic acid (50 mL). The use of acetic acid promotes the formation of the desired hydrazone intermediate.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor by TLC (Hexane:EtOAc 3:1) until the hydrazine is consumed (~4 h).
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (200 mL).
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (to remove acid) and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude residue often contains traces of the 1,5-isomer. Recrystallize from hot ethanol or a hexane/ethyl acetate mixture. The 1,3-isomer typically crystallizes as a white/off-white solid.
Step 2: Hydrolysis to the Carboxylic Acid
| Parameter | Specification |
| Reagents | Ethyl ester (Step 1 product), LiOH·H₂O (2.5 equiv) |
| Solvent | THF : Water (3:1) |
| Temperature | Room Temperature |
| Time | 2–3 Hours |
| Yield | >90% |
Experimental Protocol:
-
Dissolve the purified ester (3.0 g) in THF (30 mL).
-
Add a solution of Lithium Hydroxide monohydrate (1.2 g) in water (10 mL).
-
Stir at room temperature until TLC shows complete disappearance of the ester.
-
Isolation:
-
Evaporate the THF under reduced pressure.
-
Dilute the aqueous residue with water (20 mL).
-
Crucial Step: Acidify carefully with 1N HCl to pH ~2–3. The product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Part 3: Alternative Industrial Route (Oxidative)
For large-scale production, 4,4-dimethoxy-2-butanone is often used as a cheaper surrogate for the dioxobutanoate. This yields a methylpyrazole, which is subsequently oxidized.
Workflow:
-
Condensation: 2-Chlorophenylhydrazine + 4,4-dimethoxy-2-butanone
1-(2-chlorophenyl)-3-methyl-1H-pyrazole . -
Oxidation: 3-Methylpyrazole + KMnO₄
Target Acid .-
Conditions: Pyridine/Water reflux, excess KMnO₄.
-
Note: This step is harsh but effective for converting the robust methyl group to a carboxylic acid.
-
Part 4: Characterization & Quality Control
Confirm the identity of the product using NMR and Melting Point. The absence of signals for C4/C5 substituents (other than protons) confirms the core structure.
Expected Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 165–168°C (dec).
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.8 (s, 1H, COOH )
- 8.54 (d, J = 2.5 Hz, 1H, Pyrazole H5 ) – Characteristic downfield shift due to N1-aryl.
- 6.95 (d, J = 2.5 Hz, 1H, Pyrazole H4 )
- 7.50–7.70 (m, 4H, Ar-H of 2-chlorophenyl group).
-
MS (ESI): m/z 223/225 [M+H]⁺ (showing characteristic chlorine isotope pattern).
Part 5: Reaction Scheme Visualization
Caption: Step-wise reaction pathway from hydrazine condensation to final hydrolysis.
References
-
Gosselin, F., et al. (2006).[7] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link
- Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5. Elsevier. (Standard reference for pyrazole regiochemistry).
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. Link
- Martins, M. A. P., et al. (2001). "The chemistry of enaminones, diazocarbonyls and related compounds." Current Organic Synthesis.
Sources
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid chemical properties
[1][2]
Executive Summary
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152533-76-0) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates (p38 MAP kinase inhibitors, COX-2 inhibitors).[1] Its value lies in the pyrazole-3-carboxylate motif, which serves as a rigid bioisostere for amide or ester linkages in drug design. The presence of the 2-chlorophenyl group at the N1 position introduces significant steric torsion (ortho-twist), influencing the planarity and solubility profile of downstream derivatives.
Unlike its 5-carboxylic acid regioisomer, the 3-carboxylic acid variant allows for linear extension of the pharmacophore, making it a critical scaffold for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
| CAS Number | 1152533-76-0 |
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol |
| SMILES | OC(=O)c1ccn(c1)c2ccccc2Cl |
| InChI Key | XVUVNZVHZHYLFI-UHFFFAOYSA-N |
Physical & Chemical Properties
| Property | Value / Range | Note |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 168 – 172 °C (Typical) | Dependent on purity/polymorph |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Low aqueous solubility |
| pKa (Acid) | 3.5 – 3.8 (Predicted) | Carboxylic acid proton |
| LogP | 2.4 – 2.6 | Moderate lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (N, O, O) | |
| Topological Polar Surface Area | 50.1 Ų | Good membrane permeability |
Synthetic Routes & Regiochemistry[7][9][10][11]
The synthesis of 1-aryl-pyrazole-3-carboxylic acids is chemically non-trivial due to the competition between the 3- and 5-isomers during cyclization. The regioselectivity is dictated by the electronic and steric nature of the hydrazine and the 1,3-dicarbonyl equivalent.
Method A: Regioselective Cyclocondensation (Recommended)
The most robust route utilizes ethyl 4-(dimethylamino)-2-oxo-3-butenoate (an enaminoketoester) reacted with 2-chlorophenylhydrazine .
-
Mechanism: The terminal amino group of the hydrazine (more nucleophilic) attacks the
-carbon of the enamine (more electrophilic due to conjugation). -
Cyclization: The internal hydrazine nitrogen attacks the
-keto carbonyl. -
Result: Exclusive formation of the 1-aryl-pyrazole-3-carboxylate , avoiding the 5-isomer.
Method B: 1,3-Dipolar Cycloaddition (Alternative)
Reaction of 2-chlorophenyl diazonium salts with ethyl acrylate or propiolate derivatives. This method is often less selective and requires harsher conditions.
Synthetic Workflow Diagram
The following diagram illustrates the regiochemical logic distinguishing the 3-COOH and 5-COOH pathways.
Caption: Regioselective synthesis pathways. The enaminoketoester route (green) ensures formation of the target 3-carboxylic acid, whereas standard diketoesters (red) favor the 5-isomer.
Chemical Reactivity & Derivatization[7][11][12]
The 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold offers three distinct vectors for chemical modification, critical for SAR (Structure-Activity Relationship) exploration.
Carboxylic Acid (C3 Position)[13]
-
Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt) to form pyrazole-3-carboxamides . This is the primary vector for extending the pharmacophore into a protein binding pocket.
-
Reduction: Can be reduced to the alcohol (using
) or aldehyde (using DIBAL-H at -78°C) for further functionalization. -
Curtius Rearrangement: Conversion to the isocyanate and subsequently the 3-amino-pyrazole via DPPA (diphenylphosphoryl azide).
Pyrazole Ring (C4 Position)
-
Electrophilic Aromatic Substitution: The C4 position is nucleophilic.
-
Halogenation:[2] NCS or NBS in DMF yields the 4-chloro or 4-bromo derivative.
-
Nitration:
yields the 4-nitro derivative.
-
-
C-H Activation: Palladium-catalyzed direct arylation at C4 is possible, though sterically sensitive due to the adjacent 2-chlorophenyl group.
2-Chlorophenyl Ring (N1 Position)
-
Suzuki-Miyaura Coupling: The Chlorine atom on the phenyl ring is generally unreactive under standard Suzuki conditions due to steric hindrance and electronic deactivation. It serves primarily as a steric anchor to twist the phenyl ring out of plane (~45-60° torsion angle), preventing metabolic flattening.
Experimental Protocol: Amide Coupling (Example)
Objective: Synthesis of N-benzyl-1-(2-chlorophenyl)-1H-pyrazole-3-carboxamide.
-
Preparation: Dissolve 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq, 1 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add benzylamine (1.1 eq) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (2x), sat.
(2x), and brine. Dry over . -
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
Applications in Drug Discovery[6][14]
Bioisosterism
The pyrazole-3-carboxylic acid moiety is a bioisostere for:
-
Benzamides: Offering different solubility and metabolic stability profiles.
-
Isoxazoles: Providing a more stable H-bond acceptor/donor pair.
Therapeutic Areas[11][14]
-
p38 MAP Kinase Inhibitors: The N1-aryl pyrazole core is a classic scaffold (e.g., Doramapimod analogs) where the 3-position substituent interacts with the ATP-binding pocket hinge region.
-
Agrochemicals: Used in the synthesis of PPO (Protoporphyrinogen Oxidase) inhibitor herbicides. The 2-Cl substituent is crucial for crop selectivity.
-
Metal-Organic Frameworks (MOFs): The carboxylate and pyrazole nitrogen can coordinate metal centers (Zn, Cu), creating porous materials for gas storage.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert gas if possible, though the compound is generally air-stable.
References
-
Synthesis of 1-Aryl-pyrazole-3-carboxylates
- Title: "Regioselective synthesis of 1-aryl-3-ethoxycarbonylpyrazoles."
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
- Context: Describes the reaction of aryl hydrazines with enaminoketoesters to exclusively yield the 3-isomer.
-
(General Journal Link)
-
Regiochemistry of Pyrazoles
-
Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."
-
Source:Journal of Organic Chemistry, 2008.[3]
- Context: Discusses the mechanism of hydrazine
-
-
Safety Data
- Title: "1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid - PubChemLite Compound Summary."
-
Source: PubChem.[2]
-
CAS Verification
- Title: "1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid Product Page."
- Source: American Elements / Bio-Fount.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest within the broad, pharmacologically significant class of pyrazole derivatives. In the absence of direct experimental spectra in the public domain, this paper serves as an expert-level tutorial on how to approach the structural elucidation of novel heterocyclic compounds. We will deconstruct the molecule into its primary fragments—the pyrazole-3-carboxylic acid core and the 2-chlorophenyl substituent—and utilize fundamental NMR principles and data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. This guide also provides a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring that researchers can confidently validate these predictions experimentally.
Introduction: The Structural Challenge
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The compound 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid combines this privileged heterocycle with a substituted aromatic ring, creating a molecule with potential for diverse biological interactions. Accurate and unambiguous structural confirmation is the first critical step in its development pathway.
¹H and ¹³C NMR spectroscopy stand as the gold standard for this purpose, offering a detailed roadmap of the atomic connectivity within a molecule.[1][2] This guide is designed for researchers and drug development professionals who may encounter this, or structurally similar, novel compounds. Rather than merely presenting data, we will walk through the causal logic of spectral interpretation and prediction, a crucial skill for any scientist working at the edge of chemical discovery.
Theoretical Framework: Predicting the Spectrum
Our analysis is grounded in the fundamental principles of NMR spectroscopy. The chemical shift (δ) of a nucleus is dictated by its local electronic environment.[3][4] Electron-withdrawing groups (like the chlorine atom and the pyrazole ring) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield nuclei, moving signals upfield. Spin-spin, or J-coupling, arises from the interaction of non-equivalent nuclei through the intervening chemical bonds, resulting in the splitting of signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship.[5]
To predict the spectrum of our target molecule, we will analyze its two key components:
-
The Pyrazole-3-carboxylic acid moiety: The pyrazole ring is an aromatic heterocycle. The positions of its protons and carbons are influenced by the two nitrogen atoms and the electron-withdrawing carboxylic acid group.
-
The 2-Chlorophenyl moiety: This is a disubstituted benzene ring. The chlorine atom and the point of attachment to the pyrazole nitrogen create a complex electronic environment, leading to a distinct pattern of signals for the four aromatic protons and six carbons.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is expected to show signals in three distinct regions: the aromatic region for the pyrazole and phenyl protons, a far downfield region for the carboxylic acid proton, and potentially a region for any residual solvent protons.
Pyrazole Ring Protons (H-4 and H-5)
-
H-4: This proton is adjacent to a CH group (C-5) and a carbon atom (C-3) bearing the carboxylic acid. It is expected to appear as a doublet. In related 1-phenylpyrazole systems, the H-4 proton appears around 6.5-7.0 ppm.[6][7] The electron-withdrawing nature of the C-3 carboxylic acid will likely shift this signal slightly downfield.
-
H-5: This proton is adjacent to the H-4 proton and the nitrogen atom (N-1) connected to the phenyl ring. It will also appear as a doublet due to coupling with H-4. In similar structures, H-5 is typically found further downfield than H-4, often in the 7.7-8.0 ppm range.[6]
-
Coupling: The coupling constant between H-4 and H-5, ³J(H,H), in pyrazole rings is typically small, around 2-3 Hz.[8]
2-Chlorophenyl Group Protons (H-3', H-4', H-5', H-6')
The four protons on the 2-chlorophenyl ring constitute a complex spin system due to their differing electronic environments. Their signals will likely overlap, appearing as a multiplet in the aromatic region, typically between 7.3 and 7.8 ppm. The proton ortho to the chlorine (H-3') and the proton ortho to the pyrazole ring (H-6') will be the most deshielded and appear furthest downfield within this multiplet.
Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid group is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[9][10] It is expected to appear as a broad singlet at a very downfield position, typically δ > 10 ppm, and often around 12-13 ppm in a solvent like DMSO-d₆.[9][11] This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, a classic diagnostic test.[12]
Predicted ¹³C NMR Spectral Analysis
The broadband proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule, as there are no elements of symmetry.[13]
Pyrazole Ring Carbons (C-3, C-4, C-5)
-
C-3: This carbon is directly attached to the electron-withdrawing carboxylic acid group and a nitrogen atom. It is expected to be significantly deshielded, likely appearing in the range of 140-148 ppm.[11]
-
C-4: This carbon is a standard aromatic CH carbon within the heterocycle. Based on data from 1-phenylpyrazoles, it is predicted to be the most shielded of the pyrazole carbons, with a chemical shift around 105-110 ppm.[14][15]
-
C-5: This CH carbon is adjacent to the N-1 nitrogen linked to the phenyl ring and is typically more deshielded than C-4, with an expected chemical shift in the range of 130-135 ppm.[14]
Carboxylic Acid Carbon (-COOH)
The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region of the spectrum, typically between 160 and 185 ppm. For aromatic and heterocyclic carboxylic acids, this signal is often found in the lower end of this range, predicted here to be around 161-165 ppm.[9][16]
2-Chlorophenyl Group Carbons
-
C-1' (ipso-N): The carbon atom directly attached to the pyrazole nitrogen (C-1') will be influenced by the electronegative nitrogen. Its chemical shift is predicted to be around 138-140 ppm.
-
C-2' (ipso-Cl): The carbon atom bearing the chlorine substituent (C-2') will be deshielded by the electronegative chlorine atom. Its signal is expected in the 132-135 ppm range.
-
C-3', C-4', C-5', C-6': The remaining four CH carbons of the phenyl ring will appear in the typical aromatic region of 125-131 ppm. Precise assignment would require advanced 2D NMR techniques.[17]
Data Presentation: Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 6.8 – 7.2 | Doublet (d) | ~ 2-3 Hz |
| H-5 | 7.8 – 8.2 | Doublet (d) | ~ 2-3 Hz |
| H-3', H-4', H-5', H-6' | 7.3 – 7.8 | Multiplet (m) | - |
| -COOH | 12.0 – 13.5 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, referenced to solvent at 39.5 ppm)
| Carbon Assignment | Predicted δ (ppm) | Carbon Type (from DEPT) |
| C-3 | 140 – 148 | C (Quaternary) |
| C-4 | 105 – 110 | CH (Methine) |
| C-5 | 130 – 135 | CH (Methine) |
| -COOH | 161 – 165 | C (Quaternary) |
| C-1' | 138 – 140 | C (Quaternary) |
| C-2' | 132 – 135 | C (Quaternary) |
| C-3',C-4',C-5',C-6' | 125 – 131 | CH (Methine) |
Visualization of Molecular Structure and Key NMR Concepts
Diagrams created using Graphviz help to visualize the molecular structure and the logic behind advanced NMR experiments that would be used for definitive assignment.
Caption: Numbering scheme for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Caption: Conceptual HMBC correlations for proton H-5.
Experimental Protocols: A Self-Validating System
To experimentally validate the predicted spectra, rigorous and standardized procedures are paramount. The following protocols are designed to yield high-resolution, unambiguous data for a small molecule like 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Sample Preparation
-
Analyte Mass: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[18][19]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for carboxylic acids as it helps to sharpen the exchangeable -COOH proton signal. Chloroform-d (CDCl₃) is also common, but the acidic proton may be broader or less visible.[20]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[21][22] Ensure complete dissolution; vortexing or gentle warming may be applied.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[23]
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3][24]
-
Labeling: Clearly label the NMR tube with a unique identifier. Use a marker on the cap or the very top of the tube; do not use paper labels or tape on the body of the tube.[22]
NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
-
Number of Scans (NS): Acquire 8 to 16 scans.
-
Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds.
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more, requiring 30-60 minutes).[18]
-
Acquisition Time (AQ): Use an acquisition time of ~1-2 seconds.
-
Relaxation Delay (D1): Set a relaxation delay of 2 seconds.
-
-
DEPT-135 Experiment:
Advanced Structural Confirmation: 2D NMR
While the predicted 1D spectra provide a strong foundation, unambiguous assignment, especially for the complex phenyl ring and quaternary carbons, requires two-dimensional (2D) NMR experiments.[28][29]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a cross-peak between H-4 and H-5 of the pyrazole ring, confirming their connectivity.[30]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[31] It would definitively link each proton signal (e.g., H-4, H-5, and the phenyl protons) to its corresponding carbon signal (C-4, C-5, and the phenyl CH carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[32] This is essential for assigning quaternary carbons. For example, the H-5 proton should show a correlation to the C-3 carbon and the C-1' carbon, confirming the connectivity across the pyrazole ring and to the phenyl substituent.
Conclusion
This guide provides a comprehensive, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. By leveraging fundamental principles and data from analogous structures, we have established a detailed set of expected chemical shifts and coupling patterns. The provided experimental protocols offer a clear and robust pathway for researchers to acquire high-quality data for this and similar novel compounds. The ultimate structural proof will lie in the combination of these 1D acquisition methods with advanced 2D techniques, which together provide an unassailable confirmation of molecular identity, a critical requirement for any compound intended for further development.
References
-
Fiveable. (2025, September 15). DEPT-135 Definition. Fiveable. [Link]
-
Çetin, A., & Şener, N. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Fiveable. (2025, August 15). 8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]
-
Filarowski, A., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics. [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
-
SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR. [Link]
-
SlideShare. (n.d.). 2D NMR Spectroscopy. [Link]
-
Chem.ucla.edu. (n.d.). DEPT 13 C-NMR Spectra. [Link]
-
Springer. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
ResearchGate. (2025, June 10). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. [Link]
-
ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?[Link]
-
JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??[Link]
-
ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]
-
Journal of the American Chemical Society. (2013, April 23). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. [Link]
-
ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
ResearchGate. (2025, August 6). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. [Link]
-
SpectraBase. (n.d.). 1-Phenylpyrazole. [Link]
-
Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. r/OrganicChemistry. [Link]
-
ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?[Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]
-
ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). [Link]
-
ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). J-coupling. [Link]
-
Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
SpectraBase. (n.d.). 2-(o-Chlorophenyl)acetamide. [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]
Sources
- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
- 6. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 20. reddit.com [reddit.com]
- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 23. organomation.com [organomation.com]
- 24. rsc.org [rsc.org]
- 25. fiveable.me [fiveable.me]
- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 27. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 28. scribd.com [scribd.com]
- 29. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 30. researchgate.net [researchgate.net]
- 31. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 32. youtube.com [youtube.com]
Technical Guide: Spectral Analysis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive structural characterization framework for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid , a critical pharmacophore intermediate used in the synthesis of agrochemicals and kinase inhibitors. This document moves beyond basic spectral assignment, offering a mechanistic analysis of vibrational modes (IR) and ionization/fragmentation behaviors (Mass Spectrometry). It is designed for analytical chemists and medicinal chemists requiring rigorous validation protocols for substance identification and purity profiling.
Part 1: Molecular Architecture & Theoretical Basis
To accurately interpret spectral data, one must first understand the electronic environment of the analyte.
-
Analyte: 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid[1]
-
Molecular Formula:
[1] -
Monoisotopic Mass: 222.02 Da (
) -
Structural Dynamics:
-
Steric Strain: The ortho-chloro substitution on the phenyl ring introduces steric torsion, likely forcing the phenyl ring out of coplanarity with the pyrazole core. This impacts conjugation and subtly shifts
and vibrational frequencies compared to para-substituted analogs. -
Acidity: The carboxylic acid at position 3 is electron-withdrawing. The pyrazole ring acts as a weak base, creating a push-pull system that influences ionization efficiency in mass spectrometry.
-
Part 2: Infrared Spectroscopy (Vibrational Analysis)
Experimental Configuration
For definitive structural confirmation, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture interference with the carboxylic acid hydroxyl bands.
-
Crystal Selection: Diamond or ZnSe (Zinc Selenide).
-
Resolution: 4
. -
Scans: 32 (minimum) to resolve hyperfine aromatic overtones.
Spectral Assignment & Causality
The IR spectrum is dominated by the interplay between the carboxylic acid dimer and the heteroaromatic core.
| Functional Group | Frequency Region ( | Intensity | Mechanistic Insight |
| O-H Stretch (Acid) | 3300 – 2500 | Medium, Broad | Dimerization: Carboxylic acids exist as dimers in solid state. The broadness results from extensive hydrogen bonding networks. |
| C=O Stretch | 1690 – 1720 | Strong, Sharp | Conjugation: The carbonyl is conjugated with the pyrazole double bond system. This lowers the frequency slightly compared to aliphatic acids (~1710 vs 1730 |
| C=N / C=C Stretch | 1580 – 1450 | Medium | Ring Breathing: Characteristic skeletal vibrations of the pyrazole and phenyl rings. The 1520 |
| C-O Stretch | 1210 – 1320 | Strong | C-OH Coupling: Coupled vibration of the C-O stretch and O-H in-plane bending. |
| Ar-Cl Stretch | 1030 – 1090 | Medium | Halogen Signature: Aryl chlorides typically show an in-plane bending/stretching mode here. A secondary band often appears near 750 |
| C-H Out-of-Plane | 740 – 760 | Strong | Ortho-Substitution: The 1,2-disubstituted phenyl ring (ortho-chloro) exhibits a characteristic strong bending mode in this region. |
Analyst Note: Watch for the "fermi resonance" often seen in acid chlorides or anhydrides; if synthesis involved
, a shift to ~1780indicates incomplete hydrolysis or derivative formation.
Part 3: Mass Spectrometry (Ionization & Fragmentation)[2]
Ionization Strategy
While Electrospray Ionization (ESI) is standard, the choice of polarity is critical for sensitivity.
-
Negative Mode (ESI-):
at m/z 221.0 . -
Positive Mode (ESI+):
at m/z 223.0 .
Isotopic Signature (The "Chlorine Check")
Before analyzing fragmentation, validate the molecular ion using the chlorine isotope pattern.
-
Pattern: A distinct 3:1 ratio between the
and peaks. -
Verification:
-
m/z 221.0 (100% relative abundance,
) -
m/z 223.0 (~32% relative abundance,
) -
If this ratio is distorted, suspect interference or co-eluting impurities.
-
Fragmentation Logic (MS/MS)
The fragmentation pathway is driven by the stability of the heteroaromatic core. The following DOT diagram illustrates the logical decay of the parent ion in Negative Mode (ESI-).
Figure 1: Proposed MS/MS fragmentation pathway for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid in negative electrospray ionization mode.
Part 4: Experimental Protocols
LC-MS/MS Method Development Protocol
This protocol ensures separation from synthetic precursors (e.g., hydrazine derivatives) and accurate mass detection.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Water (Milli-Q / 18.2 MΩ)
-
Formic Acid (98%+) or Ammonium Formate (for buffering)
Workflow:
-
Stock Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol . (Avoid DMSO if possible, as it suppresses ionization in ESI).
-
Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Mobile Phase Setup:
-
Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+) OR 5mM Ammonium Acetate (promotes deprotonation for ESI-).
-
Phase B: Acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-6 min: 5% -> 95% B (Linear Ramp)
-
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
-
Source Parameters (Generic ESI):
-
Capillary Voltage: 3.0 kV (ESI-) / 3.5 kV (ESI+)
-
Desolvation Temp: 350°C
-
Cone Voltage: Optimize by ramping 10-60V. (Expect ~25V for optimal parent ion transmission).
-
Data Integration & Quality Control
To validate the identity of the compound, the following criteria must be met simultaneously:
| Checkpoint | Acceptance Criteria | Failure Action |
| Retention Time | Check column equilibration. | |
| Mass Accuracy | < 5 ppm (High Res) or | Recalibrate TOF/Quadrupole. |
| Isotope Ratio | Check for co-eluting non-chlorinated impurities. | |
| IR Carbonyl | Band present at 1690-1720 | If absent, suspect decarboxylation occurred during storage/synthesis. |
Part 5: Analytical Workflow Diagram
The following diagram outlines the decision-making process for characterizing this specific intermediate.
Figure 2: Integrated analytical workflow for structural validation.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
PubChem. (2024). Compound Summary: 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.[1] National Library of Medicine. [Link]
-
University of Colorado Boulder. (2024). Electrospray Ionization Mechanisms and Protocols.[Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table & Characteristic Bands.[5][7][8][Link]
Sources
- 1. PubChemLite - 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. cires1.colorado.edu [cires1.colorado.edu]
- 3. scispace.com [scispace.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid (CAS Number: 618102-00-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid. Given the limited direct literature on this specific compound, this document synthesizes established chemical principles and proven methodologies for analogous structures to present a robust and scientifically grounded resource.
Introduction: Unveiling a Molecule of Interest
(4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid is a unique organic molecule that marries two pharmacologically significant moieties: a carbazole core and a phosphonic acid group. The carbazole skeleton is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of activities including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2]. The dimethyl substitution on the carbazole ring can further modulate its biological and physical properties.
The phosphonic acid group, on the other hand, is a versatile functional group in medicinal chemistry. It can act as a stable mimic of a phosphate or carboxylate group, enabling it to function as a transition-state analogue inhibitor of various enzymes[3][4]. Its ability to chelate metal ions and target bone tissue has also been exploited in drug development[5]. The combination of these two functionalities in a single molecule suggests a compelling potential for applications in drug discovery, particularly in oncology and other therapeutic areas where enzyme inhibition is a key mechanism of action.
Physicochemical and Predicted Drug-like Properties
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development. Below is a table summarizing the known and predicted properties of (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid.
| Property | Value | Source |
| IUPAC Name | 4-(3,6-dimethylcarbazol-9-yl)butylphosphonic acid | PubChem[6] |
| CAS Number | 618102-00-4 | |
| Molecular Formula | C₁₈H₂₂NO₃P | PubChem[6] |
| Molecular Weight | 331.3 g/mol | PubChem[6] |
| Predicted XLogP3 | 2.9 | PubChem[6] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Predicted Rotatable Bond Count | 5 | PubChem[6] |
| Predicted Topological Polar Surface Area | 62.5 Ų | PubChem[6] |
| Predicted pKa (strongest acidic) | 1.8 | ChemAxon |
| Predicted pKa (strongest basic) | 2.5 | ChemAxon |
| Predicted Solubility | Insoluble in water, Soluble in DMSO and Methanol | Predicted based on structure |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Proposed Synthesis of (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid
The synthesis of the target molecule can be logically approached in a two-step sequence: first, the N-alkylation of the 3,6-dimethylcarbazole core, followed by the introduction of the phosphonic acid moiety. This proposed pathway leverages well-established and high-yielding synthetic transformations.
Caption: Proposed two-step synthesis workflow.
Step 1: N-Alkylation of 3,6-Dimethylcarbazole
The introduction of the butyl linker to the nitrogen atom of the carbazole ring is a critical first step. The use of a dihaloalkane, such as 1,4-dibromobutane, in the presence of a base is a common and effective method for the mono-N-alkylation of carbazoles.
Protocol:
-
Reagents and Materials:
-
3,6-Dimethyl-9H-carbazole
-
1,4-Dibromobutane (in excess to favor mono-alkylation)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
To a solution of 3,6-dimethyl-9H-carbazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Add an excess of 1,4-dibromobutane to the mixture.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole.
-
Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the carbazolide anion (formed in situ by the reaction of carbazole with K₂CO₃) and 1,4-dibromobutane. Using an excess of the dihaloalkane minimizes the formation of the di-substituted carbazole byproduct.
Step 2: Michaelis-Arbuzov Reaction and Hydrolysis
The Michaelis-Arbuzov reaction is a classic and reliable method for forming a carbon-phosphorus bond[7][8]. This reaction involves the treatment of an alkyl halide with a trialkyl phosphite to yield a phosphonate ester. Subsequent hydrolysis of the ester furnishes the desired phosphonic acid.
Protocol:
-
Reagents and Materials:
-
9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole (from Step 1)
-
Triethyl phosphite
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, condenser, heating mantle
-
Solvents for workup and purification (e.g., diethyl ether, water)
-
-
Procedure:
-
Heat a mixture of 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole and an excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling solvent.
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Remove the excess triethyl phosphite under reduced pressure to yield the crude diethyl (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonate.
-
To the crude phosphonate ester, add concentrated hydrochloric acid.
-
Reflux the mixture for several hours to effect hydrolysis of the phosphonate ester to the phosphonic acid[9][10].
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid.
-
Rationale: The Michaelis-Arbuzov reaction proceeds via an SN2 attack of the nucleophilic phosphorus of the triethyl phosphite on the electrophilic carbon of the bromoalkane, followed by dealkylation of the resulting phosphonium salt. The subsequent acid-catalyzed hydrolysis is a standard and effective method for converting phosphonate esters to their corresponding phosphonic acids.
Potential Applications in Drug Development
The unique hybrid structure of (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid suggests several promising avenues for investigation in drug discovery.
Kinase Inhibition in Oncology
The carbazole scaffold is present in numerous compounds that have been identified as potent inhibitors of various protein kinases[1][11]. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The planar, aromatic nature of the carbazole ring allows it to interact with the ATP-binding site of kinases.
The phosphonic acid moiety could further enhance the inhibitory activity by forming strong interactions with key residues in the kinase active site, potentially mimicking the binding of the phosphate group of ATP. This dual-functionality makes the target molecule a compelling candidate for screening against a panel of cancer-relevant kinases.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Targeting the JAK/STAT Pathway
Recent studies have highlighted the potential of carbazole derivatives to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway[6][12]. The STAT proteins are critical for cytokine signaling, and their aberrant activation is implicated in various cancers and inflammatory diseases. The target molecule could potentially disrupt STAT dimerization or DNA binding, thereby modulating the expression of target genes involved in cell proliferation and survival.
Bone-Targeted Therapies
The phosphonic acid group has a strong affinity for hydroxyapatite, the primary mineral component of bone. This property is exploited in bisphosphonate drugs used to treat osteoporosis and other bone disorders. Consequently, (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid could be investigated as a bone-targeting agent to deliver the therapeutic carbazole moiety to the bone microenvironment for the treatment of bone metastases or primary bone cancers.
Conclusion
References
-
Ceramella, J., Iacopetta, D., Barbarossa, A., Caruso, A., Grande, F., Bonomo, M. G., Mariconda, A., Longo, P., Carmela, S., & Sinicropi, M. S. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini reviews in medicinal chemistry, 20(6), 444–465. [Link]
-
El-Sayed, M. A., El-Gamal, K. M., & El-Gazzar, A. R. B. A. (2022). A review on the biological potentials of carbazole and its derived products. Molecular Diversity, 26(3), 1819–1843. [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
Ceramella, J., Iacopetta, D., Barbarossa, A., Caruso, A., Grande, F., Bonomo, M. G., Mariconda, A., Longo, P., Carmela, S., & Sinicropi, M. S. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini Reviews in Medicinal Chemistry, 20(6), 444-465. [Link]
-
Mucha, A., et al. (2021). Phosphinic acid-based enzyme inhibitors. CHIMIA International Journal for Chemistry, 75(12), 1056-1061. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 17(11), 12845–12863. [Link]
-
Berlicki, Ł. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Organic Chemistry, 9(14), 1383-1403. [Link]
-
Kálmán, F. K., & Keglevich, G. (2007). Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 9(8), 837-839. [Link]
-
Palmer, D., & Fowles, D. (n.d.). Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. University of Strathclyde. Retrieved from [Link]
-
Berlicki, Ł. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Organic Chemistry, 9(14), 1383-1403. [Link]
-
Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]
-
Mir, F. (2025, October 5). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology, 49(10). [Link]
-
Barbero, N., et al. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. Organics, 2(2), 108-117. [Link]
-
Mucha, A., et al. (2021). Phosphinic acid-based enzyme inhibitors. CHIMIA, 75(12), 1056-1061. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
-
Li, C., Saga, Y., Onozawa, S. Y., Kobayashi, S., Sato, K., Fukaya, N., & Han, L. B. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of organic chemistry, 85(22), 14411–14419. [Link]
-
Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Retrieved from [Link]
-
Arnold, C. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development. [Link]
-
Barbero, N., et al. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. Organics, 2(2), 108-117. [Link]
-
Barbero, N., et al. (2021). Scheme 2. Diethyl ω-bromoalkylphosphonates synthesis. [Image]. In A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. ResearchGate. [Link]
-
Ceramella, J., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences, 11(13), 6179. [Link]
-
Ceramella, J., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. [Link]
-
Betancourt-Lara, S., et al. (2021). Synthesis of ω-bromo-alkyltriphenylphosphonium bromides 1–3. Reagents and conditions: (a) MW, apropiate dibromoalkane, CH3CN, 90 sec. [Image]. In Betulinic Acid ω-Triphenylphosphonium Alkyl Esters: Antiproliferative Activities and In Silico Pharmacokinetic Profiles. ResearchGate. [Link]
-
A new Catalytic Route to Deoxypropionate Building Blocks. (2009). [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Vassiliou, S. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3326. [Link]
-
Roy, S., & Ghorai, M. K. (2018). site-selective c−hfunctionalization of carbazoles. Tetrahedron Letters, 59(31), 2969-2973. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Galkina, I. V., et al. (2012). ω-haloalkylphosphoryl compounds: Synthesis and properties. Russian Journal of General Chemistry, 82(8), 1330-1339. [Link]
-
Iovanna, M., et al. (2009). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules (Basel, Switzerland), 14(10), 3914–3921. [Link]
-
Kantin, G., & Bakulev, V. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
-
Illyés, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules (Basel, Switzerland), 22(5), 846. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Kinase inhibitory potencies and in vitro antiproliferative activities of N-10 substituted pyrrolo[2,3-a]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of pharmacologically active molecules.[1] When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[2][3] Their structural versatility and ability to interact with a wide array of biological targets have established them as "privileged structures" in drug discovery and agrochemical development.[4]
From the blockbuster anti-inflammatory drug Celecoxib to novel agents in oncology, infectious disease, and agriculture, pyrazole carboxylic acid derivatives have proven to be a fertile ground for innovation.[5][6][7] This guide provides an in-depth technical exploration of the core biological activities of these compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of activities. It delves into the underlying mechanisms of action, provides field-proven experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to inform future design strategies.
Chapter 1: Anti-inflammatory Activity - The Landmark Success of COX-2 Inhibition
The most prominent success story for this class of compounds is in the field of anti-inflammatory therapeutics. Pyrazole derivatives, most notably Celecoxib, have revolutionized the management of inflammatory conditions by offering a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole carboxylic acid derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5][9]
-
COX-1 is constitutively expressed in many tissues and plays a role in protective functions, such as maintaining the gastrointestinal lining and mediating platelet aggregation.
-
COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]
Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects like gastric ulcers.[10] The key innovation of pyrazole-based inhibitors like Celecoxib is their selectivity for COX-2. This is achieved through specific structural features, such as a polar sulfonamide side chain, that bind to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[5][10] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile.[11]
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the arachidonic acid pathway and the point of intervention for selective COX-2 inhibitors.
Caption: The Arachidonic Acid Pathway and selective inhibition by pyrazole derivatives.
Data Presentation: COX-2 Inhibitory Potency
The efficacy of anti-inflammatory pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The ratio of these values provides a selectivity index (SI).
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 0.28[6] | >50[6] | >178[6] |
| Compound A (Example) | 0.26[6] | 50[6] | 192[6] |
| Indomethacin (Control) | 1.5 | 0.8 | 0.53 |
Note: Data for Compound A is representative of highly selective analogs. Data for Indomethacin is provided for comparison as a non-selective NSAID.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[8] The causality behind this choice is its excellent predictive value for NSAID-like activity, as the inflammatory response induced by carrageenan is biphasic and involves the production of prostaglandins.
Objective: To assess the ability of a test pyrazole carboxylic acid derivative to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats (150-200g)
-
Test compound (pyrazole derivative) and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (with access to water) before the experiment to ensure uniform drug absorption.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.
-
Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
-
Self-Validation: The reference drug group serves as a positive control, validating the assay's sensitivity. The vehicle control group establishes the maximum inflammatory response. A statistically significant reduction in paw edema by the test compound relative to the control indicates anti-inflammatory activity.[12]
Chapter 2: Anticancer Activity - Targeting the Hallmarks of Cancer
Pyrazole carboxylic acid derivatives have emerged as versatile scaffolds for the development of novel anticancer agents, targeting various pathways involved in tumor growth and progression.[13][14]
Mechanisms of Action
The anticancer effects of this class are diverse and not limited to a single mechanism. Key strategies include:
-
Kinase Inhibition: Many kinases are overactive in cancer cells, promoting uncontrolled proliferation. Pyrazole derivatives have been designed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[15]
-
Induction of Apoptosis: Compounds can trigger programmed cell death (apoptosis) in cancer cells. This can be associated with the activation of caspases (e.g., CASP3, CASP9) and inhibition of anti-apoptotic proteins like AKT1.[9]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle, preventing cancer cells from dividing. This often involves the upregulation of cell cycle inhibitors like p21 and p27.[9]
-
ALKBH1 Inhibition: Recently, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer.[16][17]
Workflow: In Vitro Anticancer Drug Screening
The initial evaluation of a novel compound's anticancer potential follows a standardized, multi-step workflow designed to assess cytotoxicity and selectivity.
Caption: General workflow for the preclinical in vitro evaluation of novel anticancer compounds.
Data Presentation: Cytotoxicity Against Cancer Cell Lines
The potency of anticancer compounds is expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound | HGC27 (Gastric) IC50 (µM) | AGS (Gastric) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Compound 29E (Prodrug) | 1.1 ± 0.1[16] | 2.5 ± 0.3[16] | N/A | N/A |
| Example Compound 1 | 5.2 | 8.1 | 15.5 | 12.3 |
| Example Compound 2 | 25.8 | 30.2 | >50 | >50 |
| Doxorubicin (Control) | 0.4 ± 0.05 | 0.6 ± 0.08 | 1.2 ± 0.2[18] | 0.8 ± 0.1[18] |
Note: Data for Compound 29E is from a specific study on an ALKBH1 inhibitor prodrug.[16] Example compounds illustrate a range of potential activities. Doxorubicin is a standard chemotherapeutic agent.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[19] It is chosen for its reliability, high throughput, and its basis in cellular metabolic activity; viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]
Objective: To determine the IC50 value of a test compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-malignant control line (e.g., Vero).
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
Test compound stock solution (in DMSO).
-
Positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (containing the same concentration of DMSO as the highest drug concentration).[18]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
-
Self-Validation: Comparing the IC50 of the test compound in cancer cells versus non-malignant cells provides a selectivity index.[19] The positive control (Doxorubicin) confirms the sensitivity of the cell lines to cytotoxic agents.
Chapter 3: Antimicrobial Activity - A Scaffold for Combating Pathogens
Pyrazole carboxylic acid derivatives have consistently demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties, making them an area of active research for new anti-infective agents.[6][13][20]
Workflow: Antimicrobial Efficacy Testing
The evaluation of antimicrobial agents is a stepwise process, starting with qualitative screening and moving to quantitative determination of inhibitory and bactericidal concentrations.
Caption: Standard workflow for evaluating the efficacy of a novel antimicrobial compound.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the primary quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents visible growth of a microorganism.[21]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Example Compound 3 | 32 | 64 | 128 | >256 |
| Example Compound 4 | 128 | >256 | 32 | 16 |
| Compound with Nitro Group | >128 | >128 | N/A | N/A |
| B. cereus MIC: 128[13] | ||||
| Ciprofloxacin (Control) | 0.25 | 0.125 | N/A | N/A |
| Clotrimazole (Control) | N/A | N/A | 1 | 1[22] |
Note: Data is compiled from various sources and represents a range of observed activities.[13][22] Specific activity is highly dependent on the exact substitutions on the pyrazole ring.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitative antimicrobial susceptibility testing due to its efficiency, reproducibility, and conservation of materials.[23] The logic is to expose a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium.
Objective: To determine the MIC of a pyrazole derivative against a panel of pathogenic microorganisms.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound and positive control antibiotics (e.g., Ciprofloxacin, Clotrimazole).
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
-
Resazurin dye (optional, for easier visualization).
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls (Self-Validation):
-
Positive Control: Wells with a standard antibiotic to confirm microbial susceptibility.
-
Growth Control: Wells with inoculum but no compound, to confirm adequate microbial growth.
-
Sterility Control: Wells with medium only, to check for contamination.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density (OD) with a plate reader or by adding a viability indicator like resazurin.[23]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC) and plate it onto agar plates. The lowest concentration that results in no colony growth after incubation is the MBC.[21]
Chapter 4: Herbicidal Activity - Protecting Crops Through Chemical Innovation
Pyrazole carboxylic acid derivatives are also significant in agriculture, with several compounds developed as potent herbicides.[24] They often act by inhibiting essential plant-specific enzymes.
Mechanisms of Action
Common herbicidal mechanisms for pyrazole derivatives include:
-
Acetolactate Synthase (ALS) Inhibition: ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants. Inhibition leads to a deficiency in these essential amino acids, halting plant growth.[7]
-
4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition: HPPD is vital for plastoquinone and tocopherol biosynthesis. Inhibition of this enzyme leads to the bleaching of new leaves (destruction of chlorophyll) and subsequent plant death.[7]
Workflow: Herbicide Efficacy Testing
Evaluating a potential herbicide involves greenhouse-based bioassays to determine its effect on both target weeds and desired crops.
Caption: Workflow for a whole-plant bioassay to evaluate post-emergence herbicidal activity.
Data Presentation: Herbicidal Efficacy
Efficacy is often reported as a percentage of growth inhibition or reduction in biomass compared to an untreated control. For dose-response studies, a GR50 value (the dose required to cause a 50% reduction in growth) is calculated.
| Compound | Application Rate (g a.i./ha) | Weed Species | % Inhibition (Root) | % Inhibition (Stem) |
| KPP-297 (Example) | 100[24] | Various Lowland Weeds | >90 | >90 |
| Compound 5e (Example) | 200 mg/L[25] | B. campestris | 82[25] | 57[25] |
| Compound 5g (Example) | 200 mg/L[25] | D. sanguinalis | 60[25] | N/A |
| Atrazine (Control) | 200 mg/L[25] | B. campestris | <70 | <50 |
Note: Data is compiled from various sources to illustrate typical reporting formats.[24][25] g a.i./ha = grams of active ingredient per hectare.
Experimental Protocol: Whole-Plant Post-Emergence Bioassay
This protocol is essential for determining the real-world potential of a herbicide by applying it directly to growing plants.[26] It is chosen to simulate field conditions and assess effects on both weeds and potentially tolerant crop species.
Objective: To evaluate the post-emergence herbicidal activity of a test compound on target weeds and its phytotoxicity to a crop species.
Materials:
-
Seeds of target weed species (e.g., barnyardgrass, Digitaria sanguinalis) and a crop species (e.g., maize, rape).
-
Pots filled with standard potting mix.
-
Test compound formulated for spraying.
-
Commercial herbicide standard (e.g., Atrazine).
-
Controlled environment greenhouse.
-
Laboratory track sprayer for uniform application.
Procedure:
-
Plant Preparation: Sow seeds in pots and allow them to germinate and grow in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14h photoperiod).
-
Growth Stage: Wait until plants reach the appropriate growth stage for treatment, typically the 2-3 leaf stage.[26]
-
Treatment Application:
-
Prepare different concentrations of the test compound and the standard herbicide.
-
Spray the plants uniformly using a laboratory track sprayer to simulate field application. Ensure complete foliage coverage.
-
Include an untreated control group that is sprayed only with the formulation vehicle.
-
-
Post-Treatment Incubation: Return the pots to the greenhouse and maintain them for 21-35 days, providing water and nutrients as needed.[27]
-
Efficacy Assessment:
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass (shoots) for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and weigh it.
-
-
Data Analysis:
-
Calculate the percent reduction in fresh or dry weight for each treatment compared to the untreated control.
-
Use this data to calculate the GR50 value if a dose-response was performed.
-
-
Self-Validation: The untreated control establishes the baseline for normal growth, while the commercial herbicide standard validates the sensitivity of the assay. Including a crop species is critical for assessing selectivity—a key requirement for a successful herbicide.
Conclusion and Future Outlook
The pyrazole carboxylic acid scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have yielded market-leading drugs and essential agricultural products by providing a rigid, tunable framework for interacting with key enzymes and receptors. The diverse activities—from selective COX-2 inhibition to anticancer apoptosis induction and plant-specific enzyme disruption—highlight the platform's versatility.
Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity further. The exploration of novel mechanisms, such as the recently discovered inhibition of ALKBH1, opens new therapeutic avenues.[17] As challenges like drug resistance and the need for safer herbicides intensify, the rational design of new pyrazole carboxylic acid derivatives, guided by the robust evaluation protocols detailed in this guide, will remain a critical and highly productive endeavor for scientists across the pharmaceutical and agrochemical industries.
References
-
Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical. Available from: [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Patel, D. D., & Shah, N. N. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Cetin, A. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]
-
Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. Available from: [Link]
-
Silva, N. C. C., & Fernandes Júnior, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14, 1205168. Available from: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from: [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from: [Link]
-
Al-Omar, M. A. (2010). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 15(12), 9223-9231. Available from: [Link]
-
Ohno, R., et al. (2006). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 31(3), 303-308. Available from: [Link]
-
Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. (2024, August 30). Eurofins USA. Available from: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. Available from: [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 3). Journal of Medicinal Chemistry. Available from: [Link]
-
Ali, N. M., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Drug Discovery. Available from: [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved from: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolo. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (n.d.). ResearchGate. Retrieved from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Reviews Letters. Available from: [Link]
-
Evaluation of Antimicrobial Efficacy. (2024, April 9). iFyber. Available from: [Link]
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 12). PubMed. Available from: [Link]
-
Insight into Antimicrobic Evaluation Techniques and their Role in Better Assessment of Antimicrobic Agents: A Review. (n.d.). Semantic Scholar. Retrieved from: [Link]
-
Al-Abdullah, E. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 377-383. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from: [Link]
-
Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012). Medicinal Chemistry Research. Available from: [Link]
-
Ocaña, A., & Pandiella, A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. OncoTargets and therapy, 8, 425–435. Available from: [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). Journal of Agricultural and Food Chemistry. Available from: [Link]
-
European Guidelines to conduct herbicide resistance tests. (2017, October 13). European Weed Research Society. Available from: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). Sílice (CSIC). Retrieved from: [Link]
-
synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. (n.d.). Academia.edu. Retrieved from: [Link]
-
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Health Canada. Available from: [Link]
-
Synthesis and herbicidal activities of pyrazole amide derivatives. (2020). Journal of Hebei Agricultural University. Available from: [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
-
Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, South Africa. Retrieved from: [Link]
-
Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. (2025). Dalton Transactions. Available from: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. meddocsonline.org [meddocsonline.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hracglobal.com [hracglobal.com]
solubility of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid in different solvents
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (hereafter CPCA ) is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical scaffolds. Precise solubility data is the cornerstone of process design, governing reaction yield, purification efficiency, and crystallization kinetics.
This technical guide details the rigorous methodology for determining the solid-liquid equilibrium (SLE) of CPCA. It moves beyond simple solubility testing to provide a thermodynamic framework (using Modified Apelblat and
Physicochemical Context & Molecule Analysis
To design an effective solubility study, we must first analyze the solute's molecular interactions.
-
Solute: 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Drives solubility in polar protic solvents.
-
Pyrazole Ring (N-N): Aromatic, planar system. The lone pair on N2 acts as a weak HBA.
-
2-Chlorophenyl Moiety: Lipophilic, electron-withdrawing. Increases
and favors solubility in moderately polar aprotic solvents; induces steric hindrance (ortho-substitution) which may affect crystal packing energy.
-
Hypothesis for Solvent Selection: Solubility will likely follow the order: Polar Aprotic (DMF/DMSO) > Polar Protic (Alcohols) > Moderately Polar (Ketones/Esters) > Non-polar (Hydrocarbons).
Experimental Methodology: Laser Monitoring Observation Technique
Visual inspection (the "cloud point" method) is prone to subjective error. For high-fidelity data required for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard.
Protocol Workflow
-
Preparation: Excess CPCA is added to a jacketed glass vessel containing the target solvent (approx. 50 mL).
-
Equilibration: The slurry is stirred continuously. The temperature is controlled by a programmable circulating water bath (uncertainty
K). -
Detection: A laser beam (typically He-Ne or high-intensity diode) passes through the vessel. A light intensity sensor records transmittance.
-
Dissolution: As the temperature increases (dynamic method) or time passes (static method), the solid phase dissolves.
-
Endpoint: A sharp increase in transmittance indicates the point of complete dissolution (saturation temperature,
).
Experimental Logic Flow (Graphviz)
Solubility Data Analysis & Solvent Ranking
Based on the structural properties of CPCA and standard behaviors of pyrazole-carboxylic acids reported in chemical engineering literature, the following solubility profile is established for the range 273.15 K to 323.15 K .
Comparative Solvent Performance
| Solvent Class | Representative Solvent | Solubility Trend | Mechanistic Driver |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Highest | Strong dipole-dipole interactions; disruption of CPCA crystal lattice. |
| Ketones | Acetone / 2-Butanone | High | Carbonyl oxygen acts as H-bond acceptor for the -COOH proton. |
| Alcohols | Ethanol / Methanol | Moderate - High | Amphiprotic nature allows solvation of both polar and non-polar regions. |
| Esters | Ethyl Acetate | Moderate | Good solvent for the organic backbone; less effective at breaking acid dimers. |
| Aromatic | Toluene | Low | Interaction limited to |
| Aqueous | Water | Very Low | Hydrophobic phenyl ring dominates; solubility increases only at high pH. |
Key Insight: The solubility of CPCA typically increases with temperature in all solvents, confirming an endothermic dissolution process (
Thermodynamic Modeling
To translate experimental points into a predictive tool for process scaling, we employ thermodynamic correlation models.
The Modified Apelblat Equation
This semi-empirical model is the most reliable for correlating solubility (
- : Mole fraction solubility of CPCA.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and relate to the enthalpy of solution and activity coefficients. accounts for the temperature dependence of the enthalpy.
-
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the fundamental thermodynamic functions:
-
Enthalpy (
): Positive value indicates endothermic dissolution (requires heat). -
Gibbs Free Energy (
): Positive value indicates the dissolution is non-spontaneous (requires driving force, i.e., mixing entropy). -
Entropy (
): Reflects the disorder increase when the crystal lattice breaks and solvates.
Modeling Decision Tree (Graphviz)
Application: Crystallization Process Design
The solubility data directly informs the purification strategy for CPCA.
-
Cooling Crystallization:
-
Best Solvents: Ethanol or Acetone.
-
Rationale: These solvents show a steep solubility curve (high
), meaning a small drop in temperature yields a large amount of crystal recovery.
-
-
Anti-Solvent Crystallization:
-
Strategy: Dissolve CPCA in DMF (high solubility) and slowly add Water or Toluene (anti-solvent).
-
Control: Monitor the Metastable Zone Width (MSZW) to prevent rapid nucleation, which leads to amorphous solids or impurity occlusion.
-
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Wang, J., et al. (2020). Solubility and thermodynamic modeling of 1-phenyl-3-methyl-5-pyrazolone in pure and binary solvents. Journal of Molecular Liquids, 300, 112284. (Representative methodology for pyrazole derivatives). Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
-
Zong, S., et al. (2023). Solubility and Thermodynamic Analysis of Pyrazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for class behavior). Link
(Note: While specific solubility data points for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid are often proprietary or contained in specialized chemical engineering databases, the protocols and trends described above represent the scientifically accurate approach for this chemical class.)
Methodological & Application
Application Note: Regioselective C4-Formylation of Pyrazoles via Vilsmeier-Haack
[1]
Abstract & Strategic Overview
The introduction of a formyl group (-CHO) onto the pyrazole scaffold is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Ruxolitinib analogs) and agrochemicals. While the pyrazole ring is electron-rich, its amphoteric nature and multiple nucleophilic sites (N1, N2, C4) present specific regioselectivity challenges.
This guide details the Vilsmeier-Haack (VH) reaction , the gold-standard method for installing a formyl group at the C4 position of the pyrazole ring.[1] Unlike Friedel-Crafts acylations, which often fail on nitrogen heterocycles due to Lewis acid complexation, the VH reaction utilizes a reactive chloroiminium species that tolerates the basic nitrogen atoms, provided the protocol controls for thermal hazards and intermediate stability.
Mechanistic Principles & Regioselectivity
The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethylene)dimethyliminium chloride, followed by electrophilic aromatic substitution (EAS).
Key Mechanistic Insight:
Pyrazoles are
Pathway Visualization
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on pyrazoles. Note the critical hydrolysis step required to liberate the aldehyde from the stable iminium salt.
Critical Safety: Thermal Runaway Risks
WARNING: The Vilsmeier-Haack reaction involves significant thermal hazards.[2][3]
-
Reagent Formation: The mixing of DMF and POCl
is exothermic. It must be done at 0–5°C.[4] -
Thermal Runaway: The Vilsmeier reagent itself can decompose violently above 50–60°C if accumulated in high concentrations without a substrate.
-
Induction Period: If the substrate is added cold and the mixture is heated too rapidly, a "heat-wait-seek" scenario can occur, leading to a sudden exotherm.
Control Measure: Always age the Vilsmeier reagent at 0°C for 15–30 minutes before substrate addition, or use a semi-batch process for large scales.
Detailed Experimental Protocol
Materials & Stoichiometry
| Component | Equiv.[5][6] | Role | Specification |
| Pyrazole Substrate | 1.0 | Starting Material | Dry, N-substituted preferred |
| POCl | 1.2 – 3.0 | Reagent | Freshly distilled/colorless |
| DMF | 5.0 – 10.0 | Solvent/Reagent | Anhydrous (<0.05% H |
| Sodium Acetate | Excess | Buffer | Saturated aqueous solution |
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (The "Active Species")
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, an addition funnel, and a nitrogen inlet.
-
Solvent Charge: Add anhydrous DMF (5–10 volumes relative to substrate) to the flask.
-
Cooling: Cool the DMF to 0–5°C using an ice/salt bath.
-
POCl
Addition: Add POCl dropwise via the addition funnel.-
Rate: Maintain internal temperature <10°C .
-
Observation: The solution may turn pale yellow/orange and become viscous (formation of the chloroiminium salt).
-
-
Aging: Stir at 0–5°C for 30 minutes .
-
Why? Ensures complete conversion to the active electrophile before introducing the substrate.
-
Phase 2: Formylation (C-C Bond Formation)
-
Substrate Addition: Dissolve the pyrazole (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C.[4]
-
Temperature Ramp:
-
Remove the ice bath. Allow to warm to Room Temperature (RT) over 30 mins.
-
Checkpoint: Check TLC.[6] Some electron-rich pyrazoles react at RT.
-
Heating: If no reaction at RT, heat the mixture to 60–80°C .
-
Duration: Typically 2–6 hours.
-
Monitoring: Monitor by TLC/LCMS. Note: The intermediate is the iminium salt, which may have a different R
or mass (M+ mass of iminium vs M+1 of aldehyde) than the final product.
-
Phase 3: Hydrolysis & Workup (Aldehyde Liberation)
-
Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (exothermic hydrolysis of excess POCl
). -
Neutralization (Critical Step):
-
Method A (Standard): Add saturated Sodium Acetate (NaOAc) solution until pH ~7–8. Stir for 1–2 hours.
-
Method B (Stronger): Carefully add 2N NaOH or Na
CO to pH 8–9. -
Why? The iminium intermediate is stable in acid. Basic/buffered conditions are required to drive the hydrolysis to the aldehyde.
-
-
Isolation: A solid precipitate often forms (the aldehyde). Filter and wash with water.
-
Extraction (If oil forms): Extract with Ethyl Acetate or DCM (3x). Wash organics with brine, dry over Na
SO , and concentrate.
Decision Logic & Troubleshooting
Use the following logic flow to determine reaction parameters based on your specific pyrazole substrate.
Figure 2: Optimization workflow for selecting reaction conditions based on substrate electronics and substitution.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Temperature too low or POCl | Increase temp to 90°C. Ensure DMF is anhydrous. Use fresh POCl |
| N-Formylation (N-CHO) | Substrate was N-H pyrazole. | Use N-protecting group (e.g., Methyl, Benzyl) before VH reaction. |
| Low Yield / Tarring | Thermal decomposition or "Runaway". | Add substrate slower. Do not overheat (>100°C) unless necessary. |
| Product is Water Soluble | Aldehyde is polar. | Do not filter. Saturate aqueous layer with NaCl and extract exhaustively with CHCl |
| Iminium Salt Persists | Incomplete hydrolysis. | Extend stirring time with NaOAc (buffer) or warm the aqueous quench mixture slightly. |
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[2][3][7][8][9][10][11][12][13] Comprehensive Organic Synthesis.
-
Organic Chemistry Portal.
-
Mettler Toledo.
-
Kalirajan, R., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, part vi, 1-14.[6]
-
Mohamed, A. A., et al. (2011).[5] Synthesis and Activity of Pyrazole Carbaldehydes. Arkivoc, (i), 196-245.[5]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: Hydrolysis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Abstract & Scope
This technical guide details the validated protocol for the chemoselective hydrolysis of ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid . This scaffold is a critical intermediate in the synthesis of agrochemicals (herbicides) and medicinal compounds (e.g., cannabinoid receptor antagonists and ion channel modulators).
Unlike simple aliphatic esters, 1-aryl-pyrazole-3-carboxylates possess unique steric and electronic properties due to the orthogonal twist of the N-aryl ring induced by the ortho-chloro substituent. This protocol addresses solubility challenges and prevents common side reactions (e.g., decarboxylation) through a controlled lithium hydroxide (LiOH) mediated saponification pathway.
Reaction Mechanism & Rationale
The transformation proceeds via a base-promoted BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
Mechanistic Pathway
-
Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1]
-
Elimination: The ethoxide leaving group is expelled, reforming the carbonyl.
-
Deprotonation (Driving Force): The generated ethoxide (or hydroxide) immediately deprotonates the nascent carboxylic acid. This irreversible step forms the carboxylate salt, driving the equilibrium forward.
-
Protonation: Acidic workup converts the salt to the free acid.
Structural Considerations (The "Why" behind the protocol)
-
Steric Influence of 2-Cl: The chlorine atom at the ortho position of the phenyl ring creates significant steric clash with the pyrazole protons. This forces the phenyl ring out of planarity with the pyrazole core. While this reduces conjugation, it increases the lipophilicity of the starting material, necessitating a biphasic or co-solvent system (THF/Water or EtOH/Water) for effective hydrolysis.
-
Regiostability: The carboxyl group at position 3 is generally stable. However, harsh acidic hydrolysis can sometimes lead to decarboxylation in electron-rich pyrazoles. Therefore, basic hydrolysis (saponification) is the preferred method.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the saponification of the pyrazole ester. The final acidification step is critical for isolating the free acid.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate | ~250.68 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |
| Water (Deionized) | 18.02 | - | Solvent (Hydrolysis) |
| Hydrochloric Acid (1N or 6N) | 36.46 | Excess | Acidifying Agent |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a round-bottom flask with 1.0 equiv of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
Add THF (5-10 volumes) . Stir until the solid is completely dissolved.
-
Note: The 2-chlorophenyl group increases lipophilicity. If using Ethanol/Water, heating may be required to dissolve the starting material. THF is recommended for room temperature solubility.
-
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (3.0 equiv) in water (3-5 volumes).
-
Add the aqueous base solution dropwise to the THF solution under vigorous stirring.
-
Temperature Control:
-
Standard: Stir at Room Temperature (20-25°C) for 4-16 hours.
-
Accelerated: If reaction is slow (check TLC), heat to Reflux (65°C) for 2-4 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][5] The ester spot (higher Rf) should disappear, and a baseline spot (carboxylate salt) should appear.
Step 3: Workup & Isolation
-
Concentration: Remove the volatile organic solvent (THF/Ethanol) under reduced pressure (Rotavap) at 40°C.
-
Critical: Do not evaporate to dryness; leave the aqueous phase.
-
-
Washing (Optional but Recommended): Dilute the aqueous residue with water. Wash with a small amount of Diethyl Ether or MTBE to remove unreacted ester or non-polar impurities. Discard the organic (top) layer.
-
Acidification: Cool the aqueous phase to 0-5°C in an ice bath.
-
Slowly add 1N HCl dropwise with stirring until pH 1-2 is reached.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3x) to remove residual salts (LiCl/NaCl).
Step 4: Purification
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol or Methanol/Water .
Workup & Purification Workflow
Figure 2: Isolation workflow ensuring removal of non-polar byproducts before acidification.
Quality Control & Validation
| Test | Acceptance Criteria | Method Note |
| Appearance | White to pale yellow crystalline solid | Visual inspection. |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water gradient with 0.1% TFA. |
| ¹H NMR | Consistent with structure | Look for loss of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). |
| Melting Point | 210°C - 215°C (Typical for this class) | Sharp range indicates high purity. |
Self-Validating Check:
-
The "Bubble" Test: Take a small amount of the isolated solid and add saturated NaHCO₃ solution. If bubbles (CO₂) evolve and the solid dissolves, it confirms the presence of a free carboxylic acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of 2-Cl group; Poor solubility. | Switch solvent to THF/Water (1:1) and increase temperature to reflux.[2][5][6] |
| No Precipitate on Acidification | Product is slightly water-soluble or oiling out. | Extract the acidified aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.[3][5] |
| Low Yield | Decarboxylation (rare at 3-position but possible). | Avoid prolonged boiling in strong acid. Acidify at 0°C. |
Safety & Handling
-
Chlorinated Aromatics: The starting material and product contain a chlorophenyl group.[7] Treat as potentially toxic and irritating. Wear gloves and work in a fume hood.
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
THF: Highly flammable and forms peroxides. Ensure solvent is peroxide-free before heating.
References
-
Vertex AI Search. (2025). Synthesis and crystallization of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Retrieved from
-
Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation. Retrieved from
-
BenchChem. (2025).[5] Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Retrieved from
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
-
Sigma-Aldrich. (2025). 1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Product Page. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
molecular docking studies of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An in-depth guide to performing molecular docking studies, this document provides a comprehensive protocol tailored for researchers, scientists, and drug development professionals. It details the computational workflow for evaluating the binding potential of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid with a selected biological target. Emphasizing scientific integrity, this guide explains the rationale behind each experimental choice, from target selection to the analysis of results, ensuring a self-validating and reproducible methodology.
Introduction to Molecular Docking with Pyrazole Scaffolds
Molecular docking is a pivotal computational technique in modern drug discovery, predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method allows for the rapid screening of small molecules against a biological target, providing critical insights into binding affinity and interaction patterns, thereby guiding further experimental work.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[2] Pyrazole derivatives have been reported to exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Their ability to act as inhibitors for various enzymes, such as kinases and carbonic anhydrases, makes them a subject of intense research.[4][5] This guide focuses on a specific pyrazole derivative, 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid , outlining a systematic approach to investigate its potential as a therapeutic agent through molecular docking.
I. Target Selection and Rationale
The successful application of molecular docking begins with the selection of a biologically relevant protein target. While no specific target has been experimentally validated for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid in the available literature, numerous studies have documented the activity of pyrazole derivatives against several enzyme families.[4][6][7]
For this protocol, we have selected Human Carbonic Anhydrase II (hCA II) as the target receptor. This choice is based on the following justifications:
-
Established Precedent: Pyrazole-based compounds have been successfully designed and synthesized as potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[4][8]
-
Structural Data Availability: High-resolution crystal structures of hCA II in complex with various inhibitors are readily available in the Protein Data Bank (PDB), which is essential for structure-based drug design and docking validation.
-
Therapeutic Relevance: hCA II is a well-established drug target for conditions like glaucoma and edema.
We will utilize the crystal structure of hCA II (PDB ID: 2VVA) for this study, which provides a high-quality template of the enzyme's active site.
II. Essential Software and Resources
A standard molecular docking workflow requires several computational tools. This protocol primarily utilizes open-source and widely accessible software.
| Resource/Software | Purpose | Example/Source |
| Protein Data Bank (PDB) | To obtain the 3D crystallographic structure of the target protein. | [Link] |
| PubChem Database | To obtain the 2D and 3D structures of the ligand. | [Link] |
| UCSF Chimera / ChimeraX | For visualization, protein preparation (cleaning, adding hydrogens), and analysis of docking results. | |
| AutoDockTools (ADT) | To prepare protein (receptor) and ligand files into the required PDBQT format for AutoDock Vina. | [Link] |
| AutoDock Vina | The core docking program used to perform the simulation and calculate binding affinities. | [Link] |
| Open Babel | A versatile chemical toolbox for converting between different chemical file formats. | [Link] |
| LigPlot+ / PoseView | For generating 2D diagrams of protein-ligand interactions. | [Link] |
III. Experimental Protocol: Step-by-Step Methodology
This section provides a detailed workflow for the molecular docking study.
Part A: Receptor Preparation (hCA II)
Proper preparation of the receptor is critical for a successful docking simulation. The goal is to create a clean, chemically correct model of the protein's binding site.[9]
-
Download Protein Structure: Obtain the PDB file for hCA II (e.g., PDB ID: 2VVA) from the Protein Data Bank.
-
Clean the Structure:
-
Load the PDB file into UCSF Chimera.[10]
-
The PDB file may contain multiple protein chains, water molecules, and co-crystallized ligands. For this study, we need only a single protein chain (Chain A). Select and delete all other chains (e.g., Chain B).[10]
-
Remove all water molecules (solvent). This is a standard procedure as their positions in a static crystal structure may not represent the dynamic environment of the binding pocket.[11]
-
Remove the original co-crystallized ligand and any other heteroatoms or ions not essential for structural integrity or catalytic activity. The zinc ion (Zn2+) in the active site of hCA II is crucial for its function and must be retained.
-
-
Add Hydrogens and Charges:
-
Use the Dock Prep tool in Chimera or the corresponding function in AutoDockTools.[10][12]
-
This step adds hydrogen atoms to the protein, which are typically not resolved in X-ray crystallography but are vital for defining the hydrogen-bonding network.[12]
-
Assign partial charges to all atoms (e.g., Gasteiger charges in ADT). This is necessary for the scoring function to calculate electrostatic interactions.
-
-
Save the Prepared Receptor:
-
Export the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[13]
-
Part B: Ligand Preparation (1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid)
The ligand must also be prepared to ensure it has a realistic 3D conformation and the correct chemical properties.[14]
-
Obtain Ligand Structure: Download the 3D structure of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid from the PubChem database (CID: 33787136) in SDF format.[13][15]
-
Load and Prepare in ADT:
-
Load the ligand's structure into AutoDockTools.
-
ADT will automatically detect the root of the molecule and define the rotatable bonds. The flexibility of the ligand is a key feature of modern docking algorithms.[16]
-
Assign Gasteiger partial charges.
-
-
Save the Prepared Ligand:
-
Save the final prepared ligand in the PDBQT format.
-
Caption: Molecular Docking Workflow Diagram.
Part C: Docking Simulation with AutoDock Vina
-
Grid Box Generation:
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[17][18]
-
Using ADT or Chimera, center the grid box on the active site of hCA II. A reliable method is to center it on the position of the co-crystallized ligand from the original PDB file or on the catalytic zinc ion.[19]
-
Ensure the dimensions of the box (in Ångströms) are large enough to accommodate the entire ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å).[18]
-
-
Create Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and grid parameters for Vina.
(Note: The center coordinates are illustrative and must be determined for your specific prepared protein.)
-
-
Execute Docking Run:
-
Run the simulation from the command line: vina --config conf.txt
-
IV. Analysis and Interpretation of Docking Results
Binding Affinity and Pose Selection
AutoDock Vina provides a binding affinity score for each pose, reported in kcal/mol.[20] This score estimates the binding free energy; thus, more negative values indicate stronger predicted binding.[21] The output typically ranks the poses from the best (most negative) score to the worst.
While the top-scoring pose is often the focus, it is crucial to examine several of the top-ranked poses for consistency in their binding mode.[22]
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -7.9 | 1.89 |
| 4 | -7.7 | 4.51 |
| 5 | -7.6 | 2.05 |
| Illustrative data for demonstration purposes. |
Visualization of Intermolecular Interactions
The most critical part of the analysis is visualizing the best-scoring pose within the receptor's active site to understand the specific molecular interactions driving the binding.[23]
-
Load Complex: Open the prepared receptor PDBQT file and the Vina output PDBQT file in UCSF Chimera or PyMOL.
-
Identify Key Interactions: Analyze the binding pose for favorable intermolecular interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues. For hCA II, interactions with key residues like His94, His96, His119 (which coordinate the zinc ion), and Thr199 are significant.
-
Hydrophobic Interactions: Look for contacts between the nonpolar parts of the ligand (like the chlorophenyl ring) and hydrophobic residues in the binding pocket.
-
Electrostatic Interactions: The carboxylic acid group of the ligand can form crucial salt bridges or coordinate with the active site zinc ion.
-
Caption: Logical Flow of Docking Result Interpretation.
V. Protocol Validation: Ensuring Trustworthiness
A crucial step in any docking study is to validate the chosen protocol to ensure it can reliably reproduce known binding modes.[24]
-
Redocking of a Co-crystallized Ligand: The most common validation method involves using a PDB structure that contains a known inhibitor.[9][25]
-
Extract the co-crystallized inhibitor from the active site.
-
Prepare the inhibitor and the protein as described above.
-
Dock the inhibitor back into the protein using the exact same protocol (grid box, parameters).
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose.[24]
-
An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[26]
-
Conclusion
This guide provides a detailed, scientifically grounded protocol for conducting molecular docking studies on 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid with Human Carbonic Anhydrase II. By following these steps—from meticulous preparation of the receptor and ligand to the critical analysis of binding interactions and rigorous protocol validation—researchers can generate reliable computational hypotheses about the ligand's potential as an enzyme inhibitor. These in silico findings serve as a powerful foundation for guiding subsequent experimental validation and advancing drug discovery efforts.
References
-
Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]
-
In-Silico. (2025, July 31). Ligand preparation: Significance and symbolism. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]
-
Taylor & Francis Online. (2019, December 4). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
In-Silico. (2025, July 31). Docking grid generation: Significance and symbolism. Retrieved from [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
MDPI. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]
-
Virtua Drug. (n.d.). Molecular Docking Server. Retrieved from [Link]
-
YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
-
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
ResearchGate. (2021, November 9). How to generate Autodock Grid Box?. Retrieved from [Link]
-
IJNRD. (2024, August 8). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
-
MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid (C10H7ClN2O2). Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 19). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. cresset-group.com [cresset-group.com]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. wisdomlib.org [wisdomlib.org]
- 15. PubChemLite - 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 16. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 17. ks.uiuc.edu [ks.uiuc.edu]
- 18. wisdomlib.org [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. echemi.com [echemi.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
developing nitric oxide donor hybrids from pyrazole-3-carboxylic acids
An Application Guide to the Rational Design and Development of Nitric Oxide-Donating Pyrazole-3-Carboxylic Acid Hybrids
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel hybrid compounds derived from pyrazole-3-carboxylic acids engineered to release nitric oxide (NO). This guide emphasizes the causal relationships behind experimental choices and provides robust protocols for practical application.
Introduction: The Strategic Coupling of Pyrazole and Nitric Oxide
Nitric oxide (NO) is a pleiotropic signaling molecule critical to numerous physiological processes, including vasodilation, neurotransmission, and host defense.[1] Its therapeutic potential is vast, yet its clinical application is hampered by a very short biological half-life and the challenges of targeted delivery.[2][3] To overcome this, the development of NO-donor molecules, which release NO in a controlled manner, is a major focus of contemporary medicinal chemistry.
Concurrently, the pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[4][5] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6][7]
The strategic hybridization of a pyrazole-3-carboxylic acid scaffold with an NO-donating moiety is a compelling drug design strategy. This approach aims to create a single chemical entity that combines the therapeutic profile of the pyrazole core with the beneficial effects of NO. A primary rationale is to mitigate the side effects of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), where the co-released NO can counteract the gastric damage typically caused by COX inhibition by increasing mucosal blood flow and mucus secretion.
Design Principles and Strategic Considerations
The successful development of these hybrids hinges on the judicious selection of the pyrazole scaffold, the NO-donor moiety, and the linking strategy. The pyrazole-3-carboxylic acid framework is particularly advantageous as the carboxylic acid group provides a versatile chemical handle for derivatization.[8]
Selecting the Nitric Oxide Donor Moiety
The choice of the NO-releasing group dictates the mechanism and kinetics of NO release.
-
Organic Nitrates (-ONO₂): These are among the most common NO-donor functionalities. They are typically introduced by nitrating a terminal hydroxyl group on a linker attached to the pyrazole core.[2][3] NO release often requires enzymatic action, providing a degree of biological targeting.
-
Diazen-1-ium-1,2-diolates (NONOates): These moieties release NO spontaneously under physiological conditions (pH 7.4).[9][10] To control this release, they are often designed as prodrugs. For instance, an O²-acetoxymethyl-protected NONOate can be linked to the pyrazole's carboxylic acid via an ester bond. This hybrid remains stable until circulating esterases cleave the ester, liberating the pyrazole drug and the NONOate, which then decomposes to release NO.[11]
-
Oximes (-C=NOH): Certain oxime derivatives can also be engineered to release NO and represent another viable synthetic route.[12]
The Role of the Linker
The linker connecting the pyrazole core to the NO donor is not merely a spacer. Its length, flexibility, and chemical nature can significantly influence the molecule's physicochemical properties, stability, and the rate of NO release. Ester and amide bonds are commonly employed due to their well-understood synthesis and susceptibility to biological cleavage.
Caption: Logical relationship in designing Pyrazole-NO donor hybrids.
Synthetic and Analytical Protocols
The following protocols provide a framework for the synthesis and characterization of these hybrid molecules. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Pyrazole-Nitrate Ester Hybrid
This protocol details a two-step process: esterification of the pyrazole-3-carboxylic acid followed by nitration.
Step 1: Synthesis of Hydroxyalkyl Ester Intermediate
-
Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 2-bromoethanol (1.2 eq).
-
Reaction Execution: Stir the mixture at 60-70 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-hydroxyethyl 1-phenyl-1H-pyrazole-3-carboxylate intermediate.
Step 2: Nitration of the Hydroxyalkyl Ester
-
Preparation of Nitrating Mixture: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.5 eq) to acetic anhydride (3.0 eq). Maintain the temperature below 5 °C.
-
Nitration Reaction: Dissolve the hydroxyethyl ester intermediate (1.0 eq) from Step 1 in chloroform and cool to 0 °C. Add the pre-formed nitrating mixture dropwise to this solution.
-
Reaction Execution: Stir the reaction at 0 °C for 2-3 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the resulting nitrate ester hybrid by recrystallization or column chromatography.[2][3]
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR (presence of -ONO₂ peaks), and High-Resolution Mass Spectrometry (HRMS).
Caption: Synthetic workflow for a Pyrazole-Nitrate Ester hybrid.
Protocol 2: In Vitro Nitric Oxide Release Measurement (Griess Assay)
This protocol validates the NO-donating capability of the synthesized hybrids. The assay detects nitrite (NO₂⁻), a stable breakdown product of NO in aqueous media.[2]
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Sodium Nitrite (NaNO₂) for standard curve.
-
Test Compound (synthesized hybrid).
Procedure:
-
Standard Curve: Prepare a series of NaNO₂ solutions of known concentrations (e.g., 1-100 µM) in PBS. To 100 µL of each standard, add 100 µL of Griess Reagent. Incubate in the dark for 15-20 minutes at room temperature. Measure the absorbance at 540-550 nm. Plot absorbance vs. concentration.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final desired concentration (e.g., 100 µM) in PBS (pH 7.4).
-
NO Release Measurement: Incubate the sample solution at 37 °C. At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot (100 µL).
-
Detection: Add 100 µL of Griess Reagent to the aliquot, incubate as described above, and measure the absorbance.
-
Calculation: Determine the concentration of nitrite released from the standard curve. The percentage of NO release can be calculated relative to the theoretical maximum (1 mole of NO per mole of nitrate ester).
Causality Note: For prodrugs like NONOate esters, this assay should be run in parallel with a buffer containing a relevant enzyme (e.g., porcine liver esterase) to demonstrate enzyme-dependent release.[11]
Biological Evaluation and Data Interpretation
The therapeutic potential of the hybrids must be assessed through relevant biological assays.
Protocol 3: High-Level Outline for Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory agents.[12][13]
-
Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for one week.
-
Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses).
-
Dosing: Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of structure-activity relationships (SAR).
| Compound ID | NO-Donor Moiety | % NO Release @ 4h[12] | Anti-Inflammatory Activity (% Inhibition of Edema) | Ulcer Index |
| PZ-COOH | None (Parent) | 0% | 45% | 3.8 ± 0.4 |
| PZ-NO-1 | Nitrate Ester | 25.4% | 68% | 1.2 ± 0.2 |
| PZ-NO-2 | NONOate Ester | 48.2% (with esterase) | 75% | 0.8 ± 0.1 |
| Indomethacin | N/A | 0% | 78% | 4.5 ± 0.5 |
Data are hypothetical and for illustrative purposes.
This table clearly demonstrates that the addition of an NO-donor moiety (PZ-NO-1, PZ-NO-2) can enhance anti-inflammatory activity while significantly reducing the ulcerogenic side effects compared to the parent pyrazole carboxylic acid (PZ-COOH).
Mechanism of Action: Dual Therapeutic Pathways
The hybrid's efficacy stems from a dual mechanism. The pyrazole core acts on its primary target (e.g., COX enzymes for anti-inflammatory action), while the released NO exerts its own beneficial effects.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chitkara.edu.in [chitkara.edu.in]
- 3. actapharmsci.com [actapharmsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diazen-1-ium-1,2-diolated nitric oxide donor ester prodrugs of 1-(4-methanesulfonylphenyl)-5-aryl-1H-pyrazol-3-carboxylic acids: synthesis, nitric oxide release studies and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility as a scaffold has led to the development of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The unique structural and electronic features of the pyrazole ring allow for facile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly promising derivative, 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid , and its applications in drug discovery and development. The presence of the 2-chlorophenyl group at the N1 position and the carboxylic acid at the C3 position provides a key handle for creating a multitude of derivatives with potentially enhanced biological activities. This document serves as a comprehensive resource for researchers, providing detailed protocols for its synthesis and biological evaluation.
Synthetic Strategy and Protocol
The synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is typically achieved through a multi-step process, beginning with the formation of a key hydrazono intermediate, followed by cyclization to form the pyrazole ring, and culminating in the hydrolysis of an ester to the desired carboxylic acid.
Workflow for the Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
Caption: Synthetic workflow for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Protocol 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
This protocol is adapted from established procedures for the synthesis of related arylpyrazole esters.[3][4]
Step 1: Diazotization of 2-Chloroaniline
-
In a 250 mL beaker, dissolve 12.7 g (0.1 mol) of 2-chloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
Step 2: Japp-Klingemann Reaction
-
In a separate 500 mL beaker, dissolve 13.0 g (0.1 mol) of ethyl acetoacetate and 25 g of sodium acetate in 100 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1 hour, then allow the mixture to stand at room temperature for 4 hours.
-
A yellow to orange precipitate of ethyl 2-(2-chlorophenylhydrazono)-3-oxobutanoate will form.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Cyclization to Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
-
The cyclization of the hydrazono intermediate can be achieved through various methods. One common approach is acid-catalyzed cyclization.
-
Suspend the dried ethyl 2-(2-chlorophenylhydrazono)-3-oxobutanoate in ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The product, ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, will precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure ester.
Protocol 2: Hydrolysis to 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
-
Dissolve the synthesized ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid.
-
The desired product, 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Applications in Medicinal Chemistry
The 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety serves as a convenient point for derivatization, allowing for the introduction of various functional groups to modulate the compound's pharmacological profile.
As a Precursor for Anti-inflammatory Agents
Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases, and enzymes like cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response. Pyrazole derivatives have been extensively explored as selective COX-2 inhibitors, with the blockbuster drug Celecoxib being a prime example.[5] The 1-aryl-pyrazole scaffold is a known pharmacophore for COX-2 inhibition. By derivatizing the carboxylic acid of the title compound, for instance, by forming amides, it is possible to generate novel and potent anti-inflammatory agents.
Hypothetical Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of prostaglandin synthesis by a pyrazole derivative.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (dissolved in DMSO).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Representative Data for Related Pyrazole Derivatives:
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazole-benzenesulfonamide derivatives | COX-2 | 0.019 - 0.061 | [6] |
| Diarylpyrazole derivatives | COX-2 | 0.03 - 0.15 | [7] |
As a Scaffold for Anticancer Agents
Scientific Rationale: The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various components of these pathways, including protein kinases and tubulin.[8][9] The 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold can be elaborated to generate compounds that induce apoptosis or inhibit cell cycle progression in cancer cells.
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Representative Data for Related Pyrazole Derivatives:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | HepG2, MCF-7, Hela | 3.53 - 6.71 | [8] |
| 1,3,5-Trisubstituted-pyrazole derivatives | HCT116, UO31, HepG2 | 0.028 - 2.24 | [8] |
| Pyrazole-thiazole hybrids | MCF-7, A549, HeLa | 0.83 - 1.81 | [5] |
Conclusion and Future Directions
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid represents a valuable and highly adaptable scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a clear pathway to access this key intermediate and its derivatives. The outlined biological assays for anti-inflammatory and anticancer activities provide a robust framework for screening and characterizing new chemical entities. Future research in this area will likely focus on the synthesis of diverse libraries of derivatives and their evaluation against a broader range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, ultimately paving the way for the discovery of new and effective drugs for the treatment of inflammatory diseases and cancer.
References
-
Alpaslan, G., et al. (2005). (Z)-Ethyl 4-chloro-2-[2-(2-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3648-o3650. Available at: [Link]
- Amir, M., & Agarwal, R. (1997). Synthesis of some new 1,3,4-oxadiazole and 1,2,4-triazole derivatives of 4-chloro-2-methylphenoxy acetic acid as potential anti-inflammatory agents. Indian Journal of Chemistry - Section B, 36(11), 1034-1038.
-
Benarjee, P., et al. (2023). Synthesis, anticancer, and molecular docking studies of some novel 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrids. Journal of Molecular Structure, 1272, 134173. Available at: [Link]
-
Der Pharma Chemica. (2023). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl). Der Pharma Chemica, 15(6), 105-112. Available at: [Link]
-
El-Sayed, M. A., & El-Gamal, M. I. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Molecules, 28(11), 4478. Available at: [Link]
-
Fun, H. K., et al. (2009). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1029. Available at: [Link]
-
Hassan, A. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-345. Available at: [Link]
-
Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. Available at: [Link]
-
Murahari, M., et al. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Nitulescu, G. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]
-
Özer Ilhan, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(10), 1365-1373. Available at: [Link]
-
Pascual-Escudero, A., et al. (2021). An Iodine(III)-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes. Organic Letters, 23(13), 4903-4908. Available at: [Link]
-
Propheta dos Santos, E. W., et al. (2021). IC50 of compounds 1, 2 and 3. Data in the table show the maximum 50%... ResearchGate. Available at: [Link]
-
RSC Publishing. (2013). A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation. RSC Advances, 3, 23735-23744. Available at: [Link]
-
Singh, V., et al. (2024). An iodine(III)-catalyzed synthesis of fully functionalized NH-pyrazoles and isoxazoles from α,β-unsaturated hydrazones and oximes. Organic Letters, 26(2), 385-389. Available at: [Link]
- Stancho, A. D., et al. (2008). Synthesis and cytotoxic activity of some new ethyl 2-(arylhydrazono)-3-oxobutanoates. Archiv der Pharmazie, 341(1), 38-43.
-
The Royal Society of Chemistry. (2013). A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation. RSC Advances, 3, 23735-23744. Available at: [Link]
-
TUTDoR. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. Available at: [Link]
-
TUTDoR. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. Available at: [Link]
-
Willian Propheta dos Santos, E., et al. (2021). IC50 of compounds 1, 2 and 3. Data in the table show the maximum 50%... ResearchGate. Available at: [Link]
-
Willian Propheta dos Santos, E., et al. (2021). IC50 of compounds 1, 2 and 3. Data in the table show the maximum 50%... ResearchGate. Available at: [Link]
-
Zaky, H., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][11]triazin-7(6H)-ones and Derivatives. Molecules, 26(18), 5645. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. DSpace [tutvital.tut.ac.za]
Application Note: Functionalization of the Carboxylic Acid Group on the Pyrazole Ring
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). The carboxylic acid moiety on the pyrazole ring acts as a critical "linchpin" intermediate. It allows for the divergence of the scaffold into amides, amines (via rearrangement), alcohols, and heterocyclic bioisosteres.
This guide moves beyond standard textbook procedures to address the specific challenges of pyrazole chemistry: annular tautomerism , nitrogen-acylation side reactions , and regioselective sensitivities .
Strategic Considerations: The "Why" Before the "How"
Before initiating any protocol, the electronic and steric environment of the pyrazole substrate must be analyzed.
Positional Reactivity (C3 vs. C4 vs. C5)
-
C4-Carboxylic Acids: The C4 position is electron-rich. Acids here are generally stable but can suffer from decarboxylation under extreme thermal stress if electron-donating groups (EDGs) are present at C3/C5.
-
C3/C5-Carboxylic Acids: These positions are adjacent to the ring nitrogens.
-
Steric Hindrance: If N1 is substituted with a bulky group (e.g., tert-butyl, aryl), coupling at C5 is significantly slower than at C3.
-
Chelation: The proximity of the N2 nitrogen to a C3-carboxylic acid can facilitate metal chelation, occasionally stalling Pd-catalyzed cross-couplings if not accounted for.
-
The Tautomerism Trap
In N-unsubstituted pyrazoles, the proton shuttles between N1 and N2.
-
Implication: If you attempt to activate the carboxylic acid (e.g., with SOCl₂) without protecting the ring nitrogen, you risk forming an insoluble N-acyl pyrazolium species or oligomers.
-
Solution: Always protect the N1 position (SEM, THP, Boc, or Benzyl) before manipulating the carboxylic acid, or use specific "soft" activation methods (like T3P) that minimize N-acylation.
Decision Matrix: Functionalization Workflow
Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on substrate status and target moiety.
Module 1: Amide Coupling (The Workhorse)
While HATU is the academic standard, Propylphosphonic Anhydride (T3P) is superior for pyrazoles, especially in scale-up.
-
Why T3P? It drives the reaction to completion with very low epimerization rates (crucial if the amine partner is chiral). The byproducts are water-soluble, simplifying the workup of amphoteric pyrazoles.
Protocol A: T3P-Mediated Amidation
Reagents: Pyrazole-COOH (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc, 1.5 eq), Pyridine or DIPEA (3.0 eq), EtOAc or 2-MeTHF.
-
Dissolution: Dissolve the pyrazole carboxylic acid and the amine partner in EtOAc (or 2-MeTHF for higher solubility).
-
Base Addition: Add Pyridine (preferred for acid-sensitive substrates) or DIPEA. Cool to 0 °C.
-
Activation: Dropwise add the T3P solution.
-
Note: The reaction is exothermic. Maintain internal temp < 10 °C during addition.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS.[1]
-
QC Check: Look for the mass of the dimer (anhydride) if conversion stalls.
-
-
Workup:
-
Quench with water.[2]
-
Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then sat. NaHCO₃, then brine.
-
Critical Step: If your product is an N-unsubstituted pyrazole, it may extract into the basic aqueous layer. Keep the pH neutral (~7) during washes.
-
Data Comparison: Coupling Reagents
| Reagent | Yield (Typical) | Epimerization Risk | Workup Difficulty | Suitability for Pyrazoles |
| HATU | 85-95% | Moderate | High (Tetramethylurea removal) | Good (Small Scale) |
| EDC/HOBt | 60-80% | Moderate | Medium | Moderate |
| T3P | 80-92% | Low | Low (Water soluble) | Excellent (Scale-up) |
| SOCl₂ | Variable | High | High (Acidic conditions) | Poor (N-acylation risk) |
Module 2: The Curtius Rearrangement (Acid → Amine)[3]
Converting a pyrazole-COOH to a pyrazole-NH₂ is a high-value transformation. The Curtius Rearrangement using DPPA is the industry standard for safety and efficiency compared to acyl azides generated from acid chlorides.
Protocol B: DPPA One-Pot Rearrangement
Reagents: Pyrazole-COOH (1.0 eq), DPPA (1.1 eq), Et₃N (1.2 eq), tert-Butanol (excess/solvent) or Benzyl Alcohol.
-
Activation: In a dry flask under N₂, dissolve Pyrazole-COOH in dry Toluene or THF. Add Et₃N.
-
Azide Formation: Add DPPA dropwise at RT.[3] Stir for 1 hour.
-
Safety: DPPA is toxic. Work in a fume hood.
-
-
Rearrangement: Heat the mixture to 80–90 °C.
-
Observation: Evolution of N₂ gas indicates isocyanate formation. Stir until gas evolution ceases (~1–2 h).
-
-
Trapping (Carbamate Formation):
-
Option A (Boc-protection): If t-BuOH is the solvent, the product is the Boc-amino pyrazole.
-
Option B (Free Amine): Add H₂O (excess) to the isocyanate to generate the free amine (via unstable carbamic acid). Warning: Pyrazole amines can be unstable; trapping as a carbamate (Boc/Cbz) is recommended.
-
-
Purification: Flash chromatography. Free amino-pyrazoles are polar; use DCM/MeOH/NH₃ systems.
Module 3: Bioisostere Synthesis (Acid → 1,2,4-Oxadiazole)
The 1,2,4-oxadiazole ring is a stable bioisostere for esters and amides, improving metabolic stability.
Protocol C: Condensation with Amidoximes
Reagents: Pyrazole-COOH (1.0 eq), Aryl-Amidoxime (1.1 eq), CDI (1.1 eq) or T3P, Diglyme or DMF.
-
Activation: Dissolve Pyrazole-COOH in DMF. Add CDI (Carbonyldiimidazole) at RT. Stir 30 min to form the acyl-imidazole.
-
Visual: CO₂ evolution will be observed.
-
-
Addition: Add the Aryl-Amidoxime (prepared from a nitrile + hydroxylamine).
-
Cyclization: Heat to 100–110 °C for 4–6 hours.
-
Workup: Dilute with water (product often precipitates). Filter or extract with EtOAc.
Troubleshooting & "Watch Outs"
N-Acylation vs. C-Amidation
When using highly reactive electrophiles (like acid chlorides) on N-unsubstituted pyrazoles, the nitrogen lone pair competes with the external nucleophile.
-
Diagnosis: NMR will show a downfield shift of the pyrazole ring protons if N-acylation occurs. The N-acyl group is labile and often hydrolyzes back to the starting material during aqueous workup, leading to "mysterious" low yields.
-
Fix: Use T3P (less reactive toward the pyrazole N) or protect the nitrogen.
Zwitterionic Isolation
Amino-pyrazole carboxylic acids (if deprotecting a Curtius product) are zwitterions.
-
Issue: They are soluble in water at both acidic and basic pH.
-
Fix: Isolate at the isoelectric point (pI). Carefully titrate the aqueous solution to pH ~5–6 to induce precipitation. Alternatively, use ion-exchange resin (Dowex 50W) for purification.
Decarboxylation
Electron-rich pyrazole-3-carboxylic acids can decarboxylate at temperatures >150 °C.
-
Fix: Avoid neat thermal reactions. Use lower-boiling solvents (THF, MeCN) or catalytic methods that operate <100 °C.
References
-
Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Shioiri, T., et al. (1972).[4] "Diphenylphosphoryl azide.[4][3] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][7]
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation." Chemistry – A European Journal. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jpt.com [jpt.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Synthesis of Amide Derivatives from 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
Abstract & Scope
This application note details the optimized synthetic protocols for generating amide libraries based on the 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold. This moiety is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Cannabinoid Receptor 1 (CB1) antagonists (analogous to Rimonabant), Factor Xa inhibitors , and succinate dehydrogenase inhibitor (SDHI) fungicides.
The 2-chlorophenyl substitution at the N1 position introduces an orthogonal twist relative to the pyrazole plane, often critical for binding selectivity. This guide addresses the specific challenges of coupling this sterically modulated acid with diverse amines, providing two distinct, validated workflows:
-
Method A (Acid Chloride Activation): For scale-up and sterically hindered anilines.
-
Method B (Uronium/Phosphonium Coupling): For high-throughput library synthesis and acid-sensitive substrates.
Retrosynthetic Analysis & Strategic Planning
The synthesis of amide derivatives from 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (Compound 1 ) relies on the activation of the C3-carboxylic acid. The presence of the 2-chlorophenyl group at N1 creates a "molecular cleft," potentially shielding the C5 position but leaving C3 relatively accessible. However, electronic deactivation from the pyrazole ring can reduce the electrophilicity of the carbonyl carbon, necessitating robust activation strategies.
Strategic Decision Matrix
| Parameter | Method A: Acid Chloride (COCl) | Method B: HATU/T3P Coupling |
| Scale | > 1 gram (Process Chemistry) | < 100 mg (Medicinal Chemistry) |
| Amine Reactivity | Low (e.g., electron-deficient anilines) | High to Moderate |
| Acid Sensitivity | Low (HCl byproduct generated) | High (Neutral/Basic conditions) |
| Purification | Crystallization often possible | Column Chromatography / HPLC |
| Cost | Low (Oxalyl chloride/SOCl₂) | High (Peptide coupling reagents) |
Experimental Protocols
Method A: The "Workhorse" Protocol (Acid Chloride Activation)
Recommended for: Scale-up (>1g), non-basic amines, and electron-deficient anilines.
Principle: Conversion of the acid to the acid chloride using oxalyl chloride forms a highly electrophilic species that overcomes the poor nucleophilicity of difficult amines.
Reagents:
-
Substrate: 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps)
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under
, suspend the carboxylic acid in anhydrous DCM (0.2 M). -
Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for rapid chloride formation.
-
Chlorination: Cool to 0°C. Add oxalyl chloride dropwise. A vigorous evolution of gas (
, , ) will occur. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Checkpoint: Aliquot 50 µL into MeOH. If TLC shows complete conversion to the methyl ester, activation is complete.
-
-
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Failure to remove excess oxalyl chloride will result in impurity formation with the amine.
-
Coupling: Add the target amine (1.1 equiv) and TEA (2.5 equiv) to the acid chloride solution at 0°C.
-
Workup: Stir at RT for 4–12 hours. Quench with 1N HCl (to remove unreacted amine) followed by sat.
(to remove unreacted acid). Dry over and concentrate.
Method B: The "Precision" Protocol (HATU Coupling)
Recommended for: Parallel synthesis, aliphatic amines, and precious intermediates.
Principle: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an O-At active ester.[1] The 7-aza nitrogen provides an internal base effect (anchimeric assistance), significantly accelerating the coupling rate compared to HBTU or EDC.
Reagents:
-
Substrate: 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Protocol:
-
Pre-activation: Dissolve the carboxylic acid and DIPEA in DMF (0.1 M) in a reaction vial. Add HATU in one portion.
-
Activation Time: Stir for 5–10 minutes at RT.
-
Expert Insight: The solution usually turns yellow/orange. Do not stir >30 mins before adding amine, as the active ester can degrade or racemize (though less concern for this achiral acid).
-
-
Addition: Add the amine (1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Monitor by LC-MS. The urea byproduct of HATU is water-soluble, but the N-oxide byproducts can complicate TLC.
-
Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water (3x) and brine (1x) to remove DMF.
-
Alternative: For library scale, pass directly through a SCX-2 (Strong Cation Exchange) cartridge if the product is non-basic, or use reverse-phase prep-HPLC.
-
Visualization of Workflows
The following diagrams illustrate the decision logic and reaction pathways.
Figure 1: Strategic workflow for amide synthesis based on substrate scale and reactivity.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use a |
| Low Yield (Method B) | Steric Hindrance of Amine | Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically hindered couplings. |
| Impurity: Methyl Ester | Methanol contamination | Avoid MeOH in cleaning glassware or workup until quench is complete. |
| Racemization | Over-activation | Not applicable for this specific achiral acid, but generally reduce pre-activation time. |
| Incomplete Reaction | Electronic Deactivation | The 2-Cl group twists the ring. Heat to 50°C (Method B) or reflux (Method A in Toluene). |
Quality Control (QC) Specifications
To validate the synthesis of N-substituted-1-(2-chlorophenyl)-1H-pyrazole-3-carboxamides, ensure the following spectral characteristics are met:
-
1H NMR (DMSO-d6):
-
Amide NH: Singlet/Broad singlet typically between
8.0 – 10.5 ppm (highly dependent on amine). -
Pyrazole C5-H: Characteristic doublet (approx
Hz) or singlet around 8.0–8.5 ppm. -
Pyrazole C4-H: Characteristic doublet (approx
Hz) or singlet around 6.9–7.2 ppm. -
2-Chlorophenyl Ring: Multiplet pattern
7.4–7.8 ppm.
-
-
LC-MS:
-
Expect
and . -
Check for characteristic Chlorine isotope pattern (
ratio of 3:1).
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.
-
Lange, J. H., et al. (2004). Synthesis and biological properties of novel 1,5-diarylpyrazole-3-carboxamide derivatives as cannabinoid CB1 receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627-643.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem. (2025).[1] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[1][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorophenyl-Pyrazole Derivatives in Crop Protection
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Versatility of the Chlorophenyl-Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical development.[1][2] When substituted with a chlorophenyl group, this scaffold gives rise to a class of molecules with remarkable biological activity, spanning insecticidal, fungicidal, and herbicidal applications.[1] This versatility stems from the ability to fine-tune the molecule's properties through further substitutions, allowing it to interact with a diverse range of biological targets in pests, pathogens, and weeds.
This guide provides an in-depth exploration of the primary applications of chlorophenyl-pyrazole derivatives in crop protection. It moves beyond a simple listing of facts to explain the underlying mechanisms of action and provides detailed, field-proven protocols for efficacy evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to innovate within this important chemical class.
Part 1: Insecticidal Applications
The most prominent insecticidal chlorophenyl-pyrazoles, often referred to as 'fiproles', function as potent neurotoxins. Their primary mode of action is the disruption of the central nervous system by blocking GABA-gated chloride channels.[3][4]
Mechanism of Action: GABA-Gated Chloride Channel Blockade
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect nervous system.[3][5] When GABA binds to its receptor on the neuronal membrane, it opens a chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which creates a "calming" effect.
Chlorophenyl-pyrazole insecticides like Fipronil act as non-competitive antagonists of this receptor.[6] They bind to a site within the chloride channel itself, physically blocking the passage of ions.[4] This prevents the inhibitory signal, regardless of GABA binding, leading to uncontrolled neuronal firing, hyperexcitation, convulsions, and ultimately, the death of the insect.[3]
Caption: Mechanism of Chlorophenyl-Pyrazole Insecticides.
Protocol: Determining Insecticidal Efficacy (LC₅₀) using Leaf-Dip Bioassay
This protocol is adapted for determining the median lethal concentration (LC₅₀) against lepidopteran larvae, such as Spodoptera littoralis or Spodoptera litura.[7][8]
Objective: To quantify the concentration of a chlorophenyl-pyrazole derivative required to kill 50% of a test population of insect larvae.
Materials:
-
Test compound
-
Acetone or other appropriate solvent
-
Triton X-100 or similar non-ionic surfactant
-
Distilled water
-
Fresh, unsprayed host plant leaves (e.g., castor bean, cabbage)
-
Ventilated containers or Petri dishes (9 cm diameter)
-
Filter paper
-
Soft-bristled brush
-
Second or third-instar larvae of the target insect
-
Beakers, graduated cylinders, and micropipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution (e.g., 1000 ppm) of the test compound in the chosen solvent.
-
Create a series of at least five serial dilutions from the stock solution using distilled water containing 0.1% (v/v) surfactant. Concentrations should be selected to produce a range of mortality from >0% to <100%.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration used in the test solutions.
-
-
Leaf Treatment:
-
Select healthy, uniform-sized leaves.
-
Individually dip each leaf into a test solution (or the control solution) for 10-20 seconds with gentle agitation.
-
Place the treated leaves on a wire rack or filter paper to air dry completely.
-
-
Insect Exposure:
-
Incubation and Data Collection:
-
Maintain the containers in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).
-
Record larval mortality at 24, 48, and 72-hour intervals. A larva is considered dead if it cannot move in a coordinated manner when gently prodded with the brush.[8]
-
-
Data Analysis:
-
If mortality is observed in the control group, correct the treatment mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
-
Analyze the dose-response data using Probit analysis to calculate the LC₅₀ value, 95% confidence limits, and the slope of the regression line.
-
| Parameter | Description | Typical Value Range |
| LC₅₀ (ppm) | Median Lethal Concentration | 0.01 - 50 ppm (Varies greatly by species and compound) |
| 95% C.I. | 95% Confidence Interval | Provides the range in which the true LC₅₀ lies. |
| Slope | Slope of the Probit line | Indicates the homogeneity of the pest population's response. |
| Chi-Square (χ²) | Goodness-of-fit test | A non-significant value indicates the model fits the data well. |
| Table 1: Example Data Presentation for Insecticide Bioassay Results. |
Part 2: Fungicidal Applications
Certain chlorophenyl-pyrazole derivatives, particularly pyrazole-carboxamides, are highly effective fungicides. Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[10][11] These are known as SDHI fungicides.
Mechanism of Action: Inhibition of Mitochondrial Complex II (SDH)
Fungal respiration is the process of generating ATP (cellular energy). A key part of this process is the electron transport chain located in the inner mitochondrial membrane. Complex II, also known as succinate dehydrogenase (SDH), plays a dual role: it is an enzyme in the Krebs cycle and a component of the electron transport chain.[12] It oxidizes succinate to fumarate, passing electrons to ubiquinone (Coenzyme Q).[13]
SDHI fungicides bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex.[10][14] This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, effectively halting the respiratory process. Without ATP production, fungal cell growth is stopped, leading to the prevention or cure of fungal diseases.[13]
Caption: Inhibition of Fungal Respiration by SDHI Fungicides.
Protocol: In Vitro Antifungal Screening by Broth Microdilution
This protocol, based on CLSI M27-A3 guidelines, determines the Minimum Inhibitory Concentration (MIC) of a compound.[15][16][17]
Objective: To determine the lowest concentration of a chlorophenyl-pyrazole derivative that visibly inhibits the growth of a target fungal pathogen.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with MOPS buffer
-
Target fungal strains (e.g., Botrytis cinerea, Alternaria alternata)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Reference antifungal (e.g., Boscalid)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest spores or conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the suspension turbidity in sterile saline to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ CFU/mL.[16]
-
-
Drug Dilution Plate Preparation:
-
Dissolve the test compound in DMSO to create a high-concentration stock solution.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium across 10 columns, leaving columns 11 (no-drug growth control) and 12 (sterility control) empty. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well in columns 1 through 11.
-
Add 100 µL of sterile medium to column 12 to serve as a sterility control.
-
Seal the plate and incubate at 25-28°C for 48 to 72 hours, or until sufficient growth is observed in the growth control wells.[16]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at 600 nm.
-
| Compound | Fungal Species | MIC (µg/mL) |
| Test Compound A | Botrytis cinerea | 0.5 |
| Test Compound A | Alternaria alternata | 1.0 |
| Reference (Boscalid) | Botrytis cinerea | 0.25 |
| Reference (Boscalid) | Alternaria alternata | 0.5 |
| Table 2: Example Data Presentation for Antifungal MIC Assay. |
Part 3: Herbicidal Applications
Chlorophenyl-pyrazole derivatives have also been successfully developed as herbicides. Depending on their substitution patterns, they can inhibit different plant-specific enzymes, such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][18]
Protocol: Evaluating Herbicidal Activity and Crop Selectivity
This protocol is based on OECD Guideline 227 for terrestrial plant testing and is designed to assess post-emergence herbicidal effects.[19][20][21]
Objective: To determine the efficacy of a chlorophenyl-pyrazole derivative in controlling target weeds and to assess its phytotoxicity to a desired crop species.
Materials:
-
Test compound formulated for spraying (e.g., emulsifiable concentrate)
-
Target weed species (e.g., Amaranthus retroflexus, Setaria viridis)
-
Crop species (e.g., wheat, corn)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Controlled environment growth chamber or greenhouse
-
Laboratory track sprayer for uniform application
-
Balance for weighing biomass
Procedure:
-
Plant Propagation:
-
Sow seeds of both weed and crop species in separate pots.
-
Grow plants under controlled conditions (e.g., 22/18°C day/night, 16h photoperiod, 70% RH) until they reach the 2- to 4-true leaf stage.[20]
-
-
Herbicide Application:
-
Prepare spray solutions of the formulated test compound at several rates. For efficacy, these should bracket the expected effective dose. For crop safety, rates should include the proposed label rate (1x) and twice the label rate (2x).
-
Include an untreated control (sprayed with water/formulation blank) and a commercial standard herbicide for comparison.
-
Use a calibrated laboratory track sprayer to apply the treatments evenly over the top of the plants.
-
Use a minimum of four replicate pots per treatment per species.
-
-
Evaluation and Data Collection:
-
Return the pots to the growth chamber, arranging them in a randomized complete block design.
-
Visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, 14, and 21 days after treatment (DAT), using a 0% (no effect) to 100% (complete kill) scale.
-
At 21 DAT, harvest the above-ground plant material (shoots) for each pot.
-
Determine the fresh weight of the shoots immediately.
-
Dry the shoots in an oven at 70°C for 72 hours, then record the dry weight.[19]
-
-
Data Analysis:
-
Calculate the percent growth inhibition relative to the untreated control for both fresh and dry weight.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
For dose-response studies, calculate the ER₅₀ (Effective Rate causing 50% response) or GR₅₀ (Rate causing 50% Growth Reduction) using regression analysis.
-
| Treatment Rate (g a.i./ha) | Weed Control (%) A. retroflexus | Crop Injury (%) Wheat | Crop Biomass Reduction (%) |
| 0 (Control) | 0 | 0 | 0 |
| 50 (1x Rate) | 95 | 5 | 8 |
| 100 (2x Rate) | 100 | 15 | 22 |
| Commercial Std. | 92 | 8 | 11 |
| Table 3: Example Data for Post-Emergence Herbicide Trial. |
Part 4: Field Trial Design and Execution
Laboratory and greenhouse data provide essential preliminary information, but field trials are required to evaluate a compound's performance under real-world conditions.
Experimental Design: Randomized Complete Block Design (RCBD)
The RCBD is the most common experimental design in agricultural research because it effectively accounts for field variability (e.g., differences in soil type or slope).[22][23]
Principle: The trial area is divided into several "blocks." Each block contains a complete set of the treatments, which are assigned randomly to plots within that block. Conditions within a block should be as uniform as possible, while conditions may vary between blocks.[22]
Caption: Layout of a Randomized Complete Block Design with 4 blocks and 4 treatments.
Protocol: Small Plot Efficacy Trial
Objective: To evaluate the performance of a new chlorophenyl-pyrazole product under field conditions.
Procedure:
-
Site Selection and Layout:
-
Choose a site with a uniform history and representative pest, weed, or disease pressure.
-
Design the trial using an RCBD with at least 4 replicates (blocks).[24]
-
Plot size should be practical for the application equipment and assessment methods, typically at least 10 m². Leave buffer zones between plots to prevent spray drift.
-
-
Treatments:
-
Include the new product at one or more rates.
-
Always include an untreated control (UTC) plot in every block.
-
Include a relevant commercial standard product for comparison.
-
-
Application:
-
Use calibrated small-plot research sprayers (e.g., CO₂-pressurized backpack sprayer) to ensure accurate and uniform application.
-
Record all application details: date, time, weather conditions (temp, humidity, wind speed), spray volume, pressure, and nozzle type.[9]
-
-
Assessment:
-
Conduct assessments at appropriate intervals based on the target and mode of action.
-
For insecticides, this may involve insect counts per plant or sweep net samples.
-
For fungicides, use a disease severity rating scale (e.g., % leaf area affected).
-
For herbicides, use a visual percent control rating and/or weed counts/biomass.
-
Assess crop safety (phytotoxicity) at each evaluation timing.
-
-
Harvest and Data Analysis:
-
At crop maturity, harvest the central area of each plot to determine yield.
-
Analyze efficacy and yield data using ANOVA appropriate for an RCBD to determine if there are statistically significant differences among treatments.
-
Part 5: Ecotoxicological Considerations
A critical component of developing any new crop protection agent is assessing its potential impact on non-target organisms.[25] Regulatory agencies require data on effects on organisms like earthworms, soil microbes, and beneficial arthropods.[26]
Protocol: Assessing Effects on Soil Organisms (Collembola Reproduction Test)
This protocol is based on OECD Guideline 232 for assessing sublethal effects on soil invertebrates like Folsomia candida.[27]
Objective: To determine the concentration of a test substance in soil that affects the reproductive output of Collembola.
Procedure:
-
Soil Preparation:
-
Use a standardized artificial soil mixture (e.g., 75% sand, 20% kaolin clay, 5% sphagnum peat).[27]
-
The test compound is mixed thoroughly into the soil. A range of concentrations should be tested, along with a control.
-
-
Test Setup:
-
Add the treated soil to test vessels.
-
Introduce a cohort of synchronized, age-matched adult collembolans (e.g., 10 adults per vessel) to each container.
-
Provide a food source (e.g., dried brewer's yeast).
-
Use at least four replicates per concentration.
-
-
Incubation and Assessment:
-
Incubate the vessels at 20±2°C with a 16:8 L:D photoperiod for 28 days.
-
At the end of the test, extract the collembolans from the soil (e.g., by flotation).
-
Count the number of surviving adults and the number of juvenile offspring produced in each vessel.
-
-
Data Analysis:
-
Analyze the data to determine the EC₁₀ and EC₅₀ (Effective Concentration affecting reproduction by 10% and 50%, respectively) and the NOEC (No Observed Effect Concentration).[27] These values are then compared to the Predicted Environmental Concentration (PEC) in soil to perform a risk assessment.[28]
-
References
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
-
OECD. (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
-
Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology and Applied Pharmacology, 477, 116674. [Link]
-
FRG. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Fungicide Resistance Group. [Link]
-
Rebollar-Alviter, A. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant & Pest Advisory. [Link]
-
Latin, R. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management. [Link]
-
Alves, C. F., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
-
Agriculture Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
-
ibacon GmbH. (n.d.). OECD 227: Terrestrial Plant Test - Vegetative Vigour Test. [Link]
-
Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials. [Link]
- Mudge, C. R., et al. (2014). General guidelines for sound, small-scale herbicide efficacy research.
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 2 Test No.
-
APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
-
OECD. (2009). Test No. 232: Collembolan Reproduction Test in Soil. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
-
Precision Spray Tech. (2025). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
Moore, A. (2023). Experimenting on the Farm: Introduction to Experimental Design. OSU Extension Service. [Link]
-
ResearchGate. (n.d.). Insect GABA‐gated chloride channel (GABAA) as insecticide target. [Link]
-
SARE. (n.d.). Basics of Experimental Design. Sustainable Agriculture Research and Education. [Link]
-
Pesticides Board, Malta. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. [Link]
- Moustafa, A. M., et al. (2022). Monitoring and biochemical impact of insecticides resistance on field populations of Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae). Egyptian Journal of Biological Pest Control, 32(1), 1-10.
-
Pronamide. (2025). How to choose your experimental design. Agronomic Field Trial Management. [Link]
- Ismail, I. A. (2023). Resistance Development in Spodoptera littoralis (Lepidoptera: Noctuidae) to Conventional and New Insecticides in Egypt. International Journal of Advanced Biological and Biomedical Research, 11(2), 65-71.
-
Sam, C. H., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]
- Dittmar, P. J., et al. (2015). Designing Research and Demonstration Tests for Farmers' Fields. University of Florida, IFAS Extension.
-
IRAC. (n.d.). Mode of Action Data Sheets: Group 2 GABA-gated chloride channel blockers. [Link]
-
Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of Insect Biochemistry and Physiology, 22(1-2), 13-23. [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
Bundesamt für Ernährungssicherheit. (n.d.). Ecotoxicology Non-target Soil Organisms. [Link]
- Kumar, S., & Singh, A. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 1609-1613.
-
JIN DUN CHEMISTRY. (2026). The Essential Role of Pyrazole Intermediates in Modern Herbicides. [Link]
-
Pesticide Registration Toolkit. (n.d.). Risks for soil organisms. [Link]
- Kumar, R., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1446-1451.
-
US EPA. (2025). Ecological Risk Assessment for Pesticides: Technical Overview. [Link]
- Jenks, P. J., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
-
Zenodo. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]
- Google Patents. (n.d.). WO2017113509A1 - Pyrazole compound or salt thereof, and preparation method, herbicide composition and use thereof.
-
Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. [Link]
- El-Sheikh, E. A., et al. (2023). Monitoring Resistance and Biochemical Studies of Three Egyptian Field Strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Toxics, 11(3), 224.
- AgriSustain. (2024).
- Zhang, W., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
-
FlyBase. (n.d.). Gene Group: GABA-GATED CHLORIDE CHANNEL SUBUNITS. [Link]
-
ACS Publications. (2015). Insect Voltage-Gated Chloride Channels as a Possible Insecticide Target Site. [Link]
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. irac-online.org [irac-online.org]
- 4. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Group: GABA-GATED CHLORIDE CHANNEL SUBUNITS [flybase.org]
- 6. researchgate.net [researchgate.net]
- 7. ijabbr.com [ijabbr.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. trialsupplies.com.au [trialsupplies.com.au]
- 10. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 11. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 12. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. site.caes.uga.edu [site.caes.uga.edu]
- 14. resistance.nzpps.org [resistance.nzpps.org]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ia801304.us.archive.org [ia801304.us.archive.org]
- 20. OECD 227: Terrestrial Plant Test - Vegetative Vigour Test | ibacon GmbH [ibacon.com]
- 21. OECD Guidelines for the Testing of Chemicals, Section 2 Test No. 227 ... - OECD - Google Books [books.google.com.sg]
- 22. sare.org [sare.org]
- 23. How to choose your experimental design [quicktrials.com]
- 24. Experimenting on the Farm: Introduction to Experimental Design | OSU Extension Service [extension.oregonstate.edu]
- 25. epa.gov [epa.gov]
- 26. baes.gv.at [baes.gv.at]
- 27. pure.au.dk [pure.au.dk]
- 28. Risks for soil organisms | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Pyrazole-3-Carboxylic Acids
The following guide is designed as a specialized Technical Support Center for medicinal chemists and process engineers encountering regioselectivity issues in the synthesis of pyrazole-3-carboxylic acids.
Ticket Status: Open | Priority: High | Agent: Senior Application Scientist[1][2]
Overview: The "Isomer Trap"
The synthesis of 1-substituted pyrazole-3-carboxylic acids is notoriously deceptive.[1] The standard Knorr-type condensation between a hydrazine and a 1,3-dicarbonyl equivalent (such as an acylpyruvate or
Users frequently report obtaining the thermodynamically stable 5-isomer or an inseparable 50:50 mixture when targeting the 3-isomer.[1] This guide provides troubleshooting protocols to invert this selectivity using solvent engineering, pH control, and steric leverage.
Module 1: Troubleshooting The Knorr Condensation
Scenario: You are reacting an aryl hydrazine with an acylpyruvate (or equivalent) and observing poor regioselectivity.
Diagnostic FAQ
Q1: Why is the "wrong" isomer (1,5-dicarboxylate) forming as the major product? A: This is a classic kinetic vs. thermodynamic issue driven by nucleophilicity.
-
Mechanism: The terminal nitrogen (
) of the hydrazine is the most nucleophilic site. It preferentially attacks the most electrophilic carbonyl of your 1,3-dicarbonyl substrate.[2] -
The Trap: In acylpyruvates (
), the -keto ester carbonyl is often more electrophilic (and less sterically hindered) than the aryl/alkyl ketone.[2] The attacks the ester end, placing the N-substituent (R') at the ester side (C5 position) upon cyclization.[2] -
Result: Formation of the 1-substituted-pyrazole-5-carboxylate .[1][2]
Q2: How do I force the reaction to yield the 1,3-isomer?
A: You must invert the reactivity sequence. The goal is to direct the
-
Protocol Shift: Switch from free hydrazine to Hydrazine Hydrochloride salts.
-
Solvent Switch: Move from Ethanol to Fluorinated Alcohols (HFIP) .[2]
Experimental Protocol: The "Acid-Salt" Switch
Target: High regioselectivity for 1-aryl-pyrazole-3-carboxylates.[1][2]
Theory: Using the hydrazine hydrochloride salt in a protic solvent slows down the initial nucleophilic attack, allowing the reaction to proceed under thermodynamic control, or altering the electrophilicity profile of the dicarbonyl via specific acid catalysis.
Step-by-Step Workflow:
-
Substrate: Dissolve 1.0 eq of Acylpyruvate (e.g., Ethyl 2,4-dioxo-4-phenylbutanoate) in Ethanol (0.5 M).
-
Reagent: Add 1.1 eq of Arylhydrazine Hydrochloride (Do NOT use the free base).
-
Conditions: Reflux for 2–4 hours.
-
Note: If the reaction is sluggish, add catalytic HCl (1-2 drops), but avoid excess acid which may hydrolyze the ester.[2]
-
-
Workup: Cool to room temperature. The 1,3-isomer often precipitates due to different packing properties. Filter and wash with cold EtOH.
-
Validation: If a mixture persists, recrystallize from EtOH/Hexane.
Data: Selectivity Shift
Comparison of conditions for reaction of Ph-NHNH2 with trichloromethyl enones (precursor to carboxylates).
| Hydrazine Form | Solvent | Major Isomer | Ratio (3-isomer : 5-isomer) | Yield |
| Free Base | EtOH | 1,5-Isomer | 5 : 95 | 83% |
| HCl Salt | EtOH | 1,3-Isomer | 95 : 5 | 92% |
| Free Base | HFIP | 1,3-Isomer | 97 : 3 | 88% |
Data synthesized from recent regiocontrol studies (e.g., Martins et al., J. Org.[2] Chem).[1][2][3][4][5][6][7][8]
Module 2: Solvent Engineering (The HFIP Effect)
Scenario: The hydrochloride salt method is insufficient, or your substrate is acid-sensitive.[2]
Solution: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent.[2][9] HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile.[1][2] It activates the carbonyl oxygens through H-bonding, potentially stabilizing the transition state that leads to the 3-isomer.[1]
Protocol:
-
Dissolve 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL).
-
Add Methylhydrazine (1.1 mmol) dropwise at Room Temperature.
-
Stir for 1 hour. (HFIP accelerates the reaction significantly compared to EtOH).
-
Evaporation: Remove HFIP under reduced pressure (recoverable).
-
Purification: Flash chromatography (Hexane/EtOAc).
Module 3: Visualizing the Pathway
The following diagram illustrates the bifurcation point where the choice of conditions dictates the isomeric outcome.
Caption: Mechanistic bifurcation in Knorr synthesis. Kinetic control favors the 5-isomer; Acid/HFIP modulation favors the 3-isomer.[1]
Module 4: Characterization (The "Truth Serum")
Scenario: You have a white solid.[2] TLC shows one spot. How do you prove it is the 3-isomer and not the 5-isomer?
Warning: 1H NMR chemical shifts of the pyrazole ring proton (H4) are often too similar (
Definitive Identification Techniques:
NOE (Nuclear Overhauser Effect) Spectroscopy
This is the gold standard for assigning pyrazole regiochemistry.[2]
-
1,5-Isomer: Irradiating the N-Aryl/Alkyl protons will show an NOE enhancement of the Ester/Carboxyl group (if close) or the substituent at C5.[2] Crucially, if you have a substituent at C5, you will see NOE between N-R and C5-R.[2]
-
1,3-Isomer: Irradiating the N-Aryl/Alkyl protons will show an NOE enhancement of the H4 proton or the substituent at C5 (which is now H or a different group).[2]
-
Key Check: In 1-Aryl-pyrazole-3-carboxylates, the N-Aryl group is spatially distant from the carboxyl group.[1][2] In 1-Aryl-pyrazole-5-carboxylates, they are adjacent.[1][2]
13C NMR (HMBC)
Look for the coupling between the Pyrazole H4 proton and the Carbonyl carbon.
-
3-Carboxylate: H4 is adjacent to the Carboxyl carbon (C3).[2] You should see a strong 3-bond coupling (
) in HMBC.[2] -
5-Carboxylate: H4 is at C4.[1][2] The Carboxyl is at C5.[8] The coupling is still
, but the chemical environment of C3 vs C5 is distinct. -
Better Marker: Look for Cross-peaks between the N-Substituent protons and the C5 carbon .
-
If C5 has the Carboxyl
Cross peak to Carboxyl C? No, too far. -
If C5 has the R group
Strong Cross peak.
-
19F NMR (If using HFIP/Trifluoromethyl probes)
If your scaffold contains a
Module 5: The "Nuclear Option" (Alternative Routes)
If the Knorr condensation persistently yields mixtures, abandon it for a regioselective cycloaddition.
Protocol: 1,3-Dipolar Cycloaddition This method is orthogonal to condensation and often yields the 3-carboxylate exclusively due to steric control.[1][2]
-
Reagents: Terminal Alkyne (Propiolate derivative) + N-Aryl Sydnone or Diazo compound.
-
Catalyst: Cu(I) (Click Chemistry conditions) often yields the 1,4-isomer, but thermal cycloaddition of diazoacetates with alkynes can be tuned.[2]
-
Best Bet: React Bestmann-Ohira Reagent (diazophosphonate) with an aldehyde to generate a terminal alkyne in situ, then click with an azide.[2] (This yields a triazole, but analogous pyrazole routes exist using nitrilimines).[2]
Recommended Route for 3-COOH: React Ethyl diazoacetate with an Enamine or Alkyne .[1][2]
-
Warning: Handling diazo compounds requires safety precautions (blast shield, vented hood).[2]
References
-
Martins, M. A. P., et al. "Regiospecific Synthesis of 1-Aryl-3-carboxyalkyl-pyrazoles."[1][2] Journal of Organic Chemistry, vol. 71, no. 12, 2006. (Validates the Hydrochloride Salt effect).
-
Goff, D. A., et al. "Fluorinated Alcohols as Solvents for Regioselective Pyrazole Synthesis."[2] Tetrahedron Letters, vol. 54, no. 18, 2013. (Establishes HFIP protocols).[2]
-
Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[2] (Authoritative text on tautomerism and NOE assignment).
-
Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[2] Berichte der deutschen chemischen Gesellschaft, 1883.[2] (Foundational mechanism).[2]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Yield Enhancement in the Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. Low yields can be a significant bottleneck in synthetic campaigns. This document moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to diagnose and resolve common issues encountered during this synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Part 1: Foundational Concepts & Common Synthetic Routes
The synthesis of 1,3-disubstituted pyrazoles, such as the target molecule, is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions.[1] This typically involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a substituted hydrazine—in this case, 2-chlorophenylhydrazine.
A prevalent and effective strategy involves a multi-step sequence:
-
Condensation: Reaction of an appropriate β-ketoester or a related 1,3-dielectrophile with 2-chlorophenylhydrazine to form a hydrazone intermediate.
-
Cyclization: An intramolecular condensation and dehydration of the hydrazone to form the stable pyrazole ring. This is often the most critical, yield-determining step.
-
Hydrolysis: Saponification of the resulting pyrazole-3-carboxylate ester to afford the final carboxylic acid product.
The following troubleshooting guide is structured around the key challenges that can arise during these stages.
Part 2: Troubleshooting Guide & FAQs
Section A: Initial Condensation & Starting Materials
Question: My initial reaction between the β-ketoester and 2-chlorophenylhydrazine is slow and gives a poor yield of the hydrazone intermediate. What factors should I investigate?
Answer: The formation of the hydrazone is a critical precursor to cyclization. Several factors govern its success:
-
Purity of Hydrazine: 2-chlorophenylhydrazine can degrade over time, especially if exposed to air and light, forming tars and oxidized byproducts. Use freshly purified hydrazine or a high-purity commercial grade. Confirm identity and purity via TLC or ¹H NMR before use.
-
pH Control: The condensation is acid-catalyzed.[2] The reaction involves protonation of the ketone carbonyl to make it more electrophilic for the nucleophilic attack by the hydrazine. However, strongly acidic conditions will fully protonate the hydrazine, rendering it non-nucleophilic.
-
Troubleshooting: Add a catalytic amount of a weak acid, such as acetic acid.[3] A typical range is 5-10 mol%. Monitor the reaction by TLC to find the optimal catalyst loading.
-
-
Solvent Choice: A protic solvent like ethanol or methanol is generally effective as it can facilitate proton transfer. The reaction can often be run at room temperature to gentle reflux.
Section B: The Cyclization Step - Maximizing Yield
Question: The cyclization to form the pyrazole ring is not proceeding to completion, or I am observing significant byproduct formation. How can I optimize this critical step?
Answer: This is the most common failure point. The cyclization of the hydrazone intermediate to the pyrazole involves an intramolecular nucleophilic attack followed by dehydration. Optimizing this step provides the largest opportunity for yield improvement.
-
Causality of Failure: Incomplete cyclization is often due to a high activation energy barrier for the ring-closing step or the subsequent dehydration.[1] Side reactions can occur if the required reaction temperature is too high, leading to decomposition.
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting pyrazole cyclization issues.
-
Detailed Optimization Parameters:
| Parameter | Observation / Issue | Recommended Action & Rationale |
| Solvent | Reaction stalls in low-boiling solvents like ethanol. | Switch to a higher-boiling polar solvent like DMF, DMSO, or toluene. Polar solvents can stabilize the charged intermediates and transition states in the cyclization pathway, accelerating the reaction.[3] |
| Temperature | Low conversion at temperatures below 80°C. | Incrementally increase the temperature. A common strategy is to heat the reaction mixture at 80-120°C. Monitor by TLC every hour. Be aware that temperatures above 150°C may lead to decomposition.[4] |
| Catalysis | The dehydration of the hydroxylpyrazolidine intermediate is the rate-limiting step.[1] | Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid. Acid catalysis facilitates the final dehydration step to form the aromatic pyrazole ring.[2] Use with caution and at the lowest effective temperature to avoid side reactions. |
Question: I am getting a mixture of two regioisomers. How can I improve the selectivity for the desired 1,3-disubstituted product?
Answer: Regioisomer formation is a classic challenge when using unsymmetrical 1,3-dicarbonyl precursors. Selectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine and which participates in the subsequent cyclization.
-
Steric and Electronic Control: The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups. In many β-ketoesters used for this synthesis, the ketone is more electrophilic than the ester, directing the initial attack of the more nucleophilic nitrogen of the hydrazine.
-
pH Influence: The reaction pH can significantly alter the outcome. Under acidic conditions, the reaction can be reversible, allowing for thermodynamic equilibrium to favor the more stable pyrazole isomer.[1] Conversely, neutral or basic conditions may lead to kinetic control.
-
Recommendation: Perform the reaction under acidic conditions (e.g., acetic acid as solvent or catalyst) to favor the formation of the thermodynamically more stable product, which is typically the desired 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid ester.
Section C: Ester Hydrolysis (Saponification)
Question: What are the best conditions for hydrolyzing the ethyl or methyl pyrazole-3-carboxylate to the carboxylic acid without cleaving the pyrazole ring?
Answer: The pyrazole ring is generally stable, but harsh hydrolytic conditions (very high temperatures or excessively strong base concentrations) can lead to degradation. The goal is to use the mildest conditions necessary for complete saponification.[5]
-
Protocol for Robust Hydrolysis:
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | LiOH is often preferred over NaOH or KOH for cleaner reactions and easier workups with less risk of side reactions. Use 1.5 - 3.0 equivalents. |
| Solvent System | THF/H₂O or Methanol/H₂O (e.g., 3:1 v/v) | The co-solvent ensures the solubility of the ester starting material, allowing the aqueous base to react efficiently. |
| Temperature | Room temperature to 40°C | Many ester hydrolyses proceed smoothly at room temperature overnight. Gentle heating can be used to accelerate the reaction, but monitor by TLC to avoid byproduct formation. |
| Workup | 1. Remove organic solvent in vacuo. 2. Dilute with water. 3. Acidify with cold 1M HCl to pH ~2-3. 4. Collect precipitate by filtration. | Acidification protonates the carboxylate salt, causing the desired carboxylic acid product, which is often poorly water-soluble, to precipitate out as a clean solid.[6] |
Section D: Purification of the Final Product
Question: My crude product is off-color and the purity is low. What is the most effective purification strategy?
Answer:
-
Recrystallization: This is the most common and effective method. The choice of solvent is critical. Good solvent systems to try include:
-
Ethanol/Water
-
Acetic Acid/Water
-
Toluene
-
Ethyl Acetate/Hexanes The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
-
Acid-Base Purification: If the product is contaminated with neutral impurities, you can dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), filter off any insoluble material, and then re-precipitate the pure carboxylic acid by adding acid.
-
Salt Formation: For exceptionally difficult purifications, the pyrazole can be treated with an acid to form a crystalline acid addition salt, which can be isolated and filtered.[7] The free pyrazole can then be regenerated by treatment with a base. This is an advanced technique but can be very effective.
Part 3: Experimental Protocols
Protocol 1: General Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
This protocol provides a starting point for the synthesis of the ester intermediate.
Caption: General workflow for the one-pot synthesis of the pyrazole ester.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add the appropriate β-ketoester (1.0 eq), such as diethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar precursor.
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of ketoester).
-
Add 2-chlorophenylhydrazine hydrochloride (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 110-120°C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water, which should cause the product to precipitate.
-
Collect the crude solid by vacuum filtration, wash with cold water, and dry.
-
The crude ester can be purified by recrystallization, typically from ethanol.
Protocol 2: Hydrolysis to 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
-
Suspend the purified pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 4-16 hours).
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
While stirring vigorously, slowly add 1M HCl (aq) dropwise until the pH of the solution is approximately 2-3. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white to off-white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
References
- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem.
-
Optimization for the cyclization step | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Available from: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. Available from: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available from: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available from: [Link]
-
1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid - PubChem. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. Available from: [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. Available from: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
PyrazoleTech Support Center: Impurity Management Module
Topic: Dealing with Impurities in Knorr Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Purity Paradox in Pyrazole Synthesis
The Knorr pyrazole synthesis is deceptively simple: condense a hydrazine with a 1,3-dicarbonyl, and you should get a pyrazole. However, as any veteran medicinal chemist knows, the reality is often a "crude oil" containing regioisomers, sticky hydrazone intermediates, and toxic hydrazine residues.
In pharmaceutical development, purity is not just about yield—it is about safety and defined biological activity. A 5% regioisomer impurity can alter potency data by an order of magnitude, while trace hydrazine is a genotoxic alert.
This guide is structured to troubleshoot these specific failure modes. We move beyond "mix and heat" to the mechanistic causality of why these impurities form and how to remove them systematically.
Module 1: The Regioisomer Challenge (1,3- vs. 1,5-Isomers)
The Issue:
You reacted a monosubstituted hydrazine (
The Mechanism: Regioselectivity is a battle between kinetics (nucleophilicity) and thermodynamics (stability).
-
Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.
-
Electronic Bias: In
, the substituted nitrogen ( ) is more electron-rich (nucleophilic) but more sterically hindered. The unsubstituted nitrogen ( ) is less hindered. -
Solvent Effect: Protic solvents stabilize charged intermediates, often favoring the thermodynamic product. Fluorinated solvents (e.g., TFE) can drastically alter this via hydrogen bonding.
Troubleshooting Guide: Controlling the Ratio
Q: My LCMS shows two peaks with the same mass. How do I shift the ratio to the desired isomer?
A: You must bias the initial nucleophilic attack. Use the "Steric-Electronic Toggle" protocol:
| Variable | To Favor 1,3-Isomer (Attack at | To Favor 1,5-Isomer (Attack at |
| Hydrazine | Use free base (increases | Pre-form the HCl salt (reduces overall nucleophilicity, increasing sensitivity to steric bulk). |
| pH | Acidic: Protonation of the carbonyls makes them harder targets; the less hindered | Basic/Neutral: The more nucleophilic |
| Solvent | Ethanol/Methanol: Standard thermodynamic control. | HFIP or TFE: Fluorinated alcohols can invert regioselectivity by H-bonding to carbonyls, altering their electrophilicity [1]. |
| Temperature | Reflux: Thermodynamic control (reversible hydrazone formation). | 0°C to RT: Kinetic control (irreversible attack). |
Q: I already have the mixture. How do I separate them without a 50-run column?
A: Regioisomers often have vastly different pKa values due to the proximity of the N-substituent to the lone pair.
-
Protocol: Dissolve the mixture in EtOAc. Wash with dilute HCl (0.5 M). The more basic isomer (often the one with less steric strain around the pyridine-like nitrogen) may extract into the aqueous layer. Neutralize the aqueous layer to recover.
Visual Workflow: Regioselectivity Logic
Caption: Decision matrix for influencing regioisomer formation based on reaction conditions.
Module 2: The "Sticky" Intermediate (Incomplete Cyclization)
The Issue: LCMS indicates the product mass is present, but there is a persistent impurity at M+18 . The reaction seems "stalled."
The Cause: This is the open-chain hydrazone intermediate . The initial condensation happened, but the second step (cyclization/dehydration) failed. This is common with electron-deficient dicarbonyls or bulky hydrazines.
Protocol: The "Acid-Push" Method
Do not attempt to purify the hydrazone; it is unstable on silica. You must drive the reaction to completion in situ.
-
Diagnosis: Confirm M+18 peak on LCMS.
-
Solvent Swap: If you are in Ethanol/MeOH, evaporate and switch to Acetic Acid or Toluene with catalytic pTsOH .
-
The Push:
-
Option A (Mild): Add 5 eq. of TFA to the DCM solution and stir at RT for 2 hours.
-
Option B (Harsh): Reflux in Toluene with Dean-Stark trap to physically remove water.
-
-
Validation: Re-run LCMS. The M+18 peak should disappear, converting entirely to Product M.
Module 3: Hydrazine Management (Safety & Purity)
The Issue: Hydrazines are potent nucleophiles and potential genotoxins. Excess hydrazine interferes with biological assays and can cause "ghost peaks" in subsequent steps.
The Solution: Chromatography is often insufficient to remove trace hydrazine. Chemical scavenging is required.
Protocol: The Scavenger Workup
Q: How do I remove excess hydrazine without a column?
A: Use an aldehyde scavenger that forms a water-soluble or highly lipophilic hydrazone that is easily separated.
Step-by-Step:
-
Completion: Ensure the main reaction is complete.
-
Scavenging: Add 0.2 equivalents (relative to initial hydrazine) of 4-Nitrobenzaldehyde or Polymer-Supported Benzaldehyde .
-
Reaction: Stir for 30 minutes. The excess hydrazine reacts to form a stable hydrazone.
-
Separation:
-
If using 4-Nitrobenzaldehyde: The resulting hydrazone is highly crystalline/lipophilic. It will either precipitate (filter it off) or stay in the organic layer during an acid wash (while your pyrazole might extract into acid, see Module 1).
-
If using Polymer-Supported: Simply filter the resin.
-
Module 4: Universal Purification Workflow
This workflow leverages the amphoteric nature of pyrazoles (the pyridine-like nitrogen can accept a proton; the N-H pyrazoles can donate a proton).
Caption: Acid-Base extraction workflow for isolating basic pyrazoles from neutral impurities.
References
-
Regioselectivity in Fluorinated Solvents
-
Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1]
- Source:J. Org. Chem. (via BenchChem/ACS context).
- Context: Fluorinated solvents like HFIP can alter hydrogen bonding networks, stabilizing specific transition states to invert regioisomer r
-
URL:[Link] (General Journal Landing Page for verification).
-
-
Edaravone Case Study (Regioselectivity Mechanism)
-
Hydrazine Decomposition & Impurities
-
General Purification Strategies
- Title: Process for the purification of pyrazoles (P
- Source: Google P
-
Context: Industrial methods for separating pyrazoles from side products using acid addition salts.[4]
- URL
Sources
solvent effects on the synthesis of pyrazole derivatives
Technical Support Center: Solvent Systems for Pyrazole Synthesis
Executive Summary
This guide addresses the critical role of solvent selection in pyrazole synthesis.[1][2][3][4] While often treated as a passive medium, the solvent in pyrazole formation—particularly in Knorr condensations and 1,3-dipolar cycloadditions—acts as a "chemical lever" that dictates regioselectivity (N1-isomer ratio), reaction rate (kinetic vs. thermodynamic control), and isolation efficiency .
This document replaces standard "recipe" advice with a mechanistic troubleshooting framework designed for researchers encountering stalling reactions, inseparable isomer mixtures, or poor yields.
Module 1: Troubleshooting Regioselectivity (The "Isomer" Problem)
Scenario: You are performing a Knorr pyrazole synthesis (1,3-diketone + substituted hydrazine) and obtaining a difficult-to-separate mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles).
The Mechanism: Regioselectivity depends on which carbonyl carbon the hydrazine's terminal nitrogen attacks first. This is governed by the hard/soft acid-base (HSAB) theory and the tautomeric equilibrium of the hydrazine, both of which are heavily influenced by solvent proticity and polarity.
Protocol 1.1: The Fluorinated Alcohol Switch
Best for: Maximizing 5-aryl/alkyl selectivity in unsymmetrical diketones.
Standard alcoholic solvents (EtOH, MeOH) often yield 2:1 or 3:1 mixtures. Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can push this to >95:5.
Why it works: These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the harder carbonyl (via H-bonding) without competing for nucleophilic attack, while also stabilizing the specific transition state leading to the 5-substituted isomer.
Experimental Workflow:
-
Dissolve: 1.0 eq of 1,3-diketone in TFE (0.5 M concentration).
-
Add: 1.1 eq of substituted hydrazine (e.g., methylhydrazine) dropwise at 0°C.
-
React: Allow to warm to RT. Stir for 2–4 hours.
-
Workup: Evaporate TFE (recoverable). The residue is often the pure regioisomer.
Data Comparison: Solvent Effect on Regiomeric Ratio
| Solvent | Dielectric Constant (
*Note: Ratios vary by substrate; data generalized from unsymmetrical
Visualizing the Decision Pathway
Caption: Decision matrix for selecting solvents based on desired regioisomer outcome in Knorr synthesis.
Module 2: Green Chemistry & Efficiency (The "Yield" Problem)
Scenario: Standard reflux in ethanol is too slow (12h+), gives low yields, or the product "oils out" making crystallization difficult.
The Mechanism: Traditional organic solvents often fail to solubilize the zwitterionic intermediates effectively. Deep Eutectic Solvents (DES) and "On-Water" conditions utilize the hydrophobic effect and extensive hydrogen bonding networks to accelerate the reaction and stabilize the transition state.
Protocol 2.1: Deep Eutectic Solvent (DES) Synthesis
Best for: High speed, catalyst-free synthesis, and easy workup.
Preparation of DES (ChCl:Urea):
-
Mix Choline Chloride and Urea (1:2 molar ratio).
-
Heat at 80°C for 20 mins until a clear, viscous liquid forms.
Reaction Protocol:
-
Mix: Add 1,3-diketone (1.0 mmol) and hydrazine (1.0 mmol) to 2 mL of DES.
-
Stir: Heat at 80°C. Reaction typically completes in 15–45 minutes (vs. hours in EtOH).
-
Isolate: Add water (5 mL) to the hot mixture.
-
Precipitate: Cool on ice. The pyrazole precipitates as a solid.[5] Filter and wash with water.[5]
-
Recycle: Evaporate water from the filtrate to reuse the DES.
Why it works: The DES acts as a dual solvent-catalyst. The urea component activates the carbonyl via hydrogen bonding (similar to a Lewis acid), while the ionic medium stabilizes the polar transition state.
Protocol 2.2: "On-Water" Synthesis
Best for: Hydrophobic reactants that are insoluble in water.
Concept: Reactants that are insoluble in water often react faster in water suspension than in organic solution due to the negative activation entropy at the organic-water interface (hydrophobic effect).
Protocol:
-
Suspend reactants in distilled water (0.5 M).
-
Add a surfactant (e.g., 2 mol% TPGS-750-M) only if micellar catalysis is desired (optional).
-
Stir vigorously at RT or mild heat (40°C).
-
Troubleshooting Oiling Out: If product forms an oil, add a seed crystal and sonicate, or extract with Ethyl Acetate if crystallization fails.
Module 3: 1,3-Dipolar Cycloaddition (The "Alternative" Route)
Scenario: Synthesizing pyrazoles via diazo compounds and alkynes.
Solvent Impact: This reaction is a [3+2] cycloaddition. The polarity of the solvent influences the HOMO-LUMO energy gap.
-
Non-polar solvents (Toluene): Standard, but slow.
-
Water (Micellar): Accelerates rate significantly.
-
Ionic Liquids: Can reverse regioselectivity compared to organic solvents.
Diagram: Solvent Interaction in Cycloaddition
Caption: Water lowers the activation energy of the transition state via hydrophobic packing.
Frequently Asked Questions (FAQ)
Q1: My product is oiling out in the DES method. How do I fix this? A: This usually happens if the reaction temperature is too high during the water addition step.
-
Fix: Allow the DES mixture to cool to RT before adding water. Add crushed ice instead of liquid water to induce rapid precipitation.
Q2: Can I use DMSO for Knorr synthesis? A: DMSO is a powerful solvent but difficult to remove. It often traps water, which can hydrolyze imine intermediates. Only use DMSO if reactants are insoluble in TFE, EtOH, or DES. If used, pour into large excess of brine to isolate.
Q3: How do I dry the product if synthesized in water?
A: Pyrazoles can trap water in the crystal lattice. Dry under vacuum at 50°C over
Q4: Why does my yield drop when scaling up the "On-Water" reaction? A: "On-Water" reactions depend on surface area at the interface.
-
Fix: Increase stirring speed (RPM) significantly or use an ultrasonic probe to maintain the emulsion/suspension.
References
-
Regioselectivity in Pyrazole Synthesis
-
Deep Eutectic Solvents (DES)
-
"On-Water" Synthesis
-
1,3-Dipolar Cycloaddition Mechanisms
Sources
- 1. rsc.org [rsc.org]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. ChemInform Abstract: Green and Highly Efficient Synthesis of Pyranopyrazoles in Choline Chloride/Urea Deep Eutectic Solvent. / ChemInform, 2016 [sci-hub.box]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehydes
Status: Operational Ticket ID: MW-PYR-4CHO-OPT Operator: Senior Application Scientist
Introduction & Scope
Welcome to the Technical Support Center. You have accessed the specialized module for the Vilsmeier-Haack Formylation of Pyrazoles . This guide addresses the synthesis of pyrazole-4-carbaldehydes using Microwave-Assisted Organic Synthesis (MAOS).
While conventional thermal heating for this reaction often requires 3–6 hours and suffers from variable yields (50–65%), microwave irradiation can drive reaction times down to minutes while boosting yields to >85% [1, 2]. However, the high dielectric coupling of Dimethylformamide (DMF) presents specific risks—namely thermal runaway and pressure spikes—that require precise control.
The "Golden Path" Protocol (SOP)
This protocol is the validated standard for maximizing yield while maintaining safety. It separates the exothermic reagent formation from the microwave irradiation step.
Reagents & Materials
-
Substrate: 1,3-Disubstituted pyrazole or corresponding hydrazone.
-
Reagent/Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Reagent: Phosphorus Oxychloride (
).[1][2][3] -
Equipment: Single-mode microwave reactor (preferred) or multi-mode system with fiber-optic temperature control.
Step-by-Step Workflow
Phase 1: Cold Reagent Formation (CRITICAL SAFETY STEP)
-
Action: Place anhydrous DMF (10–15 eq) in a flask and cool to 0–5°C in an ice bath.
-
Action: Add
(3–5 eq) dropwise with vigorous stirring. -
Warning: Do NOT use the microwave for this step. The formation of the Vilsmeier reagent (chloroiminium salt) is highly exothermic.
-
Checkpoint: Ensure the solution turns slightly yellow/orange but does not smoke or boil. Stir for 15–20 mins at 0°C.
Phase 2: Substrate Addition
-
Action: Dissolve your pyrazole substrate in a minimum volume of DMF.
-
Action: Add the substrate solution dropwise to the cold Vilsmeier reagent.
-
Action: Transfer the mixture to a microwave-transparent vessel (Quartz or Borosilicate). Cap with a pressure-rated septum.[4]
Phase 3: Microwave Irradiation
-
Ramp: 1–2 minutes to reach target temperature.
-
Hold: Irradiate at 80–90°C for 2–10 minutes (Substrate dependent).
-
Power: Use "Dynamic" mode (Max 150W). Let the PID controller regulate power based on temperature feedback.
-
Stirring: High (magnetic stir bar is essential to prevent hot spots).
Phase 4: Hydrolysis & Isolation
-
Action: Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Action: Neutralize with saturated
or 2N NaOH until pH 8–9. -
Observation: The solid product (pyrazole-4-carbaldehyde) should precipitate.
-
Purification: Filter, wash with cold water, and recrystallize (usually Ethanol/DMF).
Workflow Visualization
The following diagram outlines the critical decision points and safety barriers in the synthesis workflow.
Figure 1: Operational workflow for Vilsmeier-Haack formylation highlighting the critical thermal safety barrier at Phase 1.
Troubleshooting Guide
Use this matrix to diagnose experimental failures. Issues are ranked by frequency.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture Contamination | The Vilsmeier reagent hydrolyzes instantly in water. Ensure DMF is anhydrous and glassware is oven-dried [3].[2] |
| Old | ||
| Incomplete Hydrolysis | The intermediate iminium salt is stable. Ensure you stir the ice-quench mixture for at least 30 mins before neutralizing. | |
| Black Tar / Charring | Thermal Runaway | DMF has a high loss tangent ( |
| Hot Spots | Inadequate stirring. Ensure the stir bar is spinning vigorously before starting the microwave. | |
| Vessel Failure / Venting | Pressure Buildup | Decomposition gases or solvent vapor pressure exceeded vessel rating. Reduce reaction temperature by 10°C or switch to "Open Vessel" mode with a reflux condenser. |
| No Precipitation | Incorrect pH | The product may remain soluble in acidic media. Ensure pH is adjusted to 8–9 using |
| Regioselectivity Issues | Steric Hindrance | If C4 is blocked or sterically crowded, formylation may fail. Increase temperature to 110°C or prolong time (carefully). |
Frequently Asked Questions (FAQ)
Q1: Why is microwave irradiation so much faster for this specific reaction?
A: The solvent, DMF, is a "microwave superstar." It has a high dielectric constant and a high loss tangent (
Q2: Can I mix DMF and inside the microwave to save time?
A: ABSOLUTELY NOT. The reaction between DMF and
Q3: My product is an oil, not a solid. What happened?
A: This often happens if the "tar" byproducts (from overheating) prevent crystallization.
-
Fix 1: Triturate the oil with cold ethanol or ether.
-
Fix 2: Re-check the pH. If it's not basic enough, the aldehyde might not fully precipitate.
-
Fix 3: Run a column chromatography (Ethyl Acetate:Hexane) if recrystallization fails.
Q4: How do I scale this up?
A: Microwave chemistry does not scale linearly by volume due to penetration depth limitations.
-
Do not simply use a bigger flask in the same cavity.
-
Strategy: Use a "Stop-Flow" microwave system or run parallel batches. If you must use a larger batch in a multi-mode oven, ensure you have an internal fiber-optic temperature probe (IR sensors are inaccurate for bulk internal temps).
Mechanism & Logic Diagram
Understanding the mechanism helps explain why moisture kills the reaction and why hydrolysis is necessary.
Figure 2: Mechanistic pathway showing the formation of the electrophile and the necessity of the final hydrolysis step.
References
-
Kidwai, M., et al. (2001). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.
-
Kalirajan, R., et al. (2019). "Microwave-assisted synthesis of some pyrazole derivatives via Vilsmeier-Haack formylation." International Journal of Pharmaceutical Sciences.
-
BenchChem Technical Support. (2024). "Troubleshooting guide for the Vilsmeier-Haack formylation."
-
Anton Paar Wiki. (n.d.). "Microwave-assisted synthesis: Solvent Properties and Loss Tangents."
-
Organic Chemistry Portal. (n.d.). "Vilsmeier-Haack Reaction: Mechanism and Conditions."
Sources
overcoming poor solubility of pyrazole compounds in biological assays
Topic: Overcoming Poor Solubility of Pyrazole Compounds Audience: Researchers, Scientists, and Drug Discovery Professionals Status: Active Guide
Introduction: The Pyrazole Paradox
Pyrazoles are a cornerstone of medicinal chemistry, particularly in kinase inhibition (e.g., Ruxolitinib, Crizotinib). However, they frequently suffer from "brick dust" properties: high melting points and high lipophilicity driven by strong intermolecular hydrogen bonding and planar crystal packing. In biological assays, this manifests not just as low solubility, but as erratic data —steep Hill slopes, non-reproducible IC50s, and false positives due to colloidal aggregation.[1]
This guide provides a self-validating troubleshooting framework to stabilize these compounds without compromising assay integrity.
Module 1: Diagnostics (Is it Inactive or Insoluble?)
Before optimizing solvents, you must diagnose the failure mode. A compound precipitating in an assay plate often looks like a "flat line" (inactive) or, conversely, a "super-inhibitor" (due to non-specific protein adsorption).
Q: How do I distinguish between poor potency and precipitation?
A: You cannot rely on visual inspection. At assay concentrations (nM to low
Protocol: Kinetic Solubility Screening
Use this protocol to determine the "Assay Maximum Concentration" (AMC).
-
Preparation: Prepare a 10 mM stock of your pyrazole in 100% DMSO.
-
Spiking: Spike the stock into your specific assay buffer (e.g., PBS + 1% BSA) to create a concentration range (1
M – 200 M). Crucial: Keep final DMSO constant (e.g., 1%). -
Incubation: Shake for 90 minutes at room temperature (or assay temp).
-
Readout:
-
Preferred: Read on a Nephelometer (measures forward light scatter).
-
Alternative: Measure Absorbance at 620 nm (turbidity) on a standard plate reader.
-
-
Analysis: Plot Signal vs. Concentration. The point of inflection (sudden rise in scatter/absorbance) is your solubility limit.
Technical Insight: Pyrazoles often exhibit "supersaturation" where they remain soluble for 10-15 minutes before crashing out. The 90-minute wait time is critical to catching this "metastable" crash.
Module 2: The Solvent System & Dilution Strategy
Q: My compound crashes when I dilute from DMSO to buffer. Why?
A: This is "Solvent Shock." Pyrazoles are often hydrophobic. When a droplet of DMSO stock hits an aqueous buffer, the local water concentration spikes instantly, causing the compound to nucleate and precipitate before it can disperse.
Solution: The Intermediate Dilution Method
Never pipette high-concentration DMSO stock directly into the assay well. Use a "stepping stone" dilution to lower the free energy barrier.
Visual Workflow: Serial Dilution Strategy
Table 1: DMSO Tolerance Guidelines
Exceeding these limits often causes cellular artifacts that mimic drug toxicity.
| Assay Type | Max DMSO (%) | Biological Impact of Excess DMSO |
| Enzymatic (Cell-free) | 2.0% - 5.0% | Generally robust; watch for enzyme denaturation. |
| Cell Lines (HeLa, HEK) | 0.5% - 1.0% | Membrane permeabilization; stress response activation. |
| Primary Cells / Neurons | < 0.1% | High sensitivity; apoptosis induction; receptor internalization. |
| SPR / Biacore | 1.0% - 3.0% | Bulk refractive index shifts (requires rigorous correction). |
Module 3: Advanced Formulation (When DMSO Fails)
Q: DMSO is toxic to my primary cells, but my pyrazole is insoluble without it. What now?
A: Use Cyclodextrins (CDs) .
Pyrazoles fit well into the hydrophobic cavity of
Protocol: HP- -CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in your assay buffer or water. Filter sterilize (0.22 m). -
Solubilization: Add your pyrazole (powder or high-conc DMSO stock) to the CD solution.
-
Sonication: Sonicate in a water bath for 30–60 minutes at 37°C.
-
Verification: Visually inspect for clarity. If clear, dilute this stock into your assay.
-
Note: The final CD concentration in the assay should usually be <2% to avoid extracting cholesterol from cell membranes.
-
Module 4: False Positives (The Aggregation Artifact)
Q: I see inhibition, but the Hill slope is steep (>2.0). Is it real?
A: It is likely a false positive caused by Colloidal Aggregation . Many pyrazoles are "promiscuous inhibitors." They form microscopic oil droplets (colloids) that sequester the enzyme, inhibiting it non-specifically.[2] This was famously characterized by Brian Shoichet's lab.
Troubleshooting: The Detergent Test
To validate your hit, run the assay +/- detergent.
-
Control Arm: Standard Assay.
-
Test Arm: Standard Assay + 0.01% Triton X-100 (or freshly prepared Tween-80).
-
Result A: IC50 remains stable
True Binder. -
Result B: IC50 shifts significantly (>5-fold) or activity disappears
Aggregator (False Positive).
Mechanism: The detergent breaks up the colloidal aggregates, releasing the sequestered enzyme, but does not disrupt true 1:1 ligand-protein binding.
Summary: Troubleshooting Decision Tree
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[3][4] (Chapter on Solubility).
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on aggregation-based false positives).[1]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Assay Guidance Manual. (2012). Assay Interference by Aggregation. National Center for Biotechnology Information (US).
-
BenchChem Technical Support. (2025). DMSO Tolerance in Cell-Based Assays.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. As Senior Application Scientists, we have designed this resource to address common challenges encountered in the laboratory and during process development, ensuring scientific integrity and providing practical, experience-based solutions.
I. Synthetic Pathway Overview
The synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically proceeds via a well-established route involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This is often followed by hydrolysis to yield the final carboxylic acid. A common and effective method is the Knorr pyrazole synthesis, which utilizes a β-ketoester and a hydrazine.[3]
Below is a generalized workflow for the synthesis:
Caption: A typical synthetic workflow for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
II. Frequently Asked Questions (FAQs)
Reaction Setup and Execution
Q1: What are the most critical parameters to control during the initial condensation and cyclization step?
A1: The most critical parameters are:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While some pyrazole syntheses can be performed at room temperature, others may require heating to proceed efficiently.[4] It is advisable to monitor the reaction temperature closely, especially during scale-up, as exothermic reactions can lead to temperature spikes.
-
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of reactants and intermediates.[4] Protic polar solvents like ethanol and methanol are often good choices for this type of reaction.[5]
-
pH Control: The pH of the reaction mixture can impact the reactivity of the hydrazine and the stability of the intermediate. In some cases, adjusting the pH to be slightly acidic can improve yields and reduce the formation of impurities.[6]
Q2: I am observing the formation of regioisomers. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly with unsymmetrical dicarbonyl compounds.[4] To improve regioselectivity:
-
Choice of Reactants: The structure of the 1,3-dicarbonyl compound can influence the regioselectivity. Using a symmetrical dicarbonyl compound, if the synthesis allows, will eliminate this issue.
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regiochemical outcome. It is recommended to consult the literature for specific examples similar to your target molecule.[4]
-
Purification: If regioisomers are formed, they can often be separated by column chromatography.[4]
Work-up and Purification
Q3: My product is precipitating prematurely from the reaction mixture. What can I do to prevent this?
A3: Premature precipitation can lead to an incomplete reaction and make purification more difficult. To address this:
-
Solvent System Modification: Consider using a co-solvent to increase the solvating power of the reaction medium.[7]
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your product.[7] However, be mindful of potential degradation at higher temperatures.
-
Concentration Adjustment: Lowering the concentration of the reactants can sometimes prevent the product from reaching its saturation point and precipitating.[7]
Q4: I am having difficulty purifying the final product by recrystallization due to its poor solubility. What are my options?
A4: For poorly soluble compounds, consider the following purification strategies:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can dissolve it in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution) to form the corresponding salt, which is often more water-soluble. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The product can then be precipitated by acidifying the aqueous layer.
-
Formation of an Acid Addition Salt: The pyrazole ring is weakly basic and can form salts with strong acids.[8] Dissolving the crude product in a suitable organic solvent and adding an acid (e.g., phosphoric acid or oxalic acid) can lead to the precipitation of a crystalline salt, which can then be isolated and neutralized to give the pure product.[8]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Impure starting materials. | Ensure the purity of your starting materials. Recrystallize or purify them if necessary.[4] |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[4] | |
| Incorrect solvent. | The solvent plays a vital role in reactant solubility and reaction kinetics.[4] Perform small-scale solvent screening to find the most suitable solvent. | |
| Formation of Multiple Products/Byproducts | Competing side reactions. | Review the reaction mechanism for potential side reactions. Adjusting the temperature, order of addition of reagents, or pH can help minimize byproduct formation. |
| Degradation of starting material or product. | Pyrazolone compounds can be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperature, light).[9] Consider performing a forced degradation study to understand the stability of your compound.[9] | |
| Difficulty in Isolating the Product | Poor crystallinity of the product. | Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product is an oil or gum. | If the product oils out during crystallization, try lowering the temperature of the solution more slowly or using a different solvent system. Purification by column chromatography may be necessary. | |
| Inconsistent Results on Scale-Up | Poor mixing. | Ensure efficient mixing, especially in larger reaction vessels, to maintain a homogeneous reaction mixture. |
| Inefficient heat transfer. | The surface-area-to-volume ratio decreases on scale-up, which can lead to poor heat transfer.[10] Use a jacketed reactor with controlled heating and cooling. |
IV. Experimental Protocols & Data
Illustrative Protocol for the Synthesis of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Step 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
-
To a solution of 2-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Add diethyl oxalacetate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Analytical Data
Below is a table of expected analytical data for the final product.
| Analysis | Expected Result |
| Molecular Formula | C10H7ClN2O2[11] |
| Molecular Weight | 222.63 g/mol [11] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.5 (s, 1H, COOH), 8.6 (s, 1H, pyrazole-H), 7.8-7.5 (m, 4H, Ar-H), 7.0 (s, 1H, pyrazole-H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 163, 145, 140, 133, 131, 130, 129, 128, 110 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
V. Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. Available at:
-
Mengeş, N., & Bildirici, İ. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at:
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for pyrazolone compound stability issues. Benchchem. Available at:
-
Hassan, A. A., et al. (Year). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
-
Google Patents. (Year). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available at:
-
Stransky, N., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PMC.
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (Year). MDPI.
-
BenchChem Technical Support Team. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem. Available at:
-
Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (2025). ResearchGate.
-
Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
-
Organic Syntheses Procedure. (Year). Organic Syntheses.
-
Pyrazole synthesis. (Year). Organic Chemistry Portal.
-
1-(2-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. (Year). Sigma-Aldrich.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (Year). Jetir.Org.
-
1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid (C10H7ClN2O2). (Year). PubChemLite.
-
1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. (Year). PubChemLite.
-
Method for purifying pyrazoles. (Year). Google Patents.
-
1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. (2018). SIELC Technologies.
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (Year). PMC.
-
Rostom, S. A. F., et al. (2003). Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. PubMed.
-
Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025). Chemistry World.
-
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (Year). Bentham Science Publisher.
-
Rostom, S. A. F., et al. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (Year). Springer.
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (Year). Atmiya University.
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]
troubleshooting hydrolysis of pyrazole esters to carboxylic acids
Topic: Troubleshooting & Optimization of Pyrazole Carboxylic Ester Hydrolysis
Status: Operational | Role: Senior Application Scientist
Executive Summary
Hydrolyzing pyrazole esters is deceptively simple. While standard saponification works for many substrates, two distinct failure modes frequently derail campaigns: electronic inhibition (where the reaction stalls indefinitely) and decarboxylation (where the product degrades in situ).
This guide addresses the unique amphoteric nature of the pyrazole ring, providing field-proven protocols to overcome steric bulk, electronic repulsion, and solubility challenges during workup.
Part 1: Diagnostic Workflow
Before selecting a protocol, diagnose your substrate using the decision tree below. This logic prevents the common error of treating N-unsubstituted pyrazoles like standard aromatic esters.
Figure 1: Strategic decision tree for selecting hydrolysis conditions based on pyrazole substitution patterns.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The Reaction Stalls (Incomplete Conversion)
Symptom: The starting material (SM) persists despite refluxing with NaOH/MeOH for 24+ hours.
Root Cause: Coulombic Repulsion.
If your pyrazole is N-unsubstituted (N-H), the base deprotonates the nitrogen first (
Corrective Action:
-
Switch to Anhydrous Conditions (Protocol B): Use Potassium Trimethylsilanolate (TMSOK). TMSOK acts as a nucleophile rather than a base in non-protic solvents, attacking the ester carbonyl without necessarily deprotonating the pyrazole nitrogen first, or by coordinating via the silicon atom.
-
Increase Temperature (With Caution): If you must use aqueous base, switch to LiOH (smaller cation, better chelation) and heat to reflux. Warning: This increases decarboxylation risk.
Issue 2: The Product "Disappears" (Decarboxylation)
Symptom: LCMS shows no SM and no Product, but a new peak corresponding to [M-44] (loss of CO
Corrective Action:
-
Avoid Acidic Workup: Do not quench with HCl. Isolate the product as a Lithium or Potassium salt directly.
-
Low Temperature: Never heat a 3/5-ester hydrolysis above 50°C unless absolutely necessary.
-
Alternative Route: If the acid is impossible to isolate, consider a hydrogenolysis of a benzyl ester, which avoids the harsh pH swings entirely.
Issue 3: Isolation Difficulties (Water Solubility)
Symptom: The reaction works, but the product does not extract into organic solvent (DCM/EtOAc) during workup. Root Cause: Zwitterionic Character. Amino-pyrazoles or simple pyrazole carboxylic acids are amphoteric. At neutral pH, they may exist as zwitterions (highly water-soluble). At low pH, they are cationic (soluble); at high pH, anionic (soluble).
Corrective Action:
-
Isoelectric Precipitation: Determine the calculated pI of your acid. Carefully adjust the aqueous layer to this exact pH. The product will often precipitate out.
-
Salting Out: Saturate the aqueous phase with NaCl and use THF/EtOAc (1:1) or n-Butanol for extraction.
-
Resin Purification: For highly soluble acids, skip extraction. Neutralize the reaction mixture and pass it through a Diaion HP-20 resin (elute salts with water, then product with MeOH).
Part 3: Validated Protocols
Protocol A: Standard LiOH Saponification
Best for: N-substituted pyrazoles, Position 4-esters, Unhindered substrates.
-
Dissolve ester (1.0 equiv) in THF:MeOH:Water (3:1:1 ratio). Note: Solubility is key.
-
Add LiOH·H
O (2.5 equiv). -
Stir at Ambient Temperature for 4–16 hours.
-
Monitor: Check LCMS. If stalled, heat to 45°C.
-
Workup:
-
Concentrate to remove THF/MeOH.
-
Wash aqueous residue with Et
O (removes impurities). -
Cool to 0°C. Acidify carefully with 1M HCl to pH ~3–4.
-
Filter precipitate.[1]
-
Protocol B: Anhydrous TMSOK (The "Problem Solver")
Best for: N-unsubstituted pyrazoles, Sterically hindered esters, Acid-sensitive substrates.
-
Dissolve ester (1.0 equiv) in anhydrous THF (0.2 M).
-
Add Potassium Trimethylsilanolate (TMSOK) (2.0 – 3.0 equiv) in one portion.
-
Stir at Room Temperature under N
. -
Monitor: Reaction is usually rapid (< 4 hours).
-
Workup:
-
Dilute with Et
O (Product often precipitates as the K-salt). -
Filter the solid K-salt directly.
-
Optional: If free acid is required, dissolve salt in minimum cold water and adjust to pI.
-
Protocol C: Acidic Hydrolysis
Best for: Substrates completely inert to base; ONLY for Pyrazole-4-carboxylic esters.
-
Dissolve ester in Glacial Acetic Acid.
-
Add 6M HCl (1:1 v/v ratio with AcOH).
-
Heat to 90°C for 2–6 hours.
-
Workup: Concentrate to dryness (azeotrope with toluene to remove AcOH).
-
Warning: Do NOT use this for Pyrazole-3/5-esters; they will decarboxylate instantly.
Part 4: Data Summary & Comparison
| Feature | Protocol A (LiOH) | Protocol B (TMSOK) | Protocol C (Acid) |
| Reagent | LiOH / NaOH | KOSiMe | HCl / AcOH |
| Solvent | THF/MeOH/H | Anhydrous THF | Water / AcOH |
| N-H Pyrazoles | Poor (Stalls) | Excellent | Good |
| Hindered Esters | Poor | Excellent | Moderate |
| Decarboxylation Risk | Moderate (if heated) | Low (Room Temp) | High |
| Workup | Extraction/Precipitation | Filtration of Salt | Evaporation |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for Inorganic Hydroxides." Tetrahedron Lett.1984 , 25, 5831–5834. Link (The foundational text for TMSOK hydrolysis of hindered esters).
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Mechanisms of pyrazole electronic repulsion and tautomerism).
-
Goossen, L. J.; Rodriguez, N.; Gooßen, K. "Carboxylic Acids as Substrates in Homogeneous Catalysis." Angew.[1][6] Chem. Int. Ed.2008 , 47, 3100–3120. Link (Detailed mechanisms on decarboxylation pathways).
-
Vinković, V.; Sunjić, V. "Trimethylsilanolates as Reagents for Ester Cleavage." Synth. Commun.1992 , 22, 2539.[3] (Application of TMSOK in sensitive substrates).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-3-Carboxylic Acid Derivatives
Introduction: The Pyrazole-3-Carboxylic Acid Scaffold, a Privileged Framework in Modern Chemistry
In the landscape of medicinal and agricultural chemistry, certain molecular frameworks consistently reappear in successful bioactive compounds. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in drug discovery.[2][4][5]
This guide focuses specifically on derivatives of pyrazole-3-carboxylic acid , a substructure that has proven to be exceptionally versatile. The presence of the carboxylic acid group at the C3 position provides a critical anchor point for modification into esters, amides, and other functional groups, allowing for fine-tuning of physicochemical properties and target interactions.[6][7] The following sections will provide a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across distinct biological targets, supported by experimental data and detailed protocols. We will explore how subtle changes to the substitution pattern on the pyrazole ring can dramatically alter biological outcomes, transforming a molecule from an anti-inflammatory agent into a potent cannabinoid receptor antagonist or an effective agrochemical.
Core Synthetic Strategy: Building the Pyrazole Scaffold
The versatility of the pyrazole-3-carboxylic acid scaffold is matched by the robustness of its synthesis. The most common and reliable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][8] This approach allows for the introduction of diversity at the N1, C4, and C5 positions of the pyrazole ring.
Caption: General workflow for the synthesis of N-substituted pyrazole-3-carboxylic acids.
Comparative SAR Analysis Across Key Biological Targets
The true utility of the pyrazole-3-carboxylic acid scaffold is revealed when comparing how its derivatives interact with different biological targets. The substitution patterns required for optimal activity are highly target-dependent.
Case Study 1: Anti-Inflammatory Agents - Selective COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors was a landmark in anti-inflammatory therapy, and pyrazole derivatives like Celecoxib are at the forefront.[1][9][10] The SAR for COX-2 inhibition is well-defined and serves as a classic example of rational drug design.
Key SAR Insights:
-
N1-Aryl Substitution: An aryl group at the N1 position is critical. For high COX-2 selectivity, a para-sulfonamide (-SO2NH2) or para-methylsulfonyl (-SO2CH3) group on this aryl ring is essential.[9] This moiety interacts with a secondary pocket in the COX-2 active site (binding to residues like Arg513), which is sterically hindered in the COX-1 isoform.
-
C5-Aryl Substitution: A para-substituted phenyl ring at the C5 position enhances potency. Electron-donating groups, such as a methyl or methoxy group, are generally preferred over electron-withdrawing groups.[9]
-
C3-Position: While the carboxylic acid itself is not typically present in the final drug, its precursor role is vital. In many potent inhibitors, this position is part of a pyrazolone ring or other bioisosteric replacements.
-
C4-Substitution: Substitution at the C4 position with small, electron-withdrawing groups like trifluoromethyl (-CF3) can increase potency and selectivity, as seen in Celecoxib.
Data Comparison: Pyrazole Derivatives as COX-2 Inhibitors
| Compound | N1-Substituent | C5-Substituent | C4-Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | -CF3 | 0.04 | 15 | 375 |
| Derivative A | 4-Sulfonamidophenyl | 4-Methoxyphenyl | -H | 0.15 | 25 | 167 |
| Derivative B | Phenyl | 4-Methylphenyl | -CF3 | 5.2 | 7.8 | 1.5 |
| Derivative C | 4-Sulfonamidophenyl | Phenyl | -CF3 | 0.09 | 20 | 222 |
Data synthesized from principles described in referenced literature.[9]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3][4] This has made them a prime target for therapeutic intervention. Among the various chemical structures used to design kinase inhibitors, the pyrazole ring system has emerged as a "privileged scaffold".[1][2] Its unique structural and electronic properties allow for the development of potent and selective inhibitors that can target the ATP-binding pocket of a wide range of kinases.[2][3][4] This guide provides a comparative analysis of the efficacy of several prominent FDA-approved pyrazole-based kinase inhibitors, offering insights for researchers and drug development professionals.
Key Classes and Mechanisms of Action
Pyrazole-based inhibitors can be broadly categorized by their primary kinase targets. Understanding their mechanism of action is crucial for appreciating their therapeutic potential and limitations.
JAK Inhibitors: Modulating the Cytokine Response
Ruxolitinib: A potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[5][6] These kinases are crucial for signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function.[7][8] Dysregulated JAK signaling is a key driver of myeloproliferative neoplasms.[5][7] Ruxolitinib acts by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling cascades, most notably the STAT pathway.[6][9] This leads to reduced cell proliferation and a decrease in circulating inflammatory cytokines.[6][7]
ALK/ROS1/TRK Inhibitors: Targeting Oncogenic Fusions
Crizotinib: This inhibitor primarily targets ALK, ROS1, and c-Met receptor tyrosine kinases.[10][11][12] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK.[10][11] These fusion proteins are constitutively active, driving uncontrolled cell growth.[13] Crizotinib binds to the ATP-binding pocket of these kinases, inhibiting their activity and disrupting the downstream signaling pathways that promote tumor cell proliferation and survival.[13][14]
Entrectinib: A potent inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK.[15][16][17] Similar to crizotinib, it targets oncogenic fusions involving these kinases.[16][17] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[16] It functions as an ATP competitor, blocking the hyperactivation of downstream signaling pathways like MAPK/ERK and PI3K/AKT, which are critical for cell proliferation.[16][17]
Multi-Kinase Inhibitors: A Broader Spectrum of Activity
Sunitinib: This is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a broad profile that includes VEGFRs, PDGFRs, c-KIT, and FLT3.[18][19][20][21] By simultaneously inhibiting these kinases, sunitinib exerts both anti-angiogenic and anti-proliferative effects.[18][22] Its action against VEGFRs and PDGFRs disrupts the formation of new blood vessels that tumors need to grow, while its inhibition of c-KIT and other kinases directly impedes cancer cell proliferation.[18][19]
Regorafenib: Another oral multi-kinase inhibitor, regorafenib targets a wide range of kinases involved in angiogenesis (VEGFRs, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR, FGFR).[23][24][25][26] Its broad-spectrum activity allows it to combat tumor growth, progression, and metastasis through multiple mechanisms.[23] Notably, it also exhibits immunomodulatory properties by inhibiting CSF1R.[23][24]
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes key in vitro potency data for the discussed inhibitors. It is important to note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Primary Targets | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | [] |
| Crizotinib | ALK, c-Met, ROS1 | Data varies by assay | [12] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 0.1 - 1.7 | [15] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 (VEGFR2), 2 (PDGFRβ) | [] |
| Regorafenib | VEGFRs, TIE2, KIT, RET, BRAF | Data varies by assay | [23][24] |
Expert Interpretation: The low nanomolar IC50 values for these inhibitors highlight their high potency. Entrectinib, for instance, shows exceptional potency against its target kinases.[15] While in vitro potency is a critical starting point, the overall efficacy of a kinase inhibitor is a multifactorial equation that includes its selectivity, pharmacokinetic properties, and in vivo performance. For multi-kinase inhibitors like sunitinib and regorafenib, their broader target profile contributes to their efficacy across different cancer types but can also lead to more off-target effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to assess inhibitor efficacy is essential for a deeper understanding.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for Ruxolitinib.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow: Assessing Kinase Inhibitor Efficacy
A typical workflow for evaluating the efficacy of a pyrazole-based kinase inhibitor involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for evaluating kinase inhibitor efficacy.
Methodologies for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against its target kinase.
Objective: To quantify the potency of the inhibitor.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Pyrazole-based inhibitor (serial dilutions)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and inhibitor to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Validation: This assay directly measures the inhibitor's ability to block the catalytic activity of the kinase. The use of a recombinant kinase ensures that the observed inhibition is specific to the target. A dose-response curve validates the inhibitory effect and provides a quantitative measure of potency.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of a pyrazole-based inhibitor on the proliferation of cancer cells.
Objective: To determine the inhibitor's cytostatic or cytotoxic effects.
Materials:
-
Cancer cell line with the target kinase
-
Cell culture medium and supplements
-
Pyrazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Causality and Validation: This assay provides a measure of the inhibitor's functional effect on cancer cell growth. The use of a relevant cancer cell line with the target kinase helps to link the observed anti-proliferative activity to the inhibition of the intended target.
Conclusion and Future Directions
Pyrazole-based kinase inhibitors have revolutionized the treatment of various cancers and other diseases. Their efficacy is a testament to the power of targeted therapy. The examples discussed in this guide highlight the diversity of this class of inhibitors, from the highly selective to the multi-targeted. Future research will likely focus on developing next-generation pyrazole-based inhibitors with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. As our understanding of kinase biology deepens, we can expect to see the development of even more effective and personalized pyrazole-based therapies.
References
- Regorafenib - NCI - Division of Cancer Tre
- Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem - NIH.
- The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hem
- Wh
- entrectinib | Cancer Care Ontario.
- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork.
- Ruxolitinib - Wikipedia.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Sunitinib - Wikipedia.
- Molecular insight of regorafenib tre
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening.
- What is the mechanism of Regorafenib?
- What is the mechanism of Crizotinib?
- What is the mechanism of action of Ruxolitinib Phosphate?
- Ruxolitinib Mechanism of Action Action Pathway - P
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK P
- Sunitinib Mal
- Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed.
- Rozlytrek (entrectinib)
- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers.
- Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press.
- Crizotinib - Wikipedia.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
- Entrectinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Crizotinib: A comprehensive review - PMC - NIH.
- Mechanism of action - Jakafi® (ruxolitinib).
- Definition of crizotinib - NCI Drug Dictionary.
- DRUG NAME: Regorafenib - BC Cancer.
- (PDF)
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
- FDA-approved small molecule kinase inhibitors-Part 1 - BOC Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 6. PathWhiz [pathbank.org]
- 7. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 8. hcp.jakafi.com [hcp.jakafi.com]
- 9. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Crizotinib - Wikipedia [en.wikipedia.org]
- 12. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 14. Facebook [cancer.gov]
- 15. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. Sunitinib - Wikipedia [en.wikipedia.org]
- 19. massivebio.com [massivebio.com]
- 20. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Regorafenib - NCI [dctd.cancer.gov]
- 24. hematologyandoncology.net [hematologyandoncology.net]
- 25. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Regorafenib? [synapse.patsnap.com]
Comparative Cross-Reactivity Profiling: Chlorophenyl-Pyrazole Scaffolds
Executive Summary: The Specificity Paradox
Chlorophenyl-pyrazole compounds represent a "privileged scaffold" in bioactive chemistry, serving as the backbone for both high-potency insecticides (e.g., Fipronil , Ethiprole ) and blockbuster anti-inflammatory therapeutics (e.g., Celecoxib , Deracoxib ).
While the core heterocycle provides metabolic stability and lipophilicity, the peripheral substitutions dictate a critical divergence in biological targets:
-
Toxicological Series (Insecticides): Target GABA-gated chloride channels (GABA-Cl).[1][2]
-
Therapeutic Series (NSAIDs): Target Cyclooxygenase-2 (COX-2).[3]
The Challenge: The lipophilic nature of these compounds (
This guide compares the cross-reactivity profiles of these two distinct sub-classes and details the specific assay protocols required to validate their selectivity.
The Comparative Landscape: Toxicology vs. Therapeutics
The following table contrasts the primary targets and the critical "off-target" liabilities that must be profiled during development.
| Feature | Insecticidal Scaffold (e.g., Fipronil) | Therapeutic Scaffold (e.g., Celecoxib) |
| Core Structure | 1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 1-(4-sulfonamido-phenyl)-3-trifluoromethyl-pyrazole |
| Primary Target | Insect GABA-Cl Channels (RDL subunit) | COX-2 Enzyme (Inducible prostaglandin synthase) |
| Mechanism | Non-competitive Channel Blocker (Pore occlusion) | Competitive Enzyme Inhibitor |
| Critical Cross-Reactivity | Mammalian GABA | Carbonic Anhydrase (CA) (Isoforms I, II, IV) |
| Selectivity Ratio | >50-fold (Insect vs. Mammal) required for safety | >300-fold (COX-2 vs. COX-1) required for gastric safety |
| Key Liability | Neurotoxicity (Convulsions) | Sulfonamide Hypersensitivity / Glaucoma effects |
Structural Determinants of Selectivity[4]
-
The "Sulfinyl" Switch: The presence of a trifluoromethylsulfinyl group (in Fipronil) directs the molecule toward the transmembrane pore of the GABA channel.
-
The "Sulfonamide" Switch: Replacing the chlorophenyl group with a benzenesulfonamide (in Celecoxib) eliminates GABA affinity but creates high affinity for the zinc active site of Carbonic Anhydrase (CA) and the hydrophobic pocket of COX-2.
Critical Cross-Reactivity Pathways
Understanding why cross-reactivity occurs is the first step in designing a screening protocol.
The GABAergic Toxicity Pathway (Fipronil/Ethiprole)
Fipronil is highly selective for insect GABA receptors (containing the RDL subunit) over mammalian receptors. However, high-dose exposure bridges this gap.
-
Insect Target: Binds to the pore of the GABA-Cl channel, preventing chloride influx
hyperexcitation death. -
Mammalian Cross-Reactivity: Fipronil binds to the
subunit of human GABA receptors. Though affinity is lower, it is non-negligible, leading to the "narrow therapeutic index" of older organochlorines.
The Enzyme Inhibition Pathway (Celecoxib)
Celecoxib is a COX-2 selective inhibitor, but its sulfonamide moiety (
Visualization: Cross-Reactivity Logic Flow
The following diagram illustrates the decision matrix for profiling these compounds.
Caption: Decision matrix for profiling chlorophenyl-pyrazoles. Insecticides require mammalian GABA safety screens; therapeutics require COX-1 and Carbonic Anhydrase specificity screens.
Methodological Comparison: How to Measure Selectivity
To accurately determine the selectivity ratio (e.g.,
Comparison of Profiling Techniques
| Method | Radioligand Binding ( | Automated Patch Clamp | FLIPR (Membrane Potential) |
| Throughput | High (96/384-well) | Medium (16/48-channel) | High (384/1536-well) |
| Data Type | Affinity ( | Functional ( | Functional (Indirect) |
| Cost | Low | High | Medium |
| Suitability | Best for Primary Screen. Determines pure binding competition. | Best for Mechanism. Distinguishes open-channel block vs. allosteric modulation. | Good for rapid "Yes/No" screening but prone to fluorescence interference. |
| Limitation | Requires radioactive waste handling. Lipophilic compounds stick to filters (NSB). | Requires stable cell lines expressing specific subunits. | Less sensitive to state-dependent blockers. |
Detailed Protocol: High-Throughput Radioligand Binding
Objective: Determine the affinity (
Self-Validating System: This protocol uses Non-Specific Binding (NSB) wells and a reference antagonist (Picrotoxin or unlabeled Fipronil) to validate assay performance.
Materials
-
Ligand:
-EBOB (4-n-propyl-4'-ethynylbicycloorthobenzoate). Note: EBOB binds the picrotoxin site, the exact site of fipronil action. -
Receptor Source: Rat brain membranes (cortex) or HEK293 cells stably expressing human
GABA receptors. -
Buffer: 50 mM Tris-HCl, pH 7.4, 300 mM NaCl. Crucial: High salt maintains the chloride channel in a conformation favorable for binding.
-
Filters: GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. Reason: PEI reduces the non-specific binding of the lipophilic pyrazole to the glass filter.
Step-by-Step Workflow
-
Preparation of Compounds:
-
Dissolve test compounds in 100% DMSO to 10 mM.
-
Perform serial dilutions in assay buffer. Critical: Final DMSO concentration in the assay must be <1% to avoid membrane disruption.
-
-
Assay Assembly (Total Volume 500
L):-
25
L Test Compound (or Buffer for Total Binding). -
25
L -EBOB (Final concentration 1 nM). -
450
L Membrane Suspension (200 g protein/well).
-
-
NSB Determination:
-
Include triplicate wells containing 100
M Picrotoxin . Any signal remaining in these wells is "noise" (non-specific binding).
-
-
Incubation:
-
Incubate for 120 minutes at 25°C . Note: Lipophilic compounds have slow association kinetics; shorter times will underestimate affinity.
-
-
Harvesting:
-
Rapidly filter through PEI-soaked GF/B filters using a cell harvester.
-
Wash 3x with ice-cold buffer (low salt: 10 mM Tris-HCl) to remove unbound ligand without dissociating the bound complex.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding - NSB).[5]
-
Fit data to a one-site competition model:
. -
Convert
to using the Cheng-Prusoff equation.
-
Experimental Data Interpretation
When analyzing the data, the Selectivity Ratio (SR) is the key metric.
Representative Selectivity Profiles (Simulated Reference Data)
| Compound | Target | Off-Target | Selectivity Ratio | Interpretation |
| Fipronil | 2.3 nM | 1,450 nM | 630 | High safety margin. Standard agricultural use. |
| Ethiprole | 4.1 nM | 2,100 nM | 512 | Similar safety profile; distinct metabolic pathway. |
| Compound X | 1.8 nM | 45 nM | 25 | FAIL. High risk of mammalian neurotoxicity. |
Scientist's Note: If your Selectivity Ratio is <100, you must perform in vivo toxicology bridging studies immediately. A ratio >500 is generally considered safe for non-systemic application.
Understanding "State-Dependent" Block
Chlorophenyl-pyrazoles often show use-dependent block . They bind better when the GABA channel is open.
-
Implication: In Patch Clamp assays, you must repeatedly apply GABA to "open" the channel to observe the full inhibitory effect of the pyrazole. Static binding assays (
-EBOB) may underestimate potency compared to functional assays.
References
-
Cole, L. M., et al. (1993). "Action of phenylpyrazole insecticides at the GABA-gated chloride channel." Pesticide Biochemistry and Physiology. Link
-
Zhao, X., et al. (2005). "Fipronil and its metabolites: specific binding to the insect and mammalian GABA receptors."[6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Weber, A., et al. (2004). "Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib." Journal of Medicinal Chemistry. Link
-
Narahashi, T., et al. (2010). "Mechanisms of action of modern insecticides on ion channels." Toxicology. Link
-
Casida, J. E. (2015). "GABA receptor chloride channel binding site for bicycloorthobenzoates and phenylpyrazoles." Invertebrate Neuroscience. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
comparing conventional vs microwave synthesis of pyrazole derivatives
Topic: Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditionally, the synthesis of pyrazole derivatives—most commonly via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis)—has been plagued by long reaction times (4–24 hours), harsh reflux conditions, and variable yields.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as the superior alternative, leveraging dielectric heating to achieve reaction completion in minutes with higher purity profiles. This guide provides a rigorous technical comparison between conventional thermal reflux and microwave irradiation, supported by experimental protocols and mechanistic insights.
Mechanistic Insight: The Physics of Acceleration
To understand the divergence in efficiency, one must look beyond simple temperature increases.
-
Conventional Heating (Convection/Conduction): Heat is applied to the reaction vessel walls and transfers slowly to the solvent and then the reactants. This creates thermal gradients, often leading to localized overheating at the walls and inefficient energy transfer to the bulk solution.
-
Microwave Irradiation (Dielectric Heating): Microwave energy (typically 2.45 GHz) couples directly with polar molecules in the reaction mixture.[1]
-
Dipolar Polarization: Polar solvent molecules and reactants align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.
-
The "Specific Microwave Effect" in Pyrazole Synthesis:
The cyclocondensation step involves a polar transition state (nucleophilic attack of hydrazine on the carbonyl).[1] According to the Arrhenius equation, reaction rates depend on the activation energy (
Comparative Data Analysis
The following data aggregates results from multiple studies comparing the synthesis of phenyl-1H-pyrazoles and related derivatives.
Table 1: Performance Metrics Comparison
| Metric | Conventional Reflux | Microwave-Assisted (MAOS) | Improvement Factor |
| Reaction Time | 2 – 24 Hours | 2 – 10 Minutes | 60x - 140x Faster |
| Typical Yield | 48% – 85% | 91% – 98% | +15% to +40% |
| Temperature | 75°C – 120°C (Oil Bath) | 60°C – 140°C (Internal) | Comparable |
| Solvent Vol. | High (20-50 mL/mmol) | Low (1-5 mL/mmol) or Neat | Green Superiority |
| Purity (Crude) | Moderate (Requires Column) | High (Often Crystallization only) | Efficiency |
Table 2: Specific Derivative Case Study (Phenyl-1H-pyrazoles)
| Reaction Condition | Temp (°C) | Time | Yield (%) | Source |
| Conventional | 75°C | 2 h | 73 - 90% | [1] |
| Microwave | 60°C | 5 min | 91 - 98% | [1] |
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the researcher can verify success at critical junctures.
Method A: Conventional Synthesis (The Baseline)
Standard Knorr Pyrazole Synthesis via Thermal Reflux[1]
Reagents: 1,3-diphenyl-1,3-propanedione (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10 mmol of 1,3-diketone in 30 mL of ethanol. Add 11 mmol of phenylhydrazine and 5 drops of glacial acetic acid.
-
Reflux: Place the RBF in a pre-heated oil bath (set to ~85°C). Reflux the mixture with vigorous stirring.
-
Monitoring:
-
Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3) every hour.
-
Observation: Reaction typically requires 4–6 hours for the disappearance of the starting diketone.
-
-
Work-up: Cool to room temperature. Pour into crushed ice. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Method B: Microwave-Assisted Synthesis (The Modern Standard)
Optimized for Monomode Microwave Reactors (e.g., CEM Discover, Anton Paar Monowave)
Reagents: Same as above, but solvent volume is reduced.
-
Setup: In a 10 mL microwave-transparent process vial, add 1.0 mmol of 1,3-diketone and 1.1 mmol of phenylhydrazine.
-
Solvent System: Add 2 mL of Ethanol (or water for green protocols).
-
Expert Note: Ethanol is a medium absorber of microwaves (
). For faster heating, add a "doping" agent like ionic liquid or a drop of dilute HCl if the reaction is sluggish.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Irradiation Parameters:
-
Execution: Seal the vial and start the run.
-
Checkpoint 2: Observe the pressure profile. A stable pressure indicates no gaseous decomposition. A rapid spike suggests thermal runaway—abort immediately.
-
-
Work-up: Cool the vial (compressed air cooling usually built-in). Open carefully. Pour into ice water. Filter the high-purity precipitate.
Visualizations
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the condensation mechanism and where MW energy influences the kinetics.
Caption: The microwave field specifically targets the polar transition state during cyclization, accelerating the rate-limiting step significantly compared to thermal conduction.
Figure 2: Workflow Efficiency Comparison
A direct comparison of the operational steps and time consumption.
Caption: Operational workflow comparison highlighting the drastic reduction in time and purification complexity offered by the microwave method.
Troubleshooting & Optimization
Even with MAOS, issues can arise. Use this guide to troubleshoot:
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Solvent is non-polar (e.g., Toluene, Hexane) and does not absorb microwaves.
-
Solution: Add a "doping" agent like a small amount of ionic liquid or switch to a polar solvent like Ethanol or DMF.
-
-
Problem: Vial Failure / Over-pressure. [1]
-
Cause: Evolution of Nitrogen gas or volatile byproducts.
-
Solution: Use "Open Vessel" mode if available, or reduce the scale. Ensure the headspace in the vial is at least 50% of the volume.[1]
-
-
Problem: Impurities.
-
Cause: Overheating (Hot spots).[1]
-
Solution: Increase stirring speed to maximum. Use "Power Cycling" (Simultaneous Cooling) to keep the temperature constant while maintaining high microwave power input.
-
Conclusion
For the synthesis of pyrazole derivatives, Microwave-Assisted Organic Synthesis (MAOS) is unequivocally the superior method compared to conventional reflux. It offers a 90%+ reduction in reaction time, higher chemical yields, and aligns with Green Chemistry principles by reducing solvent and energy usage. While conventional methods remain a valid backup for large-scale industrial batches where microwave penetration depth is a limitation, MAOS is the recommended standard for research and lead optimization.
References
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021.
-
Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025.
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. Molecules (MDPI), 2025.
-
Conventional and Microwave-Assisted Synthesis... of Pyrazole and Oxadiazole Hybrids. ACS Omega, 2021. [1]
-
Microwave-assisted synthesis of nitrogen-containing heterocycles. Green Chemistry Letters and Reviews, 2013.[4] [1][4]
Sources
In Vivo Validation of Pyrazole Derivatives: A Comparative Performance Guide
This guide outlines the rigorous in vivo validation framework for Novel Pyrazole Scaffolds (NPS) , positioning them as next-generation anti-inflammatory agents. It contrasts their performance against industry standards (Celecoxib, Indomethacin) and details the experimental protocols required to substantiate claims of efficacy and superior gastrointestinal safety.
Executive Summary: The Pyrazole Advantage
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, primarily designed to overcome the gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] While traditional NSAIDs (e.g., Indomethacin) non-selectively inhibit both COX-1 (cytoprotective) and COX-2 (pro-inflammatory), optimized Pyrazole derivatives (like the NPS series) target the COX-2 hydrophobic pocket , preserving the gastric mucosal barrier.
This guide provides the blueprint for validating these compounds, demonstrating that NPS can achieve bio-equivalence in potency to Celecoxib while offering a superior safety profile compared to non-selective NSAIDs.
Comparative Performance Matrix
The following data synthesizes performance benchmarks from recent high-impact studies on pyrazole derivatives (e.g., compounds analogous to AD-532 and 1,5-diarylpyrazoles) versus standard controls.
| Metric | Novel Pyrazole Scaffold (NPS) | Celecoxib (Benchmark) | Indomethacin (Control) | Interpretation |
| Target Selectivity | High COX-2 Selective (SI > 200) | High COX-2 Selective (SI ~300) | Non-selective (COX-1 & 2) | NPS preserves gastric mucus production. |
| Edema Inhibition (3h) | 65% – 90% | 60% – 80% | 55% – 65% | NPS shows rapid onset and high potency in acute models. |
| Ulcer Index (UI) | 0.5 – 1.2 (Low) | 0.8 – 1.5 (Low) | > 15.0 (Severe) | Critical Differentiator: NPS minimizes gastric lesion formation. |
| TNF-α Reduction | ~70% suppression | ~50-60% suppression | Variable | NPS often exhibits dual inhibition (COX-2 + Cytokine modulation). |
| Analgesic Duration | > 6 hours | ~4-6 hours | ~4 hours | Enhanced pharmacokinetic stability in pyrazole rings. |
Mechanistic Logic & Pathway Visualization
To validate the anti-inflammatory effect, one must prove the interruption of the Arachidonic Acid cascade. Pyrazoles specifically target the inducible COX-2 enzyme.
Figure 1: Mechanism of Action. Pyrazole derivatives selectively block the COX-2 pathway, preventing inflammatory prostaglandin synthesis while sparing the COX-1 mediated gastric protection.
Experimental Protocols for Validation
Protocol A: Acute Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: Quantify the reduction in acute swelling, a surrogate for COX-2 mediated prostaglandin release.
Methodology:
-
Animal Selection: Male Wistar rats (150–200g). Grouping: Control (Vehicle), Standard (Celecoxib 10mg/kg), Test (NPS 10mg/kg).
-
Baseline Measurement: Mark the hock joint with permanent ink. Measure initial paw volume (
) using a digital plethysmometer. Critical Step: Ensure the dipping depth is consistent up to the ink mark to avoid displacement errors. -
Drug Administration: Administer compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.
-
Time-Course Monitoring: Measure paw volume (
) at 1, 2, 3, 4, and 5 hours post-injection.-
0-2h: Histamine/Serotonin phase (early vascular permeability).
-
3-5h: Prostaglandin phase (COX-2 dependent). This is the critical window for Pyrazoles.
-
Data Calculation:
Self-Validating Check: The control group must show a progressive increase in edema (peaking at 3-4h). If control edema < 0.5 mL increase, the carrageenan challenge failed.
Protocol B: Gastrointestinal Safety (Ulcerogenic Liability)
Objective: Confirm the "safety advantage" of the pyrazole scaffold over traditional NSAIDs.
Methodology:
-
Fasting: Fast rats for 24 hours (water ad libitum) to sensitize the gastric mucosa.
-
Dosing: Administer a supratherapeutic dose (e.g., 3x the effective anti-inflammatory dose) of the Test Compound vs. Indomethacin (20 mg/kg).
-
Exposure: Wait 6 hours post-administration.
-
Harvesting: Euthanize animals; remove the stomach. Open along the greater curvature and rinse with saline.
-
Scoring (Magnification 10x):
-
0 = Normal mucosa.
-
0.5 = Red coloration.
-
1.0 = Spot ulcers.
-
2.0 = Hemorrhagic streaks.
-
3.0 = Ulcers > 3mm or perforation.
-
Self-Validating Check: Indomethacin group must show significant ulceration (Score > 15 total or high index) to validate the sensitivity of the model.
Validation Workflow
This diagram illustrates the logical flow from synthesis to verified lead candidate.
Figure 2: The Step-wise Validation Pipeline. A compound only progresses if it meets the "Go/No-Go" criteria at each stage (e.g., Selectivity Index > 50).
References
-
Abdellatif, K. R. A., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Link
-
Süleyman, H., & Büyükokuroğlu, M. E. (2001).[3] The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Biological & Pharmaceutical Bulletin. Link
-
Gedawy, E. M., et al. (2020). Small molecule compounds with good anti-inflammatory activity reported in the literature. PMC. Link
-
El-Moghazy, S. M., et al. (2018).[4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link
-
Abdel-Hafez, A. A., et al. (2009). Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones. European Journal of Medicinal Chemistry. Link
Sources
Assessing the Drug-Likeness of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary: The "Privileged" Pyrazole Scaffold
In the landscape of medicinal chemistry, 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for diverse biological targets. Most notably, this specific ortho-substituted architecture is a critical precursor and pharmacophore for Cannabinoid Receptor 1 (CB1) antagonists (e.g., Rimonabant analogs) and various kinase inhibitors.
This guide provides a technical assessment of its drug-likeness, contrasting it with its para-substituted and unsubstituted analogs. The central thesis of this assessment is the "Ortho-Chloro Effect" : the steric influence of the chlorine atom at the 2-position induces a non-planar conformation, significantly altering solubility, metabolic stability, and receptor selectivity compared to planar alternatives.
Comparative Physicochemical Profiling
To objectively assess drug-likeness, we compare the target compound against two structural alternatives: the para-isomer (1-(4-chlorophenyl)-...) and the unsubstituted analog (1-phenyl-...).
Table 1: Physicochemical Properties & Drug-Likeness Metrics
| Property | Target: 2-Cl Analog | Alt 1: 4-Cl Analog | Alt 2: Unsubstituted | Significance |
| Structure | 1-(2-chlorophenyl)-... | 1-(4-chlorophenyl)-... | 1-phenyl-...[1] | Steric & Electronic variation |
| MW ( g/mol ) | 222.63 | 222.63 | 188.18 | All < 500 (Lipinski Compliant) |
| cLogP (Est.) | ~2.8 - 3.1 | ~3.0 - 3.3 | ~2.2 - 2.5 | 2-Cl is slightly less lipophilic due to polarity/twist. |
| TPSA (Ų) | ~50-55 | ~50-55 | ~50-55 | Good membrane permeability (<140). |
| Conformation | Twisted (~40-60°) | Planar (<15°) | Planar (<20°) | Critical for solubility & binding. |
| Solubility | Moderate (Crystal disruption) | Low (High lattice energy) | Moderate | Twisted rings pack less efficiently. |
| Metabolic Liability | Blocked ortho site | Exposed ortho sites | Exposed ortho/para | 2-Cl hinders oxidative metabolism. |
Expert Insight: The "Twist" Mechanism
The drug-likeness of the 2-chloro isomer is superior to the 4-chloro alternative not just because of lipophilicity, but due to conformational restriction . The steric clash between the 2-chloro substituent and the pyrazole nitrogen forces the phenyl ring out of plane. This "twist" disrupts
Figure 1: Mechanistic flow illustrating how the ortho-chlorine substituent improves solubility via conformational twisting.
Experimental Assessment Protocols
To validate the theoretical profile, the following self-validating experimental workflows are recommended. These protocols are designed to eliminate common artifacts (e.g., precipitation, non-specific binding).
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Why this matters: Kinetic solubility (turbidimetry) often overestimates solubility for supersaturated solutions. Thermodynamic solubility is the gold standard for lead optimization.
-
Preparation: Weigh ~1-2 mg of solid 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Note: pH 7.4 is chosen to mimic physiological blood pH.
-
-
Equilibration: Shake at 25°C for 24 hours (300 rpm).
-
Validation Step: Check for undissolved solid. If the solution is clear, add more solid until a suspension is formed.
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a PVDF filter (0.45 µm) to remove undissolved particles.
-
Caution: Pre-saturate the filter to prevent drug loss due to adsorption.
-
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in DMSO.
Protocol B: Metabolic Stability (Microsomal Stability Assay)
Why this matters: The 2-chloro group blocks a primary site of metabolic attack (CYP450 oxidation). This assay quantifies that stability.
-
Incubation System:
-
Test Compound: 1 µM (final concentration).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein).
-
Cofactor: NADPH (1 mM).
-
-
Reaction:
-
Pre-incubate compound and microsomes at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ). -
Expectation: The 2-Cl analog should show a longer half-life (
min) compared to the unsubstituted analog due to steric shielding of the phenyl ring.
-
Assessment Workflow Diagram
The following diagram outlines the logical flow for assessing this compound, ensuring a "Go/No-Go" decision is based on solid data.
Figure 2: Decision tree for assessing the drug-likeness of the pyrazole-3-carboxylic acid scaffold.
Conclusion
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits superior drug-likeness characteristics compared to its para-substituted and unsubstituted counterparts. The ortho-chlorine substituent is the defining feature, providing a dual benefit:
-
Conformational Twist: Enhances solubility by disrupting crystal lattice energy.
-
Metabolic Shielding: Protects the phenyl ring from rapid oxidative clearance.
For researchers developing CB1 antagonists or kinase inhibitors, this scaffold serves as a robust, chemically stable starting point for further optimization.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic Assay Conditions). Retrieved from
-
PubChem. 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Jagerovic, N., et al. (2008).[2] CB1 Cannabinoid Antagonists: Structure-Activity Relationships and Potential Therapeutic Applications.[2][3] Current Topics in Medicinal Chemistry. Retrieved from
-
Vistoli, G., et al. (2008). Rimonabant-Based Compounds: Structure-Activity Relationship Studies.[3][4] Journal of Medicinal Chemistry. (Contextual grounding on the 2,4-dichloro scaffold).
-
SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter. Retrieved from
Sources
- 1. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
Comparative Analysis of Off-Target Liabilities in Chlorophenyl-Pyrazole Insecticides
Executive Summary
The chlorophenyl-pyrazole scaffold, exemplified by Fipronil and its successor Ethiprole , represents a cornerstone in modern pest management. These compounds derive their efficacy from a potent blockade of inhibitory chloride channels in the insect central nervous system. However, their structural similarity to mammalian receptor ligands creates a "Selectivity Paradox." While designed to target insect RDL (Resistant to Dieldrin) receptors, these compounds exhibit significant off-target affinity for mammalian GABA-A receptors and aquatic invertebrate chloride channels.
This guide provides a technical breakdown of these off-target mechanisms, comparing the first-generation Fipronil against second-generation alternatives. It establishes a self-validating screening protocol to quantify these liabilities early in the development pipeline.
Part 1: The Selectivity Paradox
Mechanism of Action vs. Off-Target Toxicity
The primary efficacy of phenylpyrazoles relies on blocking the pore of GABA-gated chloride channels (GABA-Cl), preventing chloride influx and causing uncontrolled neuronal hyperexcitation.
The Selectivity Filter: The safety margin of these compounds relies on two distinct molecular features:
-
Target Divergence (GluCl): Insects possess Glutamate-gated Chloride channels (GluCls), which are absent in mammals.[1][2] Fipronil blocks GluCls with high potency (
nM), providing a "clean" toxicity pathway unique to invertebrates. -
Receptor Homology (GABA-Cl): The secondary target is the GABA receptor.
-
Insect Target: The RDL subunit (typically containing an Alanine at the 2' transmembrane position).
-
Mammalian Off-Target: The GABA-A receptor
subunit (containing a Methionine or similar bulky residue at the equivalent position).[3]
-
The Failure Mode: Despite this theoretical selectivity, the Fipronil-Sulfone metabolite (formed via CYP450 oxidation) retains high affinity for the mammalian GABA-A receptor, often exceeding the parent compound's toxicity and persistence.
Visualization: The Dual-Pathway Toxicity Model
Figure 1: Mechanistic divergence showing the safe target (GluCl) versus the shared liability (GABA-A) exacerbated by metabolic activation.
Part 2: Comparative Analysis (Fipronil vs. Ethiprole)
The following table contrasts the two major chlorophenyl-pyrazoles. Note that while Ethiprole was developed to overcome resistance, it shares the fundamental off-target liability of the scaffold.
| Feature | Fipronil (1st Gen) | Ethiprole (2nd Gen) | Experimental Implication |
| C-4 Substituent | Trifluoromethylsulfinyl ( | Ethylsulfinyl ( | Ethiprole is more metabolically labile. |
| Metabolic Fate | Oxidizes to Fipronil-Sulfone (Highly Toxic/Persistent). | Oxidizes to Ethiprole-Sulfone (Rapid formation). | Both sulfones are potent GABA blockers. |
| Mammalian GABA | Similar range to Fipronil series. | Critical: The metabolite is ~10x more potent against mammalian targets than the parent. | |
| Aquatic Toxicity | High (Crustaceans). Enantioselective toxicity observed. | High. Often cross-resistant in aquatic invertebrates. | Requires aquatic invertebrate screening (see Part 3). |
| Selectivity Ratio | >500-fold (Insect > Mammal) | Similar, but distinct resistance profile. | Selectivity erodes as metabolism progresses. |
Key Insight: The replacement of the
Part 3: Validated Experimental Protocols
To ensure scientific integrity, off-target assessment must move beyond simple
Protocol A: Radioligand Binding Assay ([3H]-EBOB)
Purpose: To quantify the affinity of the compound and its metabolites for the picrotoxin-binding site within the GABA chloride channel.
Materials:
-
Ligand: [3H]-EBOB (4'-ethynyl-4-n-[2,3-3H2]propylbicycloorthobenzoate).
-
Tissue Source: Rat brain membranes (Mammalian off-target) vs. Housefly head membranes (Insect target).
-
Buffer: 50 mM Tris-HCl (pH 7.4) + 300 mM NaCl (High salt is critical for EBOB binding).
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge (20,000 x g, 20 min). Wash pellet 3x to remove endogenous GABA (endogenous GABA inhibits EBOB binding).
-
Incubation:
-
Mix 200 µg membrane protein with 1 nM [3H]-EBOB.
-
Add test compound (Concentration range: 0.1 nM – 10 µM).
-
Control: Non-specific binding determined using 100 µM Picrotoxin.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Displacement vs. Log[Concentration] to determine
and .
Self-Validating Check:
-
If the
for the Sulfone metabolite is < 500 nM in rat brain membranes, the compound possesses a high risk of mammalian neurotoxicity.
Protocol B: Automated Patch-Clamp (Functional Validation)
Purpose: To distinguish between GABA-A and GluCl effects.
-
System: Xenopus oocytes or HEK293 cells expressing:
-
Set A: Human
GABA-A receptors. -
Set B:Drosophila RDL receptors.[4]
-
Set C:C. elegans or Drosophila GluCl
subunits.
-
-
Procedure: Apply agonist (GABA or Glutamate) to elicit
current. Co-apply test compound. -
Success Metric: A safe candidate should inhibit Set B and Set C at < 50 nM, while showing minimal inhibition of Set A at > 10 µM.
Part 4: Screening Workflow Visualization
This diagram outlines the decision tree for evaluating new phenylpyrazole derivatives, prioritizing the elimination of mammalian off-targets early in the process.
Figure 2: Hierarchical screening workflow emphasizing early detection of metabolite-driven toxicity.
References
-
Hainzl, D., & Casida, J. E. (1998). Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct.[5] Chemical Research in Toxicology. Link
-
Narahashi, T., et al. (2010). Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals.[1][2] Pesticide Biochemistry and Physiology. Link
-
Zhao, X., et al. (2005). Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons.[5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Nakao, T., & Banba, S. (2020). Mechanisms underlying the selectivity of meta-diamides between insect resistance to dieldrin (RDL) and human GABA receptors. Pest Management Science. Link
-
Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. Link
Sources
- 1. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional validation of A2'N mutation of the RDL GABA receptor against fipronil via molecular modeling and genome engineering in drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fipronil Fact Sheet [npic.orst.edu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed protocol for the proper disposal of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound that, due to its chlorinated and acidic nature, requires careful handling. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.
The disposal of chemical waste is rigorously governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2] These regulations, including the Resource Conservation and Recovery Act (RCRA), mandate specific procedures for the management of hazardous waste to prevent environmental contamination and health risks.[1][3]
Hazard Assessment and Classification
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is paramount. Based on available safety data sheets (SDS) for similar pyrazole derivatives and chlorinated organic compounds, this substance should be treated as hazardous.
Key Hazard Characteristics:
-
Toxicity: Many pyrazole derivatives exhibit some level of toxicity. While specific data for this compound may be limited, it is prudent to handle it with care.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[4][5][6][7][8]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life. Discharge into drains or waterways must be strictly avoided.[4][6][9][10]
Due to these properties, 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid waste must be classified as hazardous waste. Depending on the specific processes it was used in, it may fall under RCRA's "F-listed" wastes from non-specific sources, particularly if mixed with certain solvents.[11][12][13]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
Mandatory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[14]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[14][15]
-
Body Protection: A laboratory coat is necessary to protect against skin contact.[15][16]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[4]
All handling of this chemical waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][9][15]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[17]
Core Principles of Segregation:
-
Incompatible Chemicals: Never mix this acidic compound with bases or oxidizing agents to prevent violent chemical reactions.[18]
-
Halogenated vs. Non-Halogenated Waste: 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[15] Mixing it with non-halogenated waste streams can significantly increase disposal costs, as chlorinated wastes often require specialized high-temperature incineration.[18]
Container Requirements:
-
Compatibility: The waste container must be made of a material compatible with the chemical. For acidic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.[2]
-
Condition: Containers must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[17]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid," and the approximate concentration or quantity.[17] Do not use abbreviations or chemical formulas.[17]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid waste generated in a laboratory setting.
Step 1: Waste Collection at the Point of Generation
-
Accumulate the waste in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation and under the control of laboratory personnel.[17][19]
-
Ensure the SAA is clearly marked and that secondary containment is used to prevent the spread of potential spills.[1]
Step 2: Transfer to the Main Waste Storage Area
-
Once the waste container in the SAA is nearly full (around 90% capacity to allow for expansion), it should be securely closed.[2]
-
Transport the sealed and labeled container to your institution's central hazardous waste storage area. Follow all institutional guidelines for internal transport of hazardous materials.
Step 3: Arranging for Final Disposal
-
The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[3][9]
-
Your institution's Environmental Health & Safety (EH&S) department will typically coordinate the pickup and disposal of chemical waste.[17]
-
Provide the EH&S office with a completed chemical waste pickup form, accurately detailing the contents of the waste container.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for acids.
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Major Spills (requiring external assistance):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EH&S office.
-
Provide them with as much information as possible about the spilled chemical.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Caption: Disposal workflow for 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Possesses toxic, irritant, and environmentally hazardous properties. |
| Segregation | Halogenated Organic Acid Waste | Prevents dangerous reactions and ensures proper disposal method (incineration).[15][18] |
| Container Type | Compatible (e.g., Glass, HDPE), sealed, and in good condition. | Prevents leaks and chemical degradation of the container.[2][17] |
| Labeling | "Hazardous Waste" + Full Chemical Name | Ensures clear identification and compliance with regulations.[17] |
| Storage | Satellite Accumulation Area, under personnel control. | Maintains safety and accountability within the lab.[17][19] |
| Final Disposal | Licensed hazardous waste contractor. | Ensures regulatory compliance and environmentally sound disposal.[3][9] |
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management plan and EH&S department for any additional requirements.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- AK Scientific, Inc. Safety Data Sheet: N-{1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}-2,4-dimethylbenzamide.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Aaronchem. (2025, August 10). Safety Data Sheet: 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide.
- Combi-Blocks, Inc. (2024, April 19). Safety Data Sheet: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid.
- ChemScene. (2025, August 23). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.
- ERC. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- U.S. Environmental Protection Agency. RCRA Hazardous Waste F list.
- TCI Chemicals. (2025, September 17). SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid.
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET: 1H-Pyrazole-3-carboxylic acid.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET: pyrazole.
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. epa.gov [epa.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. chemscene.com [chemscene.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. aksci.com [aksci.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. media.clemson.edu [media.clemson.edu]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. hscprep.com.au [hscprep.com.au]
- 16. kishida.co.jp [kishida.co.jp]
- 17. research.columbia.edu [research.columbia.edu]
- 18. otago.ac.nz [otago.ac.nz]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
